molecular formula C24H32O4S B1682167 Spironolactone CAS No. 52-01-7

Spironolactone

Cat. No.: B1682167
CAS No.: 52-01-7
M. Wt: 416.6 g/mol
InChI Key: LXMSZDCAJNLERA-ZHYRCANASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spironolactone is a steroidal compound that functions as a competitive antagonist for both the mineralocorticoid receptor (MR) and the androgen receptor (AR), making it a valuable tool in biochemical and pharmacological research . Its primary research applications stem from its well-characterized mechanism of action. As a non-selective MR antagonist, it blocks the effects of aldosterone, inhibiting aldosterone-induced sodium reabsorption and potassium excretion in target tissues . This mechanism is central to its use in studies modeling cardiovascular conditions, including resistant hypertension and certain types of heart failure, where it helps investigate pathways related to vascular remodeling and myocardial fibrosis . Furthermore, its antiandrogen activity, through AR blockade and modulation of testosterone production, provides utility in endocrine research for investigating androgen-dependent processes . Researchers employ this compound in explorations of hormonal pathways, such as those involved in polycystic ovary syndrome (PCOS), and in studies of sebum production and other androgen-mediated functions . This product is strictly for research use in laboratory applications only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMSZDCAJNLERA-ZHYRCANASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034186
Record name Spironolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Spironolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

134 °C
Record name Spironolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SPIRONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in most organic solvents, Soluble in ethyl acetate and ethanol; slightly soluble in methanol, In water, 22 mg/L at 25 °C, 1.98e-03 g/L
Record name SPIRONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Spironolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from methanol, Light cream-colored to light tan, crystalline powder

CAS No.

52-01-7
Record name Spironolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spironolactone [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spironolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name spironolactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregn-4-ene-21-carboxylic acid, 7-(acetylthio)-17-hydroxy-3-oxo-, .gamma.-lactone, (7.alpha.,17.alpha.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spironolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spironolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIRONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O7W4T232
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SPIRONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Spironolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134-135 °C, 134.5 °C
Record name Spironolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SPIRONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Spironolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Spironolactone's Mechanism of Action in Renal Tubules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone, a potassium-sparing diuretic, exerts its primary effects within the intricate network of the renal tubules. Its therapeutic efficacy in conditions such as hypertension and heart failure stems from its direct and competitive antagonism of the mineralocorticoid receptor (MR). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action in the renal tubules, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Competitive Antagonism of the Mineralocorticoid Receptor

This compound's fundamental mechanism of action is its ability to competitively bind to the mineralocorticoid receptor (MR) in the principal cells of the distal convoluted tubule and the collecting duct of the nephron.[1][2][3] This binding prevents the endogenous mineralocorticoid, aldosterone (B195564), from activating the receptor.[3] The affinity of this compound and its active metabolites for the MR is a critical determinant of its potency.

Data Presentation: Mineralocorticoid Receptor Binding Affinity

The following table summarizes the binding affinity of this compound and its metabolites to the mineralocorticoid receptor, presented as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

CompoundReceptorSpeciesBinding Affinity (Kd/IC50)Reference
This compoundMineralocorticoid ReceptorRatKd = 12.9 ± 0.6 nM[4]
This compoundMineralocorticoid Receptor-IC50 = 24 nM[5]
This compoundMineralocorticoid Receptor LBD-IC50 = 13 nM[1]
This compoundAndrogen Receptor-IC50 = 77 nM[5]

Signaling Pathways of Aldosterone and this compound's Intervention

Aldosterone, upon binding to the cytosolic MR, triggers a cascade of events leading to increased sodium reabsorption and potassium secretion. This compound disrupts this pathway at its inception.

  • Aldosterone Binding and MR Translocation: Aldosterone diffuses into the principal cell and binds to the MR. This ligand-receptor complex then translocates to the nucleus.

  • Gene Transcription: Within the nucleus, the aldosterone-MR complex binds to hormone response elements on the DNA, initiating the transcription of aldosterone-induced genes.

  • Protein Synthesis: The transcribed mRNA is translated into new proteins, termed aldosterone-induced proteins (AIPs).

  • This compound's Competitive Inhibition: this compound, by occupying the MR binding site, prevents the conformational changes required for receptor activation and nuclear translocation, thereby inhibiting the transcription of aldosterone-induced genes.

Key Downstream Effectors

The physiological effects of aldosterone are mediated by the increased expression and activity of several key proteins in the principal cells:

  • Serum- and Glucocorticoid-induced Kinase 1 (SGK1): This is a primary and rapidly induced AIP. SGK1 plays a crucial role in phosphorylating and regulating downstream targets.

  • Epithelial Sodium Channel (ENaC): Located on the apical membrane, ENaC is the primary channel for sodium entry into the principal cell from the tubular fluid. Aldosterone, via SGK1, increases the number and open probability of ENaC channels.

  • Na+/K+-ATPase Pump: Situated on the basolateral membrane, this pump actively transports sodium out of the cell into the bloodstream and potassium into the cell. Aldosterone increases the synthesis and activity of the Na+/K+-ATPase.

  • Renal Outer Medullary Potassium Channel (ROMK): Also located on the apical membrane, ROMK is a key channel for potassium secretion into the tubular fluid. The electrochemical gradient created by sodium reabsorption through ENaC drives potassium secretion through ROMK.

Mandatory Visualization: Aldosterone Signaling Pathway and this compound's Point of Intervention

Aldosterone_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_nucleus Nucleus cluster_blood Blood Lumen_Na Na+ ENaC_active ENaC (active) Lumen_Na->ENaC_active Na+ influx Lumen_K K+ This compound This compound MR_inactive Mineralocorticoid Receptor (inactive) This compound->MR_inactive Competitively Binds Aldosterone Aldosterone Aldosterone->MR_inactive Binds MR_active Aldosterone-MR Complex (active) MR_inactive->MR_active Activation Spironolactone_MR This compound-MR Complex (inactive) MR_inactive->Spironolactone_MR Inhibition DNA DNA (Hormone Response Element) MR_active->DNA Translocates to Nucleus & Binds Spironolactone_MR->DNA Prevents Nuclear Translocation & Binding mRNA mRNA DNA->mRNA Transcription SGK1 SGK1 (inactive) mRNA->SGK1 Translation AIPs Other Aldosterone- Induced Proteins mRNA->AIPs Translation SGK1_active SGK1 (active) SGK1->SGK1_active Activation by other kinases ENaC_inactive ENaC (inactive) SGK1_active->ENaC_inactive Phosphorylates NaK_ATPase Na+/K+-ATPase AIPs->NaK_ATPase Increases synthesis and activity ENaC_inactive->ENaC_active Activation ROMK ROMK ENaC_active->ROMK Creates electrochemical gradient for K+ secretion Blood_Na Na+ ROMK->Lumen_K K+ efflux NaK_ATPase->Blood_Na 3 Na+ out Blood_K K+ Blood_K->NaK_ATPase 2 K+ in

Caption: Aldosterone signaling pathway in a renal principal cell and the inhibitory action of this compound.

Quantitative Effects on Renal Sodium and Potassium Excretion

The primary physiological consequence of this compound's action is an increase in urinary sodium excretion (natriuresis) and a decrease in urinary potassium excretion (kaliuresis).

Data Presentation: Effect of this compound on Urinary Electrolyte Excretion

The following table summarizes the quantitative effects of this compound on urinary sodium and potassium levels from various studies.

Study PopulationThis compound DoseChange in Urinary SodiumChange in Urinary PotassiumReference
Healthy Dogs1 and 2 mg/kg/day for 8 daysNo significant change14% and 22% decrease, respectively[6]
Bile duct-ligated rats20 mg/kgIncreased in the first 4-8 hoursDecreased in the first 4-8 hours[7]
Healthy Subjects (Fludrocortisone challenge)25-200 mg dailyLog-linear dose-dependent increaseLittle evidence of dose-related influence[8]
Transgenic Hypertensive RatsNot specifiedUrinary Na:K ratio significantly reduced after 12 weeksUrinary Na:K ratio significantly reduced after 12 weeks[6]
Rat main submaxillary ductNot specified27% decrease in net Na+ reabsorption23% decrease in net K+ secretion[9]

Experimental Protocols

Isolation of Murine Renal Tubules

This protocol describes a method for isolating primary renal tubular epithelial cells from mice for in vitro studies.[2][10]

Materials:

  • Digestion buffer (e.g., containing collagenase)

  • Culture media

  • 70 µm cell strainer

  • Centrifuge

  • Collagen-coated culture dishes

Procedure:

  • Euthanize the mouse and dissect the kidneys.

  • Remove the renal capsule and medulla, and mince the cortical tissue.

  • Incubate the minced tissue in digestion buffer at 37°C with gentle rotation.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Stop the digestion by adding culture media.

  • Centrifuge the cell suspension at a low speed (e.g., 50 x g) to pellet the heavier tubular fragments.

  • Resuspend the pellet in fresh culture media and plate on collagen-coated dishes.

Mandatory Visualization: Experimental Workflow for Renal Tubule Isolation

Renal_Tubule_Isolation start Start: Euthanize Mouse & Dissect Kidneys step1 Remove Capsule & Medulla, Mince Cortex start->step1 step2 Incubate with Digestion Buffer (37°C) step1->step2 step3 Filter through 70 µm Strainer step2->step3 step4 Stop Digestion with Culture Media step3->step4 step5 Centrifuge at Low Speed (e.g., 50 x g) step4->step5 step6 Resuspend Pellet in Fresh Media step5->step6 step7 Plate on Collagen-Coated Dishes step6->step7 end End: Primary Culture of Renal Tubular Cells step7->end

References

Spironolactone molecular structure and activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structure-Activity Relationship of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a steroidal compound widely utilized in clinical practice as a potassium-sparing diuretic and an antagonist of the mineralocorticoid receptor (MR).[1] Its therapeutic applications extend to conditions such as heart failure, hypertension, and primary hyperaldosteronism.[2][3] Beyond its primary antimineralocorticoid activity, this compound also exhibits significant antiandrogenic effects due to its interaction with the androgen receptor (AR), which accounts for some of its therapeutic uses as well as its side effect profile.[4][5] This guide provides a detailed examination of the molecular structure of this compound, its mechanism of action at the receptor level, and the critical structure-activity relationships (SAR) that govern its potency and selectivity. We will delve into the signaling pathways it modulates, present quantitative binding data for this compound and its key analogs, and provide detailed experimental protocols for assessing receptor binding.

Molecular Structure and Metabolism

This compound (7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone) is a synthetic steroid characterized by a unique γ-lactone ring at the C17 position and a thioacetyl group at the 7α position. This structure is fundamental to its biological activity.

Upon oral administration, this compound is extensively and rapidly metabolized into several active metabolites.[6] The main metabolic pathways involve dethioacetylation and S-methylation.[7] Key active metabolites include:

  • Canrenone (B1668266): Formed by the removal of the 7α-thioacetyl group. For a long time, canrenone was considered the principal active metabolite.[7][8]

  • 7α-thiomethylthis compound (TMS): A sulfur-retaining metabolite that is now understood to be the main metabolite after a single oral dose.[8]

  • 6β-hydroxy-7α-thiomethylthis compound (HTMS): Another significant sulfur-containing metabolite.[6][9]

These metabolites, particularly canrenone and TMS, contribute significantly to the overall therapeutic and side-effect profile of this compound.[6][10]

Mechanism of Action and Signaling Pathways

This compound and its active metabolites exert their effects primarily through competitive antagonism of steroid hormone nuclear receptors.

Mineralocorticoid Receptor (MR) Antagonism

The primary mechanism of action is the competitive binding to the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone (B195564).[3][11] In epithelial tissues like the distal convoluted tubule of the kidney, aldosterone binding to MR leads to the expression of proteins that regulate ion and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump.[12][13] By blocking this interaction, this compound prevents sodium and water reabsorption while retaining potassium, leading to its diuretic and antihypertensive effects.[6]

The genomic signaling pathway for the mineralocorticoid receptor is initiated by the binding of aldosterone, which causes the receptor to translocate to the nucleus, dimerize, and bind to hormone response elements on the DNA, thereby activating gene transcription.[12]

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.
Androgen Receptor (AR) Antagonism

This compound and its metabolites also act as competitive antagonists at the androgen receptor, blocking the binding of testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT).[4][14] This antiandrogenic activity is responsible for the side effects of gynecomastia in males and is harnessed therapeutically for conditions like hirsutism and acne in females.[4][5] The affinity of this compound for the AR is lower than for the MR and varies considerably in reports, ranging from 2.7% to 67% of that of DHT.[4][14]

Similar to MR signaling, the genomic AR pathway involves ligand binding in the cytoplasm, dissociation from heat shock proteins, nuclear translocation, dimerization, and binding to androgen response elements (AREs) to regulate gene expression.[15][16][17]

Radioligand_Assay_Workflow prep 1. Prepare Receptor Source (e.g., Tissue Cytosol) setup 2. Set up Assay Plates (Total, Non-specific, Competition) prep->setup incubate 3. Incubate to Equilibrium (e.g., 4°C, 18-24h) setup->incubate separate 4. Separate Bound & Free Ligand (Charcoal Adsorption or Filtration) incubate->separate count 5. Quantify Radioactivity (Liquid Scintillation Counting) separate->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

References

The Discovery and Synthesis of Spironolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of spironolactone, a synthetic steroid widely used as a potassium-sparing diuretic and an aldosterone (B195564) antagonist. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways.

Discovery and Historical Context

The development of this compound is intrinsically linked to the mid-20th-century advancements in endocrinology, particularly the discovery of aldosterone in 1953.[1][2][3] Following this, extensive research focused on synthesizing steroids that could counteract the sodium-retaining and potassium-excreting effects of mineralocorticoids.[1][2][3]

In 1957, a team of researchers at G.D. Searle & Co., led by John Cella, reported the first industrial synthesis of this compound.[4][5] The initial exploration revealed that 17-spirolactone steroids were effective in blocking the effects of mineralocorticoids.[1][2] this compound was subsequently introduced to the market in 1959 and received FDA approval in 1960.[5][6] Its initial applications were for managing edematous conditions and primary aldosteronism.[1][7] Later, its anti-androgenic properties were recognized, expanding its therapeutic use to conditions like hirsutism and acne.[6][8][9]

Discovery_Timeline 1953 1953 1957 1957 1953->1957 Discovery of Aldosterone Spurs Research 1959 1959 1957->1959 This compound First Synthesized (G.D. Searle) 1960 1960 1959->1960 Market Introduction 1970s 1970s 1960->1970s FDA Approval Present Present 1970s->Present Recognition of Anti-androgenic Effects

Caption: A timeline of the key milestones in the discovery and development of this compound.

Chemical Synthesis of this compound

The synthesis of this compound involves two critical transformations: the formation of the γ-lactone ring at the C17 position and the introduction of the 7α-acetylthio group.[10] The primary starting materials are typically dehydroepiandrosterone (B1670201) (DHEA) or androstenedione.[10][11] Several industrial pathways have been developed, most notably by G.D. Searle, Ciba-Geigy, and The Upjohn Company.[4][10]

G.D. Searle Synthesis Pathway from DHEA

The pioneering industrial synthesis begins with DHEA and proceeds through canrenone, a key intermediate.[4][10]

Searle_Synthesis DHEA Dehydroepiandrosterone (DHEA) Ethynylation Ethynylation DHEA->Ethynylation Carboxylation Carboxylation Ethynylation->Carboxylation Hydrogenation Hydrogenation (Lindlar Catalyst) Carboxylation->Hydrogenation Lactonization Acid-catalyzed Lactonization Hydrogenation->Lactonization Oppenauer Oppenauer Oxidation Lactonization->Oppenauer Dehydrogenation Dehydrogenation (Chloranil) Oppenauer->Dehydrogenation Canrenone Canrenone Dehydrogenation->Canrenone Thioacetylation Thioacetylation This compound This compound Thioacetylation->this compound Canrenone->Thioacetylation RAAS_Pathway cluster_kidney Kidney Renin Renin Release Aldosterone_Action Aldosterone Action (Distal Tubule) Na_Reabsorption Na+ and H2O Reabsorption Aldosterone_Action->Na_Reabsorption K_Excretion K+ Excretion Aldosterone_Action->K_Excretion Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Aldosterone->Aldosterone_Action This compound This compound This compound->Aldosterone_Action Blocks Androgen_Pathway Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) in Target Cell DHT->AR Binds and Activates Gene_Transcription Gene Transcription (Androgenic Effects) AR->Gene_Transcription This compound This compound This compound->AR Competitively Blocks Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Tissue_Prep 1. Prepare rat ventral prostate cytosol containing androgen receptors. Incubation_Step 2. Incubate cytosol with radiolabeled [3H]DHT and varying concentrations of this compound. Tissue_Prep->Incubation_Step Separation 3. Separate receptor-bound [3H]DHT from free [3H]DHT (e.g., via charcoal adsorption). Incubation_Step->Separation Measurement 4. Measure radioactivity of the bound fraction using scintillation counting. Separation->Measurement Analysis 5. Plot displacement curve and calculate the IC50 value. Measurement->Analysis

References

Spironolactone's Off-Target Cardiovascular Effects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the mechanisms beyond mineralocorticoid receptor antagonism in cardiovascular research.

Spironolactone, a well-established mineralocorticoid receptor (MR) antagonist, has demonstrated clinical benefits in cardiovascular diseases, particularly heart failure, that may extend beyond its primary mechanism of action. A growing body of research indicates that this compound exerts a variety of "off-target" effects that contribute to its cardioprotective profile. This technical guide provides a comprehensive overview of these effects for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

I. Endothelial Function and Nitric Oxide Bioavailability

This compound has been shown to improve endothelial dysfunction, a key factor in the pathogenesis of many cardiovascular diseases. This improvement is largely attributed to its ability to increase the bioavailability of nitric oxide (NO), a critical signaling molecule in the vasculature.

One of the key findings is that this compound enhances the forearm blood flow response to acetylcholine (B1216132), an endothelium-dependent vasodilator.[1][2] This effect is associated with increased NO bioactivity.[1][2] Furthermore, this compound has been observed to restore NO bioavailability by reducing superoxide (B77818) production from endothelial nitric oxide synthase (eNOS) and increasing eNOS dimerization.[3][4] In diabetic models, this compound treatment has been shown to abolish endothelial dysfunction and increase eNOS phosphorylation.[5][6]

Quantitative Data:
ParameterThis compound EffectPlacebo/ControlStudy PopulationReference
Forearm Blood Flow Response to Acetylcholine (% change)177 ± 2995 ± 20Chronic Heart Failure Patients[1]
Vasoconstriction due to L-NMMA (% change)-35 ± 6-18 ± 4Chronic Heart Failure Patients[1]
Experimental Protocols:

Assessment of Endothelial Function:

  • Method: Bilateral forearm venous occlusion plethysmography.[1]

  • Procedure: After an overnight fast, the non-dominant brachial artery is cannulated. Following a 30-minute saline infusion, baseline forearm blood flow is measured. Drugs are then infused at a constant rate.[1]

  • Pharmacological Agents:

    • Acetylcholine (endothelium-dependent vasodilator) is infused at 25, 50, and 100 nmol/min for 5 minutes each.[1]

    • Sodium nitroprusside (endothelium-independent vasodilator) is infused at 4.2, 12.6, and 37.8 nmol/min for 5 minutes each.[1]

    • N-monomethyl-l-arginine (L-NMMA; NO synthase inhibitor) is infused at 1, 2, and 4 μmol/min for 5 minutes each to assess basal NO activity.[1]

Evaluation of Arterial Reactivity:

  • Method: Aortic ring vasorelaxation studies.[7][8]

  • Procedure: Aortic rings are mounted in organ bath chambers containing Krebs-bicarbonate solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Rings are pre-contracted with agents like noradrenaline, phenylephrine, or potassium chloride. Cumulative concentrations of this compound are then added to assess vasorelaxant effects.[7] To evaluate endothelium-dependent relaxation, rings are pre-contracted with phenylephrine, and then acetylcholine is added cumulatively. For endothelium-independent relaxation, the endothelium is denuded, and sodium nitroprusside is used.[8]

Signaling Pathway:

G This compound This compound eNOS_uncoupling eNOS Uncoupling This compound->eNOS_uncoupling prevents Superoxide Superoxide (O2-) This compound->Superoxide reduces eNOS_dimerization eNOS Dimerization This compound->eNOS_dimerization increases HSP90 HSP90 Upregulation This compound->HSP90 increases eNOS_uncoupling->Superoxide leads to NO_Bioavailability Nitric Oxide (NO) Bioavailability Superoxide->NO_Bioavailability decreases Endothelial_Function Improved Endothelial Function NO_Bioavailability->Endothelial_Function eNOS_dimerization->NO_Bioavailability promotes HSP90->NO_Bioavailability promotes

Caption: this compound's effect on endothelial function and NO bioavailability.

II. Anti-Fibrotic Effects and Matrix Metalloproteinase Regulation

Myocardial fibrosis is a hallmark of pathological cardiac remodeling. This compound has demonstrated significant anti-fibrotic effects, contributing to its beneficial role in heart failure.[9][10]

Studies have shown that this compound can reduce collagen deposition and improve myocardial hypertrophy and diastolic function.[9][11] It has been shown to decrease the expression of type I and III collagen.[11] The mechanism for this may involve the inhibition of signaling pathways such as the TGF-β1/Smad-2/3/Ets-1 pathway.[11] Furthermore, this compound has been found to modulate the activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which are key regulators of extracellular matrix turnover.[12][13] Treatment with this compound has been associated with a decrease in MMP-9 and TIMP-1 levels, and an increase in the PICP to ICTP ratio, suggesting a shift from collagen degradation to synthesis regulation.[13]

Quantitative Data:
BiomarkerThis compound EffectControl GroupStudy PopulationReference
MMP-9 (ng/mL)Significant DecreaseNo Significant ChangePost-COVID-19 Heart Failure Patients[12]
TIMP-1 (ng/mL)Significant DecreaseNo Significant ChangePost-COVID-19 Heart Failure Patients[12]
MMP-9/TIMP-1 RatioSignificant DecreaseNo Significant ChangePost-COVID-19 Heart Failure Patients[12]
PICP/ICTP RatioIncreased-Chronic Heart Failure Patients[13]
Myocardial Extracellular Volume (ECV)0.25 ± 0.030.43 ± 0.09Hypertensive Mice[14]
Myocardial Interstitial Fibrosis (%)ReducedIncreasedHypertensive Rats with Myocardial Infarction[15]
Renal Cortical Interstitial Fibrosis (%)ReducedIncreasedHypertensive Rats with Myocardial Infarction[15]
PICP (μg/L)Greater Reduction (mdiff: -8.1)-Individuals at risk of Heart Failure[16]
PICP/CITP RatioGreater Reduction (mdiff: -2.9)-Individuals at risk of Heart Failure[16]
Experimental Protocols:

Assessment of Myocardial Fibrosis:

  • Method: Masson's trichrome staining of myocardial tissue sections.[11]

  • Procedure: Heart tissue is fixed, embedded in paraffin, and sectioned. The sections are then stained with Masson's trichrome to visualize collagen deposition (blue staining). The degree of fibrosis is quantified by measuring the blue-stained area relative to the total tissue area.[11]

  • Immunohistochemistry: Protein expression levels of collagen I and III can be detected using specific antibodies.[11]

  • Cardiac Magnetic Resonance (CMR): T1 mapping can be used as a non-invasive method to assess diffuse myocardial fibrosis.[17]

Measurement of Collagen Metabolism Markers:

  • Method: Enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay.[13]

  • Procedure: Plasma levels of MMP-9, TIMP-1, type I collagen carboxyterminal telopeptide (ICTP), and procollagen (B1174764) type I carboxyterminal propeptide (PICP) are measured using commercially available kits.[13]

Signaling Pathway:

G This compound This compound Smad2_3 Smad2/3 Phosphorylation This compound->Smad2_3 inhibits Ets_1 Ets-1 This compound->Ets_1 inhibits TGF_beta1 TGF-β1 TGF_beta1->Smad2_3 promotes Smad2_3->Ets_1 leads to MMP_2_9 MMP-2 & MMP-9 Expression/Activity Ets_1->MMP_2_9 increases Collagen_I_III Collagen I & III Expression Ets_1->Collagen_I_III increases Myocardial_Fibrosis Myocardial Fibrosis MMP_2_9->Myocardial_Fibrosis Collagen_I_III->Myocardial_Fibrosis

Caption: this compound's inhibition of the TGF-β1/Smad/Ets-1 fibrotic pathway.

III. Antioxidant and Anti-inflammatory Properties

Oxidative stress and inflammation are key contributors to cardiovascular pathology. This compound exhibits both antioxidant and anti-inflammatory properties that are independent of its MR antagonism.

This compound has been shown to reduce vascular oxidative stress by decreasing the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature.[5][6][18] It can also upregulate antioxidant enzymes such as superoxide dismutase-1 (SOD1) and catalase.[5][6] In diabetic models, this compound treatment has been found to reduce cardiac total nitrite (B80452) levels and improve vitamin E levels.[19]

From an anti-inflammatory perspective, this compound can reduce the production of pro-inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-alpha) in human peripheral blood mononuclear cells.[20] It also attenuates vascular inflammation by reducing the expression of vascular cell adhesion molecule-1 (VCAM-1) and pro-atherogenic cytokines.[21]

Quantitative Data:
ParameterThis compound EffectControl/VehicleStudy ModelReference
Aortic Superoxide ProductionAbolished Ang II-induced increase-Angiotensin II-infused rats[18]
Aortic NADPH Oxidase ActivityAbolished Ang II-induced increase-Angiotensin II-infused rats[18]
Vascular ROS GenerationAbrogated augmentation-Diabetic (db/db) mice[5][6]
MCP-1 Production (by Ang II-stimulated PBMCs)Significantly reduced-In vitro (human cells)[20]
TNF-α Production (by Ang II-stimulated PBMCs)Significantly reduced-In vitro (human cells)[20]
Cardiac Total Nitrite LevelsReduced-Diabetic rats[19]
Cardiac Vitamin E LevelsImproved-Diabetic rats[19]
Experimental Protocols:

Measurement of Vascular ROS:

  • Method: Lucigenin-enhanced chemiluminescence.[5]

  • Procedure: Aortic rings are homogenized in an assay buffer. The assay is performed with the sample homogenate, lucigenin (B191737) (as an electron acceptor), and NADPH (as a substrate). The resulting luminescence, which is proportional to superoxide production, is measured using a luminometer.[5]

Assessment of Inflammatory Cytokine Production:

  • Method: Cell culture and ELISA.[20]

  • Procedure: Human peripheral blood mononuclear cells are isolated and cultured. The cells are then stimulated with angiotensin II in the presence or absence of this compound. The concentrations of MCP-1 and TNF-alpha in the culture supernatant are then quantified using specific ELISA kits.[20]

Signaling Pathway:

G This compound This compound NADPH_Oxidase NADPH Oxidase Activity This compound->NADPH_Oxidase inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD1, Catalase) This compound->Antioxidant_Enzymes upregulates Inflammatory_Cytokines Inflammatory Cytokines (MCP-1, TNF-α) This compound->Inflammatory_Cytokines reduces production ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces Oxidative_Stress Vascular Oxidative Stress ROS->Oxidative_Stress Antioxidant_Enzymes->ROS scavenges Vascular_Inflammation Vascular Inflammation Inflammatory_Cytokines->Vascular_Inflammation

Caption: this compound's antioxidant and anti-inflammatory mechanisms.

IV. Non-Genomic and Other Off-Target Effects

Beyond the aforementioned pathways, this compound engages in rapid, non-genomic signaling. These effects occur independently of the classical MR-mediated gene transcription. For instance, this compound has been shown to increase intracellular levels of Ca2+, cGMP, and cAMP in cardiomyocytes, suggesting direct effects on cellular signaling cascades.[22]

This compound may also directly interact with other cellular components. Electrophysiological studies have suggested that this compound can reduce vascular contractions by inhibiting slow calcium channels.[23] Additionally, it has been shown to suppress vascular angiotensin I to angiotensin II conversion, indicating an interaction with the renin-angiotensin system beyond aldosterone (B195564) blockade.[1][2]

Experimental Workflow: Investigating Non-Genomic Effects

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Cardiomyocytes Primary Culture of Cardiomyocytes/Fibroblasts Treatment Incubate with this compound (with/without Aldosterone) Cardiomyocytes->Treatment Proliferation Assess Cell Proliferation (e.g., BrdU assay) Treatment->Proliferation Second_Messengers Measure Second Messengers (Ca2+, cAMP, cGMP) Treatment->Second_Messengers Protein_Kinases Analyze Protein Kinase Activity (PKC, ERK1/2) Treatment->Protein_Kinases

Caption: Workflow for studying this compound's non-genomic effects in vitro.

Conclusion

The cardiovascular benefits of this compound are multifaceted and extend beyond its well-characterized role as a mineralocorticoid receptor antagonist. Its off-target effects on endothelial function, nitric oxide bioavailability, myocardial fibrosis, oxidative stress, and inflammation provide additional mechanisms for its therapeutic efficacy. For researchers and drug development professionals, a deeper understanding of these pleiotropic effects is crucial for optimizing its clinical use and for the development of novel cardiovascular therapies. The experimental protocols and signaling pathways detailed in this guide offer a framework for further investigation into the complex and beneficial actions of this compound.

References

Spironolactone's Antiandrogenic Properties: A Molecular Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spironolactone, a potassium-sparing diuretic, exerts significant antiandrogenic effects through a dual mechanism of action at the molecular level. It acts as a direct competitive antagonist of the androgen receptor (AR) and as an inhibitor of androgen biosynthesis. This technical guide provides an in-depth exploration of these mechanisms, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Androgen Receptor Antagonism

This compound's primary antiandrogenic effect stems from its ability to directly bind to the androgen receptor, thereby competitively inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] This blockade prevents the conformational changes in the AR necessary for its translocation to the nucleus, dimerization, and subsequent modulation of androgen-responsive gene transcription.

Binding Affinity and Potency

The affinity of this compound for the androgen receptor has been quantified in numerous studies, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). These values demonstrate a moderate but clinically significant binding affinity.

Parameter Value Compound Assay Details Reference
IC50 77 nMThis compoundAndrogen Receptor[3][4][5]
IC50 67 nMThis compoundRat Prostate Cytosol AR[1]
IC50 3 nMDihydrotestosterone (DHT)Rat Prostate Cytosol AR[1]
IC50 24 nMCyproterone Acetate (B1210297)Rat Prostate Cytosol AR[1]
Ki 39.4 - 120 nMThis compoundHuman Androgen Receptor[1]
Relative Binding Affinity 2.7 - 67% of DHTThis compoundAndrogen Receptor[1][2]
Relative Binding Affinity 5% of DHTThis compoundAndrogen Receptor[1]
Relative Binding Affinity 1% of DHTCanrenoneAndrogen Receptor[1]

Table 1: Quantitative Data on this compound's Interaction with the Androgen Receptor.

Signaling Pathway

The binding of an androgen (e.g., testosterone or DHT) to the androgen receptor initiates a signaling cascade that ultimately leads to the transcription of androgen-responsive genes. This compound disrupts this pathway at the initial receptor-ligand binding step.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR AR_HSP AR-HSP Complex AR->AR_HSP + HSP AR_dimer AR Dimer AR->AR_dimer Dimerization This compound This compound This compound->AR Competitive Antagonism HSP Heat Shock Proteins (HSP) AR_HSP->AR - HSP ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation

Androgen Receptor Signaling and this compound's Point of Inhibition.

Inhibition of Steroidogenesis

In addition to its direct action on the androgen receptor, this compound also exhibits a weak inhibitory effect on enzymes involved in the biosynthesis of androgens (steroidogenesis).[1][2] This contributes to its overall antiandrogenic profile by reducing the production of testosterone.

Key Enzymes Targeted

The primary targets of this compound in the steroidogenic pathway are 17α-hydroxylase and 17,20-lyase.[2][3] There is conflicting evidence regarding its effect on 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[1]

Enzyme Effect of this compound Quantitative Data Reference
17α-hydroxylase Weak InhibitionDecrease in testosterone and 17α-hydroxyprogesterone production at 40-200 mg/kg doses.[1]
17,20-lyase Weak InhibitionContributes to reduced testosterone synthesis.[2][3]
5α-reductase Conflicting EvidenceSome studies suggest weak inhibition, while others show no significant effect.[1][2]
Cytochrome P450 (adrenal) DegradationThe metabolite 7α-thio-spironolactone leads to P450 degradation, activated by 17α-hydroxylase.[6]

Table 2: this compound's Effects on Steroidogenic Enzymes.

Steroidogenesis Pathway

The synthesis of androgens from cholesterol is a multi-step process involving several key enzymes. This compound's inhibitory actions occur at specific points within this pathway.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone 17α-hydroxylase Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione 17,20-lyase Testosterone Testosterone Androstenedione->Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase This compound This compound This compound->Hydroxyprogesterone Inhibition This compound->Androstenedione Inhibition

Key Steps in Androgen Biosynthesis and this compound's Inhibitory Actions.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound, such as this compound, for the androgen receptor.

Materials:

  • Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol from rat ventral prostate.

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) with high specific activity.

  • Test compound (this compound).

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Wash Buffer (e.g., Tris-HCl buffer).

  • Scintillation cocktail.

  • 96-well plates.

  • Hydroxyapatite (HAP) slurry for separation.

  • Liquid Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare the [³H]-DHT solution in the assay buffer at a concentration at or below its dissociation constant (Kd) for the AR.

    • Prepare the AR solution in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, [³H]-DHT, and the AR solution.

    • Non-specific Binding Wells: Add assay buffer, [³H]-DHT, a saturating concentration of unlabeled DHT, and the AR solution.

    • Test Compound Wells: Add assay buffer, [³H]-DHT, the AR solution, and the desired concentration of this compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[7]

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each well to bind the AR-ligand complex.

    • Incubate and then centrifuge the plate to pellet the HAP.

    • Aspirate the supernatant and wash the pellet with ice-cold wash buffer.

  • Detection:

    • Add scintillation cocktail to each well.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration.

Reagents Prepare Reagents (AR, [3H]-DHT, this compound) Assay_Setup Set up 96-well Plate (Total, Non-specific, Test) Reagents->Assay_Setup Incubation Incubate (4°C, 18-24h) Assay_Setup->Incubation Separation Separate Bound/Free Ligand (HAP Slurry) Incubation->Separation Detection Detect Radioactivity (Scintillation Counting) Separation->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis

Workflow for an Androgen Receptor Competitive Binding Assay.
H295R Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to assess the effects of chemicals on steroid hormone production.[8][9][10]

Materials:

  • H295R cells.

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • Positive control (e.g., Forskolin) and solvent control.

  • 24-well or 96-well cell culture plates.

  • ELISA kits or LC-MS/MS for hormone quantification.

  • Reagents for cell viability assay (e.g., MTT).

Procedure:

  • Cell Culture and Plating:

    • Culture H295R cells according to standard protocols.

    • Seed cells into 24-well or 96-well plates and allow them to attach and acclimate for 24 hours.

  • Chemical Exposure:

    • Remove the growth medium and expose the cells to fresh medium containing various concentrations of this compound, a positive control, and a solvent control.

    • Incubate for 48 hours.[8]

  • Sample Collection:

    • After incubation, collect the cell culture medium for hormone analysis.

  • Hormone Quantification:

    • Measure the concentrations of testosterone and other relevant steroid hormones in the collected medium using ELISA or LC-MS/MS.

  • Cell Viability Assay:

    • Assess cell viability in the plates using a standard method like the MTT assay to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis:

    • Normalize hormone production to the solvent control and plot against the this compound concentration to determine its effect on steroidogenesis.

Cell_Culture Culture and Plate H295R Cells Exposure Expose to this compound (48h) Cell_Culture->Exposure Collection Collect Culture Medium Exposure->Collection Viability Assess Cell Viability (MTT Assay) Exposure->Viability Quantification Quantify Hormones (ELISA or LC-MS/MS) Collection->Quantification Analysis Data Analysis Quantification->Analysis Viability->Analysis

Workflow for the H295R Steroidogenesis Assay.

Conclusion

This compound's antiandrogenic properties are a result of a multifaceted molecular mechanism involving both direct antagonism of the androgen receptor and inhibition of key enzymes in the steroidogenic pathway. The quantitative data and experimental protocols provided in this guide offer a detailed understanding of these actions, serving as a valuable resource for further research and development in the field of endocrinology and pharmacology. A thorough comprehension of these molecular interactions is crucial for the rational design of new antiandrogenic therapies and for optimizing the clinical use of this compound.

References

Beyond Diuresis: An In-depth Technical Guide to the Novel Therapeutic Targets of Spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone, a long-established potassium-sparing diuretic and mineralocorticoid receptor (MR) antagonist, is revealing a complex pharmacological profile that extends far beyond its traditional indications. A growing body of evidence highlights its potential in treating a spectrum of conditions including cardiovascular disease, chronic kidney disease, and even cancer, through mechanisms independent of its diuretic and anti-hypertensive effects. This technical guide synthesizes the current understanding of this compound's novel therapeutic targets, focusing on its anti-inflammatory, anti-fibrotic, anti-oxidative, and immune-modulatory actions. We provide a comprehensive overview of the underlying signaling pathways, quantitative data from key studies, and detailed experimental methodologies to facilitate further research and drug development in this promising area.

Introduction: Re-evaluating a Classic Drug

For decades, this compound has been a cornerstone in the management of hypertension, heart failure, and edema.[1][2] Its primary mechanism of action was considered to be the competitive antagonism of the mineralocorticoid receptor, leading to increased sodium and water excretion while conserving potassium.[3][4][5] However, recent investigations have unveiled a portfolio of pleiotropic effects that position this compound as a multi-target therapeutic agent.[6] These non-classical actions are observed in various cell types and tissues, often independent of aldosterone (B195564), suggesting direct molecular interactions with other signaling components.[7][8] This guide delves into these novel mechanisms, providing a technical foundation for researchers and drug developers to explore the full therapeutic potential of this compound.

Anti-Inflammatory and Immune-Modulatory Effects

This compound exhibits potent anti-inflammatory and immune-modulating properties, suggesting its utility in chronic inflammatory and autoimmune diseases.[7][9]

Suppression of Pro-Inflammatory Cytokines

This compound has been shown to significantly inhibit the production of several key pro-inflammatory cytokines. In ex vivo activated human blood leukocytes, this compound markedly suppressed the transcription and release of tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), interleukin-6 (IL-6), and granulocyte-macrophage colony-stimulating factor (GM-CSF) by 70-90%.[7][10] This effect is thought to be at least partially independent of the mineralocorticoid receptor.[8][11] Studies in patients with rheumatoid arthritis have demonstrated that this compound treatment leads to a significant reduction in inflammatory markers and disease activity.[7][12]

Modulation of Immune Cell Function and Transcription Factors

This compound's immune-modulatory effects extend to the regulation of key transcription factors that govern inflammatory responses, such as nuclear factor-kappa B (NF-κB), CEBPβ, and MYC.[8][10][13] By influencing these central regulators, this compound can modulate the adaptive immune response, for instance by reducing the polarization towards a Th17 phenotype and promoting regulatory T cells.[13]

Quantitative Data: Anti-Inflammatory Effects
ParameterCell/SystemTreatmentResultReference
Cytokine InhibitionActivated Human Blood LeukocytesThis compound70-90% inhibition of TNF-α, IFN-γ, IL-6, GM-CSF[7][10]
Disease Activity Score (DAS28)Rheumatoid Arthritis PatientsThis compound (2 mg/kg/day for 12 weeks)Significant reduction from 6.9 to 4.1[12]
C-Reactive Protein (CRP)Rheumatoid Arthritis PatientsThis compound (2 mg/kg/day for 12 weeks)Significant reduction from 15.2 to 9.4 mg/dL[12]
MCP-1 and TNF-α ProductionAngiotensin II-stimulated Human PBMCsThis compound (10 µM)Significant reduction[14]
Experimental Protocol: Cytokine Release Assay

Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines from activated human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Stimulation and Treatment: Seed the cells in 96-well plates and pre-incubate with varying concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) and phytohemagglutinin (PHA) to induce cytokine production.

  • Supernatant Collection: After 24 hours of incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IFN-γ, and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the stimulated control.

Attenuation of Oxidative Stress

This compound has demonstrated significant antioxidant properties, primarily through the inhibition of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).[15]

Inhibition of NADPH Oxidase

In human umbilical artery endothelial cells (HUAECs), aldosterone was shown to increase the protein expression of NADPH oxidase subunits (Nox2, p47phox, and p22phox), leading to elevated NADPH oxidase activity and oxidative stress. This compound (1 µmol/L) markedly inhibited these changes.[15] This suggests that this compound can counteract aldosterone-induced oxidative stress in the vasculature.

Reduction of Oxidative Stress Markers

Clinical studies in patients with chronic kidney disease have shown that this compound treatment can decrease markers of oxidative stress.[16][17] In a randomized controlled trial involving living donor kidney transplant recipients, this compound prevented the post-transplantation increase in urinary 8-hydroxylated-guanosine, a marker of oxidative DNA damage.[18] Furthermore, in a rat model of streptozotocin-induced diabetes, this compound reduced cardiac total nitrite (B80452) levels and improved vitamin E levels, indicating a reduction in myocardial oxidative stress.[19]

Quantitative Data: Oxidative Stress Reduction
ParameterModel/SystemTreatmentResultReference
NADPH Oxidase Subunit Expression (Nox2, p47phox, p22phox)Aldosterone-treated HUAECsThis compound (1 µmol/L)Marked inhibition of aldosterone-induced increase[15]
Urinary 8-hydroxylated-guanosineKidney Transplant RecipientsThis compound (50 and 100 mg)Prevention of post-transplant increase[18]
Cardiac Total Nitrite LevelsDiabetic RatsThis compoundReduction compared to untreated diabetic rats[19]
Cardiac Vitamin E LevelsDiabetic RatsThis compoundImprovement compared to untreated diabetic rats[19]
Experimental Protocol: Measurement of NADPH Oxidase Activity

Objective: To determine the effect of this compound on NADPH oxidase activity in endothelial cells.

Methodology:

  • Cell Culture and Treatment: Culture human umbilical artery endothelial cells (HUAECs) and treat with aldosterone (100 nmol/L) in the presence or absence of this compound (1 µmol/L) for 24 hours.

  • Membrane Protein Extraction: Homogenize the cells and isolate the membrane fraction by ultracentrifugation.

  • Lucigenin-Enhanced Chemiluminescence Assay: Resuspend the membrane protein in a buffer containing NADPH as a substrate. Measure superoxide (B77818) production by detecting the chemiluminescence of lucigenin (B191737) using a luminometer.

  • Data Analysis: Express NADPH oxidase activity as relative light units per microgram of protein and compare the activity between different treatment groups.

Anti-Fibrotic Mechanisms

This compound has emerged as a potent anti-fibrotic agent, particularly in the context of cardiovascular and renal disease.[20][21]

Inhibition of Collagen Synthesis

The anti-fibrotic effects of this compound are partly mediated by its ability to reduce the synthesis of extracellular matrix proteins. In patients with heart failure, this compound treatment has been associated with a significant reduction in pro-collagen type I and III levels.[6][22] In a mouse model of experimental autoimmune myocarditis, this compound significantly inhibited myocardium fibrosis and decreased the protein expression of collagen I and III.[23]

Modulation of Pro-Fibrotic Signaling

This compound can interfere with pro-fibrotic signaling pathways. Aldosterone is known to stimulate cardiac fibroblasts to produce extracellular matrix, an effect that is blocked by this compound.[20] Furthermore, in patients with chronic kidney disease, this compound has been shown to reduce the urinary excretion of transforming growth factor-β1 (TGF-β1), a key fibrogenic cytokine.[24]

Quantitative Data: Anti-Fibrotic Effects
ParameterModel/SystemTreatmentResultReference
Procollagen III N-terminal Peptide (PIIINP)Mild Heart Failure PatientsThis compound (12.5-50 mg/24 hours for 3 months)Reduction from 3.767 to 3.156 µg/ml[22]
Urinary TGF-β1/Creatinine RatioChronic Kidney Disease PatientsThis compoundReduction from 22.50 to 17.78 ng/mg Cr at 6 months[24]
Myocardial Collagen I and III ExpressionMice with Autoimmune MyocarditisThis compoundSignificant decrease in protein expression[23]
Experimental Protocol: Western Blot for Collagen Expression

Objective: To assess the effect of this compound on collagen I and III protein expression in cardiac tissue.

Methodology:

  • Tissue Homogenization: Homogenize myocardial tissue samples from control and this compound-treated animals in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against collagen I and collagen III, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence detection system. Quantify the band intensities and normalize to a loading control like GAPDH.

Improvement of Endothelial Function

This compound has been shown to improve endothelial dysfunction, a key factor in the pathogenesis of cardiovascular diseases.[25][26]

Enhancement of Nitric Oxide Bioavailability

A primary mechanism by which this compound improves endothelial function is by increasing the bioavailability of nitric oxide (NO). In human endothelial cells, this compound enhances endothelial nitric oxide synthase (eNOS) expression.[15] Clinical studies in patients with chronic heart failure have demonstrated that this compound improves tonic NO bioactivity and enhances endothelium-dependent vasodilation.[25]

Inhibition of Vascular Angiotensin I/Angiotensin II Conversion

This compound can also suppress the vascular renin-angiotensin system. In patients with chronic heart failure already on ACE inhibitors, this compound further attenuated angiotensin I-mediated vasoconstriction, suggesting an inhibition of vascular angiotensin I/Angiotensin II conversion.[25]

Quantitative Data: Endothelial Function Improvement
ParameterModel/SystemTreatmentResultReference
Acetylcholine-induced VasodilationMild Heart Failure PatientsThis compound (12.5-50 mg/24 hours for 3 months)Significant improvement[22]
Flow-Mediated Vasodilation (FMD)Rheumatoid Arthritis PatientsThis compound (2 mg/kg/day for 12 weeks)Improvement from 3.18% to 3.95%[12]
Vascular ACE ActivityMild Heart Failure PatientsThis compound (12.5-50 mg/24 hours for 3 months)Significant reduction[22]

Anti-Cancer Properties

Emerging evidence suggests that this compound may have anti-cancer and chemosensitizing effects.[27]

Inhibition of DNA Damage Repair

This compound has been reported to exert anti-cancer effects by suppressing DNA damage repair mechanisms, specifically nucleotide excision repair (NER).[28] This action can potentiate the efficacy of DNA-damaging chemotherapeutic agents like cisplatin.[28]

Reduction of Survivin Expression

A novel mechanism for this compound's anti-cancer activity is the suppression of survivin, an anti-apoptotic protein.[27] This reduction in survivin can chemosensitize cancer cells to non-DNA-damaging drugs such as gemcitabine (B846) and osimertinib.[27]

Quantitative Data: Anti-Cancer Effects
ParameterCell LineTreatmentResultReference
CytotoxicityOvarian and Colon Cancer CellsThis compound + Platinum derivativesSignificantly increased cytotoxicity[28]
Apoptotic Cell DeathU87-MG Glioblastoma CellsThis compound (30 µM)Approximately 20% induction of apoptosis[29]
Prostate Cancer RiskHuman Observational Studies (Meta-analysis)This compound useReduced risk (RR = 0.79)[30]

Modulation of Ion Channels

This compound and its metabolites can directly interact with and modulate the activity of various ion channels.

Blockade of HERG Channels

This compound and its active metabolite, canrenoic acid, have been shown to block human ether-a-go-go-related gene (HERG) channels in a concentration-dependent manner. The IC50 for this compound-induced HERG current decrease was 23.0 µM.[31] This action may contribute to its effects on cardiac electrophysiology.

Calcium Channel Antagonism

This compound has been shown to inhibit slow calcium channel currents in isolated vascular smooth muscle cells, with a 50% inhibition observed at concentrations of 5 to 7 µM.[32] This effect is similar to that of calcium channel blockers and may contribute to its vasodilatory properties.

Quantitative Data: Ion Channel Modulation
ParameterChannel/SystemTreatmentResultReference
HERG Current InhibitionStably transfected CHO cellsThis compoundIC50 = 23.0 µM[31]
Slow Calcium Channel Current InhibitionIsolated Vascular Smooth Muscle CellsThis compound50% inhibition at 5-7 µM[32]
HCN2 and HCN4 mRNA ExpressionIschemic Rat MyocardiumThis compoundSignificant decrease[33]

Effects on Mitochondrial Function

Recent studies indicate that this compound can positively influence mitochondrial function, particularly in the context of cellular stress.

Restoration of Mitochondrial Function

In a model of methylglyoxal-induced cellular dysfunction in osteoblastic cells, this compound restored mitochondrial function and suppressed the formation of advanced glycation end products (AGEs).[34] It also significantly improved markers of mitochondrial biogenesis, including mitochondrial membrane potential and ATP levels.[34]

Reduction of Mitochondrial Oxidative Stress

This compound has been shown to reduce oxidative stress within the mitochondria by decreasing mitochondrial superoxide levels and cardiolipin (B10847521) peroxidation.[34]

Quantitative Data: Mitochondrial Effects
ParameterCell LineTreatmentResultReference
Mitochondrial Membrane PotentialMG-treated MC3T3-E1 cellsThis compoundSignificant improvement[34]
ATP LevelsMG-treated MC3T3-E1 cellsThis compoundSignificant improvement[34]
Mitochondrial Superoxide LevelsdRib-treated MC3T3-E1 cellsThis compoundSignificant reduction[35][36]

Regulation of Gene Expression

This compound can regulate the expression of a wide array of genes, many of which are independent of the mineralocorticoid receptor.

Broad Transcriptional Effects

In activated human mononuclear cells, this compound affected the expression of 1018 transcripts, while aldosterone only affected 17. This suggests a broad, MR-independent gene-regulatory effect.[8][11]

Specific Gene Targets

One identified target is the integrin beta3 gene, whose expression was increased by this compound in both kidney epithelial cells and rat neonatal cardiomyocytes.[37] This finding suggests novel mechanisms for this compound's actions in cardiovascular health.

Signaling Pathways and Experimental Workflows

Signaling Pathways

spironolactone_pathways This compound This compound mr Mineralocorticoid Receptor This compound->mr Antagonizes nadph_oxidase NADPH Oxidase This compound->nadph_oxidase Inhibits nf_kb NF-κB This compound->nf_kb Inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) This compound->pro_inflammatory_cytokines Inhibits fibroblasts Fibroblasts This compound->fibroblasts Inhibits endothelial_cells Endothelial Cells This compound->endothelial_cells cancer_cells Cancer Cells This compound->cancer_cells ros ROS nadph_oxidase->ros nf_kb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation collagen Collagen Synthesis fibroblasts->collagen fibrosis Fibrosis collagen->fibrosis enos eNOS endothelial_cells->enos no Nitric Oxide enos->no endothelial_function Improved Endothelial Function no->endothelial_function survivin Survivin cancer_cells->survivin dna_repair DNA Repair (NER) cancer_cells->dna_repair apoptosis Apoptosis survivin->apoptosis dna_repair->apoptosis

Caption: this compound's diverse signaling pathways.

Experimental Workflows

experimental_workflow start Start: In Vitro/In Vivo Model treatment Treatment with this compound start->treatment cell_lysis Cell Lysis / Tissue Homogenization treatment->cell_lysis rna_extraction RNA Extraction treatment->rna_extraction elisa ELISA (for secreted factors) treatment->elisa functional_assay Functional Assays (e.g., Vasodilation, Apoptosis) treatment->functional_assay protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot (e.g., for Cytokines, Collagen) protein_quant->western_blot qpcr qPCR (for gene expression) rna_extraction->qpcr data_analysis Data Analysis and Interpretation western_blot->data_analysis elisa->data_analysis qpcr->data_analysis functional_assay->data_analysis

Caption: A generalized experimental workflow.

Conclusion and Future Directions

This compound is no longer just a diuretic. Its multifaceted pharmacological profile, encompassing anti-inflammatory, anti-fibrotic, anti-oxidative, and anti-cancer properties, opens up a vast landscape for new therapeutic applications. The evidence strongly suggests that many of these effects are independent of its classical mineralocorticoid receptor antagonism, pointing towards novel molecular targets that are yet to be fully elucidated.

Future research should focus on:

  • Target Deconvolution: Identifying the direct molecular binding partners of this compound and its metabolites that mediate these non-classical effects.

  • Structure-Activity Relationship Studies: Designing new this compound analogs that selectively enhance these beneficial properties while minimizing side effects like hyperkalemia and endocrine disturbances.

  • Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy of this compound in new indications such as chronic inflammatory diseases, specific types of cancer, and conditions characterized by significant fibrosis and oxidative stress.

The journey of this compound from a simple diuretic to a complex, multi-target drug is a compelling example of drug repositioning. A deeper understanding of its novel mechanisms of action will undoubtedly pave the way for innovative therapeutic strategies for a wide range of challenging diseases.

References

Spironolactone's Role in Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spironolactone, a potassium-sparing diuretic and aldosterone (B195564) antagonist, is a widely prescribed medication for conditions such as heart failure and hypertension.[1] Beyond its well-established effects on the renal system, this compound exerts significant influence on a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's actions, with a focus on its role as a mineralocorticoid receptor (MR) antagonist and its impact on downstream signaling cascades. We delve into its effects on pathways governing inflammation, fibrosis, oxidative stress, and cellular proliferation. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR).[2][3][4] By binding to the MR, this compound prevents the binding of aldosterone, a key mineralocorticoid hormone. This blockade inhibits the translocation of the MR to the nucleus, thereby preventing the transcription of aldosterone-responsive genes. This action is the foundation of its diuretic and antihypertensive effects.[5]

This compound also exhibits anti-androgenic properties by competitively inhibiting the binding of androgens to the androgen receptor (AR).[4][6] This contributes to some of its therapeutic applications and side effects.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities of this compound for the mineralocorticoid and androgen receptors.

ReceptorLigandParameterValueSpeciesReference
Mineralocorticoid Receptor (MR)This compoundIC5024 nMNot Specified[7]
Mineralocorticoid Receptor (MR)This compoundIC5024.2 nmol/LNot Specified[8]
Mineralocorticoid Receptor (MR)[3H]this compoundKd12.9 ± 0.6 nMRat[9]
Androgen Receptor (AR)This compoundIC5077 nMNot Specified[7]
Androgen Receptor (AR)This compoundRelative Binding Affinity vs. DHT2.7% - 67%Human[10][11]
Androgen Receptor (AR)This compoundCompetitive Inhibition of [3H]DHT bindingKi ~10x less than DHTHuman[12]

Key Cellular Signaling Pathways Modulated by this compound

This compound's influence extends beyond simple receptor antagonism, impacting several critical intracellular signaling pathways.

Inhibition of Inflammatory Pathways: The NF-κB Axis

This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and chemokines. Studies have shown that this compound can reduce the activity of NF-κB, leading to a decrease in the production of inflammatory mediators.[13] This effect appears to be independent of the mineralocorticoid receptor.[13]

Diagram 1: this compound's Inhibition of the NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_p p-NF-κB IkB->NFkB_p Releases nucleus Nucleus NFkB_p->nucleus Translocates to genes Pro-inflammatory Gene Expression nucleus->genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Attenuation of Fibrotic Pathways: TGF-β/Smad and Notch Signaling

This compound exerts potent anti-fibrotic effects by modulating the Transforming Growth Factor-beta (TGF-β)/Smad and Notch signaling pathways.[11][15] The TGF-β pathway is a central driver of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix proteins. This compound has been shown to reduce the expression of TGF-β1 and downstream effectors like phosphorylated Smad3.[11] Additionally, this compound can inhibit endothelial-to-mesenchymal transition (EndMT), a process contributing to fibrosis, by interfering with the Notch signaling pathway.[15]

Diagram 2: this compound's Anti-Fibrotic Mechanisms

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 TGFbR->Smad Phosphorylates pSmad p-Smad2/3 Smad->pSmad Fibrosis Fibrosis pSmad->Fibrosis Promotes Notch Notch Signaling EndMT Endothelial-to- Mesenchymal Transition Notch->EndMT Induces EndMT->Fibrosis This compound This compound This compound->TGFbR Inhibits This compound->Notch Inhibits

Caption: this compound inhibits both TGF-β/Smad and Notch signaling to reduce fibrosis.

Reduction of Oxidative Stress: NADPH Oxidase Inhibition

This compound has been demonstrated to mitigate oxidative stress by inhibiting the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature.[2][5][16] Aldosterone can upregulate the expression of NADPH oxidase subunits; this compound reverses this effect, leading to decreased ROS production.[2] This action contributes to the improvement of endothelial function.[5]

Diagram 3: this compound's Effect on Oxidative Stress

G Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Activates NADPH_Oxidase NADPH Oxidase MR->NADPH_Oxidase Upregulates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces This compound This compound This compound->MR Blocks

Caption: this compound blocks MR, leading to reduced NADPH oxidase and ROS production.

Modulation of Cell Growth and Survival: The PI3K/AKT/mTOR Pathway

This compound can influence cell growth and survival by inhibiting the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a central regulator of cellular processes such as proliferation, apoptosis, and autophagy. In certain cell types, this compound has been shown to down-regulate the phosphorylation of key components of this pathway, including AKT and mTOR, thereby promoting autophagy and reducing cell damage.[3]

Diagram 4: this compound's Regulation of the PI3K/AKT/mTOR Pathway

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, affecting cell growth.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cellular signaling.

Mineralocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for the mineralocorticoid receptor.

Materials:

  • [3H]-aldosterone (radioligand)

  • Unlabeled this compound

  • Cell lysates or purified MR protein

  • Assay buffer (e.g., Tris-HCl with protease inhibitors)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In a multi-well plate, combine a fixed concentration of [3H]-aldosterone, the MR preparation, and varying concentrations of unlabeled this compound.

  • Include control wells with only [3H]-aldosterone and MR (total binding) and wells with a large excess of unlabeled aldosterone (non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding against the logarithm of the this compound concentration and determine the IC50 value.

Diagram 5: Experimental Workflow for Competitive Binding Assay

G start Start prep Prepare Reagents: [3H]-Aldosterone, MR, This compound start->prep incubate Incubate prep->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 determination) count->analyze end End analyze->end

Caption: Workflow for determining this compound's MR binding affinity.

Western Blot Analysis for TGF-β Pathway Proteins

Objective: To quantify the effect of this compound on the expression of proteins in the TGF-β signaling pathway (e.g., TGF-β1, p-Smad3).

Materials:

  • Cultured cells (e.g., fibroblasts, endothelial cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TGF-β1, anti-p-Smad3, anti-total Smad3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Measurement of NADPH Oxidase Activity

Objective: To assess the effect of this compound on NADPH oxidase activity in cultured cells.

Materials:

  • Cultured cells (e.g., endothelial cells)

  • This compound

  • Lucigenin or other suitable ROS detection reagent

  • NADPH

  • Assay buffer

  • Luminometer or fluorescence plate reader

Procedure:

  • Culture and treat cells with this compound as described for Western blotting.

  • Harvest the cells and prepare cell lysates or membrane fractions.

  • In a multi-well plate, add the cell preparation, lucigenin, and assay buffer.

  • Initiate the reaction by adding NADPH.

  • Immediately measure the chemiluminescence or fluorescence over time using a plate reader.

  • Calculate the rate of ROS production and compare between control and this compound-treated samples.

Immunofluorescence Staining for NF-κB Translocation

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of NF-κB.

Materials:

  • Cultured cells on coverslips

  • This compound

  • Inducing agent (e.g., TNF-α, LPS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips and treat with this compound followed by an inducing agent.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific binding sites.

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides with antifade medium.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio of NF-κB.

Proteomic Insights into this compound's Actions

Recent proteomic studies have provided a broader view of the proteins and pathways affected by this compound. In a study on patients with heart failure with preserved ejection fraction, this compound treatment was associated with significant changes in seven proteins.[17] Notably, Caspase Recruitment Domain-containing protein 18 (CARD18), a caspase-1 inhibitor, was the most significantly upregulated protein, suggesting potential anti-apoptotic effects.[17] Conversely, proteins involved in growth and lipid transfer, such as Hepatic Growth Factor (HGF) and Phospholipid-Transfer Protein (PLTP), were downregulated.[17] Pathway analysis revealed that this compound consistently decreased collagen-related pathways.[6] Another study focusing on urinary proteomics identified that this compound predominantly downregulated urinary collagen-derived peptides, further supporting its anti-fibrotic role.[10]

Quantitative Proteomic Data

The following table summarizes the significant protein changes observed with this compound treatment in the TOPCAT trial.

ProteinChange with this compoundChange with PlaceboFunctionReference
CARD18+66.5%-0.5%Caspase-1 inhibitor[17]
PKD2Upregulated-Polycystin 2[17]
PSG2Upregulated-Pregnancy-specific glycoprotein (B1211001) 2[17]
HGFDownregulated-Hepatic growth factor[17]
PLTPDownregulated-Phospholipid-transfer protein[17]
IGF2RDownregulated-Insulin growth factor 2 receptor[17]
SWP70Downregulated-Switch associated protein 70[17]

Conclusion

This compound's therapeutic benefits are mediated through a complex interplay of its primary mineralocorticoid receptor antagonism and its subsequent modulation of various intracellular signaling pathways. This guide has provided an in-depth overview of its effects on inflammatory, fibrotic, oxidative stress, and cell growth pathways. The quantitative data and detailed experimental protocols presented herein are intended to facilitate further research into the multifaceted actions of this compound and to aid in the development of novel therapeutic strategies targeting these pathways. A deeper understanding of these molecular mechanisms will be crucial for optimizing the clinical use of this compound and for identifying new therapeutic opportunities.

References

The Anti-Inflammatory Potential of Spironolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular mechanisms and experimental evidence supporting the anti-inflammatory effects of spironolactone, a potassium-sparing diuretic with emerging immunomodulatory properties. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a well-established mineralocorticoid receptor (MR) antagonist, is increasingly recognized for its significant anti-inflammatory effects, independent of its diuretic and antihypertensive actions.[1][2][3][4][5][6] Emerging evidence suggests that this compound can modulate key inflammatory pathways, offering potential therapeutic applications in a range of inflammatory and autoimmune diseases.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by interfering with key signaling pathways and cellular processes that drive inflammation.

Inhibition of Pro-Inflammatory Cytokine Production

A substantial body of evidence demonstrates that this compound can potently suppress the production and release of several pro-inflammatory cytokines. In vitro studies using human peripheral blood mononuclear cells (PBMCs) and macrophage-like cell lines have shown that this compound significantly inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ).[7][8][9] Notably, this inhibition can reach levels of 70-90% for certain cytokines.[1][2][10] This effect is observed at the transcriptional level, indicating that this compound interferes with the gene expression of these inflammatory mediators.[8][9]

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[11] It achieves this by preventing the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of the inhibitory protein IκBα.[11] This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Some studies suggest this NF-κB inhibition is independent of the mineralocorticoid receptor.[11]

Attenuation of Oxidative Stress

This compound has been demonstrated to reduce the generation of reactive oxygen species (ROS), a key contributor to inflammatory processes.[12] In models of hyperglycemia-induced podocyte injury, this compound treatment attenuated ROS production.[12] Furthermore, in vivo studies in a rat model of metabolic syndrome have shown that this compound can reduce vascular oxidative stress.

Impact on the NLRP3 Inflammasome

Recent research has begun to explore the role of this compound in modulating the NLRP3 inflammasome, a multi-protein complex that triggers the activation of caspase-1 and the release of potent pro-inflammatory cytokines IL-1β and IL-18. Studies in diabetic mice have shown that this compound treatment can reduce the number of active caspase-1-positive macrophages, suggesting an inhibitory effect on NLRP3 inflammasome activation. This indicates that aldosterone, the target of this compound, may contribute to vascular damage through NLRP3 inflammasome activation.

Influence on Macrophage Polarization

This compound may also exert its anti-inflammatory effects by influencing macrophage polarization. In a mouse model of acute lung injury, liposome-encapsulated this compound was shown to modulate inflammatory monocyte/macrophage populations, suggesting an inhibitory effect on the polarization of pro-inflammatory M1 macrophages.[13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by this compound

Cell TypeStimulantCytokineThis compound Concentration% InhibitionReference
Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS) or Phytohaemagglutinin-P (PHA-P)TNF-α, IL-6, IFN-γ10-1000 µMSignificant inhibition[9]
Human Blood LeucocytesEx vivo activationTNF, Lymphotoxin, IFN-γ, GM-CSF, IL-6In vivo attainable doses70-90%[1][2]
RAW 264.7 Macrophage-like cells & Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO), TNF-α, Prostaglandin E2Not specifiedSignificant inhibition

Table 2: In Vivo Effects of this compound on Inflammatory Markers

Animal ModelConditionTreatmentKey FindingsReference
TG(mRen2)27 RatInsulin Resistance0.24 mg/day this compound for 21 daysReduced NADPH oxidase activity and ROS production in skeletal muscle.[12]
Fructose-Fed Hypertensive RatsMetabolic Syndrome5 mg/kg/day this compoundReduced expression of pro-atherogenic cytokines (VEGF, TIMP-1, MCP-1, MIP-3alpha, TNF-alpha).[14]
Letrozole-induced PCOS Rat ModelPolycystic Ovarian Syndrome0.25 mg/kg/day this compound for 21 daysAttenuated adipose tissue inflammation and oxidative stress.[15]
Streptozotocin-induced Diabetic RatsDiabetesNot specifiedReduced cardiac total nitrite (B80452) levels and improved vitamin E levels.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound.

Measurement of Cytokine Inhibition by ELISA

Objective: To quantify the reduction in pro-inflammatory cytokine secretion from cells treated with this compound.

Protocol:

  • Cell Culture and Treatment:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.

    • Seed cells in 96-well plates at a density of 1 x 10^6 cells/mL.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 10-1000 µM) or vehicle control for 1 hour.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) or phytohaemagglutinin-P (PHA-P) for 24 hours.

  • Supernatant Collection:

    • Centrifuge the culture plates at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatants.

  • ELISA Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IFN-γ).

    • Follow the manufacturer's instructions for the assay, which typically involves coating the plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, and then a substrate for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of each cytokine in the samples using a standard curve generated from recombinant cytokine standards.

    • Determine the percentage of inhibition by comparing the cytokine levels in this compound-treated wells to the vehicle-treated, stimulated wells.

NF-κB Activity Assay (Translocation)

Objective: To assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or RAW 264.7) on glass coverslips in a 24-well plate.

    • Pre-treat the cells with this compound at various concentrations for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) overnight at 4°C.

    • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per condition.

Measurement of Reactive Oxygen Species (ROS)

Objective: To determine the effect of this compound on intracellular ROS production.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well black-walled plate.

    • Treat the cells with this compound at desired concentrations for a specified period.

    • Induce oxidative stress with a stimulating agent if necessary (e.g., high glucose, angiotensin II).

  • ROS Detection:

    • Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), according to the manufacturer's instructions.

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Data Analysis:

    • Normalize the fluorescence readings to the number of cells or protein concentration.

    • Compare the ROS levels in this compound-treated cells to control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a general experimental workflow for investigating its anti-inflammatory effects.

Caption: this compound's inhibition of the NF-κB signaling pathway.

experimental_workflow Cell Culture Cell Culture Treatment This compound Treatment (Dose-Response) Cell Culture->Treatment Inflammatory Stimulus Inflammatory Stimulus Treatment->Inflammatory Stimulus Endpoint Assays Endpoint Assays Inflammatory Stimulus->Endpoint Assays Cytokine Analysis Cytokine Measurement (ELISA, RT-PCR) Endpoint Assays->Cytokine Analysis Signaling Pathway Analysis NF-kB Activity Assay Endpoint Assays->Signaling Pathway Analysis ROS Measurement ROS Production Assay Endpoint Assays->ROS Measurement Data Analysis Data Analysis Cytokine Analysis->Data Analysis Signaling Pathway Analysis->Data Analysis ROS Measurement->Data Analysis

Caption: General experimental workflow for investigating this compound's anti-inflammatory effects.

Conclusion

The evidence strongly supports the role of this compound as a potent anti-inflammatory agent with a multifaceted mechanism of action. Its ability to inhibit pro-inflammatory cytokine production, modulate the NF-κB signaling pathway, and reduce oxidative stress highlights its therapeutic potential beyond its established cardiovascular and renal applications. Further research, utilizing the detailed experimental protocols outlined in this guide, is warranted to fully elucidate its anti-inflammatory properties and explore its clinical utility in a broader range of inflammatory diseases. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this compound in the context of inflammation.

References

Spironolactone's Impact on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone, a potassium-sparing diuretic, is a competitive antagonist of the mineralocorticoid receptor (MR). Beyond its well-established role in managing hypertension and heart failure, this compound exerts significant influence on gene expression through both MR-dependent and independent pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on gene transcription, offering a valuable resource for researchers and professionals in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive blockade of the mineralocorticoid receptor, preventing the binding of aldosterone (B195564). This interaction is central to its diuretic and cardiovascular effects. However, its impact on gene expression is multifaceted, extending to anti-androgenic and anti-inflammatory effects.

MR-Dependent Pathway: The Classical Mechanism

In the classical genomic pathway, aldosterone binds to the cytoplasmic MR, leading to the dissociation of heat shock proteins, dimerization, and translocation of the receptor-ligand complex into the nucleus. This complex then binds to hormone response elements on the DNA, modulating the transcription of target genes. This compound, by competitively inhibiting aldosterone binding, prevents these downstream transcriptional events.[1][2]

A key target of this pathway is the epithelial sodium channel (ENaC), crucial for sodium reabsorption in the kidneys. Aldosterone upregulates the expression of ENaC subunits and the serum- and glucocorticoid-inducible kinase 1 (SGK1), which in turn phosphorylates and inhibits Nedd4-2, a ubiquitin ligase that promotes ENaC degradation. By blocking the MR, this compound effectively downregulates the expression of these aldosterone-induced proteins, leading to decreased sodium and water reabsorption and potassium retention.[1][3]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds This compound This compound This compound->MR_HSP Blocks MR Mineralocorticoid Receptor (MR) HSP Heat Shock Proteins (HSP) MR_Aldo MR-Aldosterone Complex MR_HSP->MR_Aldo HSP dissociation MR_Aldo_dimer Dimerized MR-Aldosterone MR_Aldo->MR_Aldo_dimer Dimerization & Translocation SGK1_protein SGK1 Protein Nedd4_2 Nedd4-2 SGK1_protein->Nedd4_2 Inhibits ENaC_channel Epithelial Sodium Channel (ENaC) Nedd4_2->ENaC_channel Promotes Degradation ENaC_ub Ubiquitinated ENaC (Degradation) ENaC_channel->ENaC_ub HRE Hormone Response Element (HRE) MR_Aldo_dimer->HRE Gene_Transcription Gene Transcription HRE->Gene_Transcription SGK1_mRNA SGK1 mRNA Gene_Transcription->SGK1_mRNA ENaC_mRNA ENaC mRNA Gene_Transcription->ENaC_mRNA SGK1_mRNA->SGK1_protein Translation ENaC_mRNA->ENaC_channel Translation

Figure 1: MR-Dependent Signaling Pathway.

Anti-Androgenic Effects on Gene Expression

This compound and its metabolites can act as antagonists of the androgen receptor (AR), competing with androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[4] This antagonism prevents the AR from translocating to the nucleus and regulating the expression of androgen-responsive genes. This mechanism underlies its use in conditions characterized by excess androgen activity.[5][6]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds This compound This compound This compound->AR Blocks AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_Androgen_dimer Dimerized AR-Androgen AR_Androgen->AR_Androgen_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_Androgen_dimer->ARE Gene_Transcription Androgen-Responsive Gene Transcription ARE->Gene_Transcription

Figure 2: Anti-Androgenic Signaling Pathway.

MR-Independent Anti-Inflammatory and Anti-Fibrotic Pathways

This compound has demonstrated significant anti-inflammatory and anti-fibrotic effects that are, in part, independent of MR antagonism.

Anti-Inflammatory Effects: this compound can suppress the transcription of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6).[7][8][9] This effect is partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][10] this compound has been shown to reduce the phosphorylation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[10]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IκB Kinase (IKK) Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription Cytokines TNF-α, IFN-γ, IL-6 Gene_Transcription->Cytokines

Figure 3: Anti-Inflammatory Signaling Pathway.

Anti-Fibrotic Effects: this compound has been shown to attenuate fibrosis in cardiac and renal tissues. It can reduce the expression of pro-fibrotic genes such as transforming growth factor-beta (TGF-β), connective tissue growth factor (CTGF), and various collagens (e.g., type I and III).[11][12][13] The underlying mechanisms involve the inhibition of signaling pathways like the Rho-kinase pathway and pathways involving reactive oxygen species (ROS) generated by NADPH oxidase.

Quantitative Data on Gene Expression Changes

The following tables summarize the quantitative effects of this compound on the expression of key genes as reported in various studies.

Table 1: Effect of this compound on Ion Channel and Related Gene Expression

GeneTissue/Cell TypeTreatment ConditionsChange in ExpressionReference
ENaC α-subunit (mRNA)Peripheral Blood Mononuclear Cells (PBMCs)50 mg this compound, 3 times/week for 15 days in hemodialysis patientsReduced to levels of normal subjects[7][14]
ENaC α-subunit (protein)Rat Kidney7 days of this compound administrationSubstantially decreased[15]
ENaC γ-subunit (70-kDa form, protein)Rat Kidney7 days of this compound administrationSubstantially decreased[15]
HCN2 (protein)Rat Ischemic Left Ventricular MyocardiumThis compound post-myocardial infarctionDownregulated by 50%[9]
HCN4 (protein)Rat Ischemic Left Ventricular MyocardiumThis compound post-myocardial infarctionDownregulated by 52%[9]
HCN4 (mRNA)Rat Ischemic Left Ventricular MyocardiumThis compound post-myocardial infarctionDecreased by 16%[9]

Table 2: Effect of this compound on Fibrosis-Related Gene Expression

GeneTissue/Cell TypeTreatment ConditionsChange in ExpressionReference
Type I Collagen (protein)Rat Liver (Bile Duct Ligated)This compound treatmentDownregulated[16]
Procollagen Type I C-terminal Propeptide (PICP) (serum biomarker)Hypertensive PatientsThis compound treatmentSignificantly reduced[17]
Procollagen Type III N-terminal Propeptide (PIIINP) (serum biomarker)Hypertensive PatientsThis compound treatmentSignificantly reduced[17]
Transforming Growth Factor-β (TGF-β) (mRNA)Rat Heart (Isoproterenol-induced hypertrophy)200 mg/kg/day this compound for 15 daysPrevented increase[11]
Connective Tissue Growth Factor (CTGF) (mRNA)Rat Heart (Isoproterenol-induced hypertrophy)200 mg/kg/day this compound for 15 daysPrevented increase[11]
Matrix Metalloproteinase-2 (MMP-2) (mRNA)Rat Heart (Isoproterenol-induced hypertrophy)200 mg/kg/day this compound for 15 daysPrevented increase[11]
Transforming Growth Factor-β1 (TGF-β1) (urinary excretion)Patients with Chronic Kidney Disease25 mg this compound for 6 monthsReduced from 22.50 to 17.78 ng/mg Cr[4]
TGF-β1 (protein)Spontaneously Hypertensive Rat Atria10 mg/kg/day and 40 mg/kg/day this compound for 7 weeksDecreased[18]

Table 3: Effect of this compound on Inflammatory and Other Gene Expression

Gene/TranscriptTissue/Cell TypeTreatment ConditionsChange in ExpressionReference
1018 transcriptsHuman Blood Mononuclear Cells4 hours of this compound treatmentAffected[19]
Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ)Human Blood Mononuclear CellsThis compound treatmentInhibited production[11]
Tumor Necrosis Factor-α (TNF-α) (mRNA)Rat Heart (Isoproterenol-induced hypertrophy)200 mg/kg/day this compound for 15 daysPrevented increase[11]
Interleukin-1β (IL-1β) (mRNA)Rat Heart (Isoproterenol-induced hypertrophy)200 mg/kg/day this compound for 15 daysPrevented increase[11]
Serum- and Glucocorticoid-Inducible Kinase 1 (SGK-1) (mRNA)Rat Heart (Isoproterenol-induced hypertrophy)200 mg/kg/day this compound for 15 daysReduced elevated expression[11]
Integrin beta3 (mRNA)Xenopus Kidney Epithelial Cells and Rat Neonatal CardiomyocytesThis compound treatmentIncreased

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of research findings. The following sections provide generalized methodologies for key experiments cited in the study of this compound's effects on gene expression.

Cell Culture and Treatment
  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs), rat neonatal cardiomyocytes, and various kidney and endothelial cell lines are commonly used.

  • PBMC Isolation: PBMCs can be isolated from whole blood using density gradient centrifugation with a medium such as Ficoll-Paque.

  • Treatment: Cells are typically cultured to a specific confluency and then treated with this compound at various concentrations and for different durations, often in the presence or absence of an agonist like aldosterone or lipopolysaccharide (LPS).

Gene Expression Analysis

Total RNA is extracted from cultured cells or tissues using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove genomic DNA contamination. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

qPCR is used to quantify the expression of specific genes.

  • Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).

  • Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Microarray analysis allows for the simultaneous measurement of the expression of thousands of genes.

  • Probe Preparation: cRNA is synthesized from total RNA, labeled with a fluorescent dye (e.g., biotin), and then fragmented.

  • Hybridization: The labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing thousands of gene-specific probes.

  • Scanning and Data Analysis: The chip is washed and scanned to detect the fluorescence intensity at each probe spot. The raw data is then normalized, and statistical analysis is performed to identify differentially expressed genes.

Protein Expression and Activity Analysis

Western blotting is used to detect and quantify specific proteins.

  • Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: The signal is detected using a chemiluminescent substrate or by fluorescence imaging, and band intensities are quantified.

NF-κB activity is often assessed by measuring its DNA binding activity.

  • Nuclear Protein Extraction: Nuclear extracts are prepared from treated and control cells.

  • ELISA-based Assay: An ELISA-based assay is used where a specific oligonucleotide containing the NF-κB consensus binding site is immobilized on a 96-well plate.

  • Detection: The nuclear extracts are incubated in the wells, and the bound NF-κB is detected using a primary antibody against an NF-κB subunit (e.g., p65), followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

cluster_sample_prep Sample Preparation cluster_analysis Molecular Analysis cluster_data Data Interpretation Cell_Culture Cell Culture/ Tissue Sample Treatment This compound Treatment Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Extraction Protein Extraction Treatment->Protein_Extraction qPCR Quantitative PCR (qPCR) RNA_Isolation->qPCR Microarray Microarray RNA_Isolation->Microarray Western_Blot Western Blot Protein_Extraction->Western_Blot NFkB_Assay NF-κB Activity Assay Protein_Extraction->NFkB_Assay Gene_Expression_Data Gene Expression Quantification qPCR->Gene_Expression_Data Microarray->Gene_Expression_Data Protein_Expression_Data Protein Expression Quantification Western_Blot->Protein_Expression_Data NFkB_Assay->Protein_Expression_Data Pathway_Analysis Pathway Analysis Gene_Expression_Data->Pathway_Analysis Protein_Expression_Data->Pathway_Analysis

Figure 4: General Experimental Workflow.

Conclusion

This compound's impact on gene expression is extensive and complex, involving both the canonical mineralocorticoid receptor pathway and several MR-independent mechanisms. Its ability to modulate genes involved in inflammation, fibrosis, and androgen signaling highlights its therapeutic potential beyond its diuretic effects. This technical guide provides a foundational understanding of these processes, offering valuable insights for researchers and drug development professionals. Further investigation into the nuanced gene regulatory networks affected by this compound will continue to uncover new therapeutic applications for this well-established drug.

References

The Pharmacodynamics of Spironolactone and Its Active Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spironolactone, a potassium-sparing diuretic, exerts its therapeutic effects through a complex interplay of its parent form and its active metabolites. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, focusing on its mechanism of action, receptor binding profiles, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR). By binding to the MR, this compound and its active metabolites block the physiological effects of aldosterone (B195564), a key hormone in the regulation of electrolyte and water balance. This antagonism occurs predominantly in the distal convoluted tubules and collecting ducts of the kidneys, leading to increased sodium and water excretion and potassium retention.[1][2]

The binding of aldosterone to the MR initiates a signaling cascade that ultimately increases the expression and activity of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. This results in sodium reabsorption from and potassium secretion into the tubular fluid. This compound, by preventing aldosterone from binding to the MR, inhibits these downstream effects, thereby promoting diuresis and lowering blood pressure.

Below is a diagram illustrating the aldosterone signaling pathway and the inhibitory action of this compound.

Aldosterone_Signaling_Pathway cluster_blood Blood Vessel cluster_cell Renal Tubular Cell cluster_nucleus Nucleus Aldosterone_blood Aldosterone Aldosterone Aldosterone Aldosterone_blood->Aldosterone Diffusion MR_cytosol Mineralocorticoid Receptor (MR) Aldosterone->MR_cytosol This compound This compound This compound->MR_cytosol Competitive Binding HSP HSP MR_cytosol->HSP MR_Aldosterone MR-Aldosterone Complex MR_cytosol->MR_Aldosterone Binding MR_this compound MR-Spironolactone Complex (Inactive) MR_cytosol->MR_this compound Binding MRE Mineralocorticoid Response Element (MRE) MR_Aldosterone->MRE Translocation MR_this compound->MRE No Activation Gene_Transcription Gene Transcription MRE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Transcription ENaC Epithelial Sodium Channel (ENaC) mRNA->ENaC Translation & Trafficking Na_K_ATPase Na+/K+-ATPase mRNA->Na_K_ATPase Translation & Trafficking Sodium_reabsorption Na+ Reabsorption ENaC->Sodium_reabsorption Na_K_ATPase->Sodium_reabsorption Potassium_secretion K+ Secretion Na_K_ATPase->Potassium_secretion

Caption: Aldosterone signaling pathway and this compound's mechanism of action.

The Role of Active Metabolites

This compound is extensively and rapidly metabolized in the liver, and its therapeutic effects are largely mediated by its active metabolites.[3] The two primary active metabolites are canrenone (B1668266) and 7α-thiomethylthis compound (7α-TMS).[4] Other metabolites, such as 7α-thiothis compound, also contribute to its activity.[5] These metabolites have longer half-lives than the parent drug, contributing to the sustained action of this compound.

The metabolic conversion of this compound is a multi-step process, as depicted in the diagram below.

Spironolactone_Metabolism This compound This compound Canrenone Canrenone This compound->Canrenone Deacetylation & Dehydrogenation alpha7_Thiothis compound 7α-Thiothis compound This compound->alpha7_Thiothis compound Deacetylation alpha7_Thiomethylthis compound 7α-Thiomethylthis compound (7α-TMS) alpha7_Thiothis compound->alpha7_Thiomethylthis compound S-methylation beta6_Hydroxy_7a_thiomethylthis compound 6β-Hydroxy-7α-thiomethylthis compound alpha7_Thiomethylthis compound->beta6_Hydroxy_7a_thiomethylthis compound 6β-hydroxylation

Caption: Major metabolic pathways of this compound.

Quantitative Pharmacodynamics: Receptor Binding Affinities

The clinical efficacy and side-effect profile of this compound and its metabolites are determined by their binding affinities to various steroid hormone receptors. The following tables summarize the quantitative data on the binding affinities (Ki and IC50 values) for the mineralocorticoid, androgen, progesterone (B1679170), and glucocorticoid receptors.

Table 1: Binding Affinities for the Mineralocorticoid Receptor (MR)

CompoundParameterValue (nM)SpeciesReference(s)
This compoundKi2.32Human[1]
This compoundIC5024Human[6]
CanrenoneIC50---
7α-Thiomethylthis compound----

Data for canrenone and 7α-thiomethylthis compound binding to the MR are less consistently reported in the format of Ki or IC50 values in the initial search results, though their antagonist activity is well-established.

Table 2: Binding Affinities for the Androgen Receptor (AR)

CompoundParameterValue (nM)SpeciesReference(s)
This compoundKi39.4 - 120Human[1]
This compoundIC5013 - 670Human[1]
This compoundIC5077Rat[7][8]
CanrenoneKi---
CanrenoneIC50---
7α-Thiomethylthis compound----

The anti-androgenic effects of this compound are attributed to its binding to the AR. Canrenone is reported to have a lower affinity for the AR compared to this compound.[1]

Table 3: Binding Affinities for the Progesterone Receptor (PR)

CompoundParameterValue (nM)SpeciesReference(s)
This compoundKi400Human[1]
This compoundEC50740 - 2,619Human[1][7]
CanrenoneKi300Human[9]

Table 4: Binding Affinities for the Glucocorticoid Receptor (GR)

CompoundParameterValue (nM)SpeciesReference(s)
This compoundKi32.6Human[1]
This compoundIC501,400Human[1]
This compoundIC50~2,400Rat[7]

Experimental Protocols

The characterization of the pharmacodynamics of this compound and its metabolites relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound and its metabolites for a target receptor (e.g., MR, AR).

Materials:

  • Receptor Source: Cell membrane preparations or purified receptors.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR).

  • Test Compounds: this compound and its metabolites at various concentrations.

  • Assay Buffer: Buffer appropriate for maintaining receptor integrity and binding.

  • Filtration Apparatus: A multi-well plate harvester and filter mats.

  • Scintillation Counter: To measure radioactivity.

Protocol:

  • Preparation of Reaction Mixtures: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (competitor). Include control wells with no competitor (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. The filter retains the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

The logical workflow for a competitive radioligand binding assay is illustrated below.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Receptor, Radioligand, Test Compounds) Start->Prepare_Reagents Incubation Incubate Receptor, Radioligand, and Test Compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.
Luciferase Reporter Gene Assay

This cell-based assay measures the functional activity of a compound as an agonist or antagonist of a nuclear receptor.

Objective: To determine the functional antagonist activity (IC50) of this compound and its metabolites on the mineralocorticoid receptor.

Materials:

  • Host Cells: A suitable mammalian cell line (e.g., HEK293, HeLa).

  • Expression Plasmids:

    • An expression vector containing the full-length cDNA of the target nuclear receptor (e.g., human MR).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements (HREs) for the target receptor (e.g., MMTV-LTR).

  • Transfection Reagent: A reagent to introduce the plasmids into the cells (e.g., lipofectamine).

  • Agonist: A known agonist for the target receptor (e.g., aldosterone for MR).

  • Test Compounds: this compound and its metabolites at various concentrations.

  • Luciferase Assay Reagent: A substrate for the luciferase enzyme that produces light upon cleavage.

  • Luminometer: To measure the light output.

Protocol:

  • Cell Culture and Transfection: Culture the host cells in appropriate media. Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.

  • Cell Plating: After transfection, seed the cells into a multi-well plate.

  • Compound Treatment: Treat the cells with a fixed concentration of the agonist (to stimulate receptor activity) in the presence of varying concentrations of the test compound (potential antagonist). Include control wells with agonist only (maximum stimulation) and vehicle only (basal activity).

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and luciferase protein expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells to release the luciferase enzyme. Add the luciferase assay reagent to the cell lysate.

  • Luminescence Measurement: Measure the light output from each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the percentage of inhibition of the agonist-induced luciferase activity against the logarithm of the test compound concentration. The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist response, can be determined from this dose-response curve.[12][13][14]

Conclusion

The pharmacodynamics of this compound are multifaceted, driven by the parent compound and its active metabolites, which exhibit varying affinities for the mineralocorticoid receptor and other steroid hormone receptors. This profile explains both its therapeutic efficacy as a potassium-sparing diuretic and antihypertensive agent and its potential for endocrine-related side effects. A thorough understanding of its receptor binding characteristics and the methodologies used to determine them is crucial for the continued development and optimization of mineralocorticoid receptor antagonists in various therapeutic areas.

References

Spironolactone's Intricate Dance with Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone, a potassium-sparing diuretic and mineralocorticoid receptor (MR) antagonist, is a cornerstone in the management of various cardiovascular and endocrine conditions.[1] While its primary mechanism of action via the genomic aldosterone-MR pathway is well-established, a growing body of evidence reveals a more complex interplay with various ion channels through both indirect and direct, non-genomic mechanisms. This technical guide provides an in-depth exploration of this compound's effects on the activity of sodium, potassium, calcium, and chloride ion channels, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative aspects of these interactions, detail the experimental methodologies employed in their discovery, and visualize the intricate signaling pathways involved.

Genomic vs. Non-Genomic Effects: A Dual-Pronged Approach

This compound's influence on ion channel activity can be broadly categorized into two distinct pathways:

  • Genomic Effects: The classical and predominant mechanism involves the competitive antagonism of the mineralocorticoid receptor in epithelial tissues, particularly in the distal nephron of the kidney.[2] By blocking the binding of aldosterone (B195564) to its intracellular receptor, this compound prevents the transcription and translation of aldosterone-induced proteins, which include key ion channels and transporters.[3] This genomic pathway has a characteristically delayed onset of action, taking several hours to days to manifest fully.

  • Non-Genomic Effects: this compound also elicits rapid, non-genomic responses that are independent of its MR antagonism and do not require gene transcription or protein synthesis.[4][5] These effects are often mediated through interactions with cell membrane receptors or direct modulation of ion channels and intracellular signaling cascades. These actions are typically observed within minutes and have been identified in various cell types, including cardiomyocytes and vascular smooth muscle cells.[4][6]

Impact on Key Ion Channels

Sodium (Na+) Channels

This compound's effect on sodium channels is primarily indirect and linked to its MR antagonist activity in the kidney.

  • Epithelial Sodium Channels (ENaC): In the distal nephron, aldosterone upregulates the expression and activity of ENaC, leading to increased sodium reabsorption.[2] this compound, by blocking the MR, downregulates the abundance of ENaC subunits, thereby reducing sodium influx.[7] Studies have shown that this compound treatment significantly reduces the mRNA expression of the ENaC alpha subunit in peripheral blood mononuclear cells of hemodialysis patients.[8] Furthermore, in human endothelial cells, this compound completely prevents the aldosterone-induced increase in both the surface expression and total cellular amount of ENaC.[9]

Quantitative Data on this compound's Effect on Sodium Channels

Channel TypeCell TypeEffectMethodReference
Epithelial Sodium Channel (ENaC)Human Endothelial CellsCompletely prevents aldosterone-induced increase in surface expression (36%) and total cellular amount (91%)Single ENaC molecule detection, Western blotting, Atomic force microscopy[9]
Epithelial Sodium Channel (ENaC)Peripheral Blood Mononuclear Cells (Hemodialysis Patients)Reduced alpha subunit mRNA expression to levels of normal subjectsNot specified[8]
Potassium (K+) Channels

This compound exhibits direct inhibitory effects on several types of voltage-gated potassium channels, particularly those involved in cardiac repolarization.

  • Human Ether-à-go-go-Related Gene (hERG) Channels: this compound and its active metabolite, canrenoic acid, have been shown to block hERG channels, which are crucial for the rapid delayed rectifier potassium current (IKr) in the heart. This blockade is concentration-dependent.[10]

  • Other Voltage-Gated Potassium Channels: this compound and canrenoic acid also directly block other cardiac potassium channels, including hKv1.5 (mediating the ultrarapid delayed rectifier current, IKur), Kv4.3 (responsible for the transient outward current, Ito1), and Kv7.1+minK (generating the slow delayed rectifier current, IKs).[11]

Quantitative Data on this compound's Direct Effect on Potassium Channels

Channel TypeEffect of this compoundIC50MethodReference
hERG (Kv11.1)Concentration-dependent current decrease23.0 ± 1.5 µMWhole-cell patch-clamp[10]
hKv1.523.2 ± 3.2% inhibition at 1 µMNot DeterminedWhole-cell patch-clamp[11]
Kv4.327.1 ± 6.4% inhibition of total charge at 1 µMNot DeterminedWhole-cell patch-clamp[11]
Kv7.1+minKInhibition at 10 µMNot DeterminedWhole-cell patch-clamp[11]
Calcium (Ca2+) Channels

This compound has been demonstrated to act as a calcium channel antagonist, particularly on slow (L-type) calcium channels in vascular smooth muscle cells. This effect is independent of its MR antagonism.[6]

  • Slow (L-type) Calcium Channels: In vascular smooth muscle, this compound inhibits the slow calcium channel current in a concentration-dependent manner, leading to vasodilation.[6]

Quantitative Data on this compound's Effect on Calcium Channels

Channel TypeCell TypeEffect of this compoundMethodReference
Slow (L-type) Calcium ChannelsVascular Smooth Muscle Cells50% inhibition of current at 5 to 7 µMPatch-clamp[6]
Slow (L-type) Calcium ChannelsVascular Smooth Muscle Cells50% inhibition of isometric contractions at 10 µM; 100% inhibition at 60 µMNot specified[6]
Chloride (Cl-) Channels

The effect of this compound on chloride channels appears to be indirect and a consequence of its primary diuretic action. By inhibiting the sodium-potassium pump activity in the distal tubule, this compound indirectly affects chloride reabsorption.[12] There is no strong evidence to suggest a direct interaction of this compound with chloride channels.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the effects of this compound on ion channel activity.

Electrophysiological Recordings: The Patch-Clamp Technique

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel currents.[13][14]

  • Objective: To measure the ionic currents flowing through the entire cell membrane in response to controlled changes in membrane potential (voltage-clamp).

  • General Procedure:

    • Cell Preparation: The study typically utilizes isolated cells, such as cardiomyocytes, vascular smooth muscle cells, or cell lines stably expressing a specific ion channel (e.g., HEK-293 cells expressing hERG channels).[10][15]

    • Pipette Fabrication: A glass micropipette with a tip diameter of 1-2 µm is fabricated and filled with an intracellular solution mimicking the cell's internal ionic environment.[14]

    • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ). This electrically isolates the patch of membrane under the pipette tip.

    • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing the pipette's interior to become continuous with the cell's cytoplasm. This configuration allows for the measurement of currents from the entire cell membrane.[16]

    • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell membrane via the patch-clamp amplifier. For example, to study voltage-gated potassium channels, the cell might be held at a negative holding potential (e.g., -80 mV) and then stepped to various depolarizing potentials to elicit channel opening.[17]

    • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine parameters such as current amplitude, activation and inactivation kinetics, and the effect of the drug on these parameters.

  • Experimental Workflow for Patch-Clamp Studies:

    G A Cell Preparation (e.g., Cardiomyocytes, HEK-293) C Giga-seal Formation A->C B Pipette Filling (Intracellular Solution) B->C D Establish Whole-Cell Configuration C->D E Application of Voltage-Clamp Protocol D->E F Recording of Ion Channel Currents E->F G Application of this compound F->G H Recording of Ion Channel Currents in presence of this compound G->H I Data Analysis (e.g., IC50 determination) H->I

    Figure 1. General experimental workflow for whole-cell patch-clamp studies.

Measurement of Ion Channel Protein Abundance

Techniques such as Western blotting and immunocytochemistry are used to quantify changes in the expression levels of ion channel proteins.

  • Objective: To determine if this compound alters the total amount or cellular localization of a specific ion channel protein.

  • General Procedure (Western Blotting):

    • Cell Lysis: Cells treated with or without this compound are lysed to release their protein content.

    • Protein Quantification: The total protein concentration in each lysate is determined.

    • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

    • Immunoblotting: The membrane is incubated with a primary antibody specific for the ion channel of interest, followed by a secondary antibody conjugated to a detectable enzyme.

    • Detection and Quantification: The signal from the enzyme is detected, and the band intensity is quantified to determine the relative abundance of the ion channel protein.[7]

  • Experimental Workflow for Western Blotting:

    G A Cell Culture and Treatment (with/without this compound) B Cell Lysis and Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting with Specific Antibodies E->F G Signal Detection and Quantification F->G H Comparison of Protein Abundance G->H

    Figure 2. General workflow for determining ion channel protein abundance via Western blotting.

Signaling Pathways Modulated by this compound

Genomic Pathway: Mineralocorticoid Receptor Antagonism

This is the primary and well-understood pathway for this compound's diuretic and antihypertensive effects.

  • Mechanism:

    • This compound competitively binds to the intracellular mineralocorticoid receptor (MR), preventing the binding of aldosterone.

    • This blocks the translocation of the aldosterone-MR complex to the nucleus.

    • Consequently, the transcription of aldosterone-responsive genes, including those encoding for ENaC and the Na+/K+ ATPase, is inhibited.

    • The reduced synthesis and membrane insertion of these channels and pumps lead to decreased sodium reabsorption and increased potassium retention in the kidney.[2][3]

  • Genomic Signaling Pathway of this compound:

    G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds This compound This compound This compound->MR Blocks Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Blocked_Effect Decreased Na+ Reabsorption Increased K+ Retention Gene_Transcription Gene Transcription (e.g., ENaC, Na+/K+ ATPase) Aldo_MR->Gene_Transcription Promotes Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Ion_Channels Increased ENaC and Na+/K+ ATPase at cell membrane Protein_Synthesis->Ion_Channels Effect Increased Na+ Reabsorption Decreased K+ Secretion Ion_Channels->Effect

    Figure 3. Genomic signaling pathway of this compound via mineralocorticoid receptor antagonism.

Non-Genomic Signaling Pathways in Cardiomyocytes

In cardiomyocytes, this compound can trigger rapid signaling events that are independent of MR-mediated gene transcription.

  • Mechanism: The precise membrane receptor for these non-genomic effects is not fully elucidated but is thought to be distinct from the classical MR. This compound has been shown to rapidly increase intracellular levels of second messengers such as calcium (Ca2+), cyclic AMP (cAMP), and cyclic GMP (cGMP).[4][5] These, in turn, can activate downstream signaling cascades involving protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2).[4]

  • Non-Genomic Signaling of this compound in Cardiomyocytes:

    G This compound This compound Membrane_Receptor Unknown Membrane Receptor This compound->Membrane_Receptor Ca2_increase ↑ Intracellular Ca2+ Membrane_Receptor->Ca2_increase cAMP_increase ↑ cAMP Membrane_Receptor->cAMP_increase cGMP_increase ↑ cGMP Membrane_Receptor->cGMP_increase PKC_activity Modulation of PKC Activity Ca2_increase->PKC_activity Ion_Channel_Mod Modulation of Ion Channel Activity cAMP_increase->Ion_Channel_Mod cGMP_increase->Ion_Channel_Mod ERK12_activity ↑ ERK1/2 Activity PKC_activity->ERK12_activity ERK12_activity->Ion_Channel_Mod

    Figure 4. Postulated non-genomic signaling pathways of this compound in cardiomyocytes.

Conclusion

This compound's interaction with ion channels is multifaceted, extending beyond its well-characterized role as a mineralocorticoid receptor antagonist. The direct, non-genomic effects on potassium and calcium channels, particularly in the cardiovascular system, present exciting avenues for further research and potential therapeutic applications. A comprehensive understanding of both the genomic and non-genomic pathways is crucial for optimizing the clinical use of this compound and for the development of novel drugs with improved selectivity and efficacy. This guide provides a foundational framework for researchers and drug development professionals to navigate the complex landscape of this compound's effects on ion channel activity. Further investigation into the precise molecular interactions and the elucidation of the complete signaling cascades will undoubtedly unveil new dimensions of this versatile therapeutic agent.

References

Uncovering Novel Biomarkers for Spironolactone Response: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone, a mineralocorticoid receptor (MR) antagonist, is a cornerstone in the management of conditions such as heart failure and hypertension. However, patient response to this compound can be highly variable. This variability underscores the critical need for robust biomarkers to predict efficacy and guide personalized therapeutic strategies. This technical guide provides a comprehensive overview of the current landscape of biomarker discovery for this compound response, focusing on proteomic, genomic, and transcriptomic approaches. It details the quantitative evidence for identified biomarkers, outlines the experimental protocols for their assessment, and visualizes the underlying biological pathways and experimental workflows.

Proteomic Biomarkers of this compound Response

Recent proteomic studies have identified several plasma proteins that are significantly modulated by this compound treatment, offering potential as pharmacodynamic and predictive biomarkers. These studies, primarily in patients with or at risk of heart failure, highlight this compound's pleiotropic effects beyond its diuretic and antihypertensive actions, including influences on fibrosis, inflammation, and vascular function.[1]

Quantitative Data on Proteomic Biomarkers

The following tables summarize the key quantitative findings from proteomic analyses of this compound response.

Table 1: Proteomic Biomarkers Modulated by this compound in Heart Failure with Preserved Ejection Fraction (HFpEF) from the TOPCAT Trial

ProteinChange with this compound (%)Change with Placebo (%)Corrected p-valuePutative Function
Upregulated
CARD18 (Caspase Recruitment Domain-containing protein 18)+66.5-0.5<0.0001Caspase-1 inhibitor, anti-apoptotic
PKD2 (Polycystin 2)+20-80.001Calcium channel, potential role in cardiac function
PSG2 (Pregnancy-specific glycoprotein (B1211001) 2)+13.8-11.40.02Unknown in this context
Downregulated
HGF (Hepatocyte Growth Factor)-5+6.60.009Pro-angiogenic, anti-fibrotic
PLTP (Phospholipid Transfer Protein)-4.7+5.60.01Lipid metabolism, potential role in cardiac dysfunction
SWP70 (Switch Associated Protein 70)-4.7+4.50.04Unknown in this context
IGF2R (Insulin-like Growth Factor 2 Receptor)-8.2+0.30.03Growth factor signaling

Data sourced from a proteomic analysis of the TOPCAT (Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone (B195564) Antagonist) trial.[2][3]

Table 2: Collagen Metabolism Biomarkers Modulated by this compound in Patients at Risk for Heart Failure from the HOMAGE Trial

BiomarkerMean Difference (this compound vs. Control)95% Confidence Intervalp-valueBiological Process
PICP (Procollagen type I C-terminal pro-peptide)-8.1 µg/L-11.9 to -4.3 µg/L<0.0001Collagen type I synthesis
PICP/CITP Ratio-2.9-4.3 to -1.5<0.0001Net collagen type I synthesis
PIIINP (Procollagen type III N-terminal pro-peptide)-0.15 µg/L-0.44 to 0.15 µg/L0.32Collagen type III synthesis

Data from the HOMAGE (Heart OMics in AGEing) trial.[4]

Genetic Biomarkers of this compound Response

Pharmacogenomic studies have begun to elucidate the genetic underpinnings of variable this compound response. A key focus has been on genes involved in the aldosterone signaling pathway, particularly the gene encoding the mineralocorticoid receptor, NR3C2.

Quantitative Data on Genetic Biomarkers

The Aldo-DHF (Aldosterone Receptor Blockade in Diastolic Heart Failure) trial provided significant insights into the role of NR3C2 variants in predicting this compound response.

Table 3: Association of NR3C2 rs5522 Genotype with this compound Response in the Aldo-DHF Trial

EndpointGenotype GroupTreatment Armβ (95% Confidence Interval)p-valueInterpretation
Change in E/e'G allele carriers vs. AAPlacebo1.10 (0.05 to 2.16)0.04G allele carriers on placebo showed worsening diastolic function.
Change in E/e'G allele carriers vs. AAThis compound0.14 (-1.07 to 1.10)0.98This compound attenuated the worsening of diastolic function in G allele carriers.
Change in Diastolic Blood PressureG allele carriers vs. AAThis compound-3.56 (-6.73 to -0.39)0.03G allele carriers had a greater reduction in diastolic blood pressure with this compound.

Data from a post-hoc genetic analysis of the Aldo-DHF trial.[5][6]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of this compound action and the methodologies for biomarker discovery is crucial for interpreting and applying these findings. The following diagrams, generated using the DOT language, illustrate these complex relationships and processes.

Aldosterone and this compound Signaling Pathway

Aldosterone and this compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR_complex Aldosterone-MR Complex This compound This compound This compound->MR Competitively Inhibits HSP Heat Shock Proteins HSP->MR Chaperones Nucleus Nucleus Aldo_MR_complex->Nucleus Translocates ARE Aldosterone Response Element Aldo_MR_complex->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates mRNA mRNA Gene_Transcription->mRNA Produces Proteins Aldosterone-Induced Proteins (AIPs) mRNA->Proteins Translates to Cellular_Effects Cellular Effects (Na+ reabsorption, K+ secretion, fibrosis, inflammation) Proteins->Cellular_Effects Mediate

Caption: Aldosterone and this compound Signaling Pathway.

Experimental Workflow for Proteomic Biomarker Discovery

Experimental Workflow for Proteomic Biomarker Discovery Patient_Cohort Patient Cohort (e.g., HFpEF patients) Sample_Collection Plasma Sample Collection (Baseline & Follow-up) Patient_Cohort->Sample_Collection Proteomic_Analysis Olink Proteomic Analysis Sample_Collection->Proteomic_Analysis Data_Acquisition Data Acquisition (NPX values) Proteomic_Analysis->Data_Acquisition Statistical_Analysis Statistical Analysis (ANOVA, ANCOVA) Data_Acquisition->Statistical_Analysis Biomarker_Identification Identification of Differentially Expressed Proteins Statistical_Analysis->Biomarker_Identification Pathway_Analysis Pathway Analysis Biomarker_Identification->Pathway_Analysis Validation Validation in Independent Cohort Biomarker_Identification->Validation

Caption: Workflow for Proteomic Biomarker Discovery.

Logical Relationship of NR3C2 Genotype and this compound Response

Logical Relationship of NR3C2 Genotype and this compound Response Patient Patient with Diastolic Heart Failure Genotyping NR3C2 rs5522 Genotyping Patient->Genotyping AA_Genotype AA Genotype Genotyping->AA_Genotype is G_Allele_Carrier G Allele Carrier (AG or GG) Genotyping->G_Allele_Carrier is Placebo Placebo AA_Genotype->Placebo This compound This compound AA_Genotype->this compound G_Allele_Carrier->Placebo G_Allele_Carrier->this compound Stable_Function Stable Diastolic Function Placebo:e->Stable_Function:w leads to Worsening_Function Worsening Diastolic Function (↑ E/e') Placebo:e->Worsening_Function:w leads to This compound:e->Stable_Function:w leads to Improved_Response Improved Response (Attenuated worsening of E/e', ↓ Diastolic BP) This compound:e->Improved_Response:w leads to

Caption: NR3C2 Genotype and this compound Response.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the reproducible discovery and validation of biomarkers. This section provides an overview of the key methodologies employed in the studies cited.

Olink Proteomic Analysis

Olink's Proximity Extension Assay (PEA) technology is a high-throughput method for protein biomarker discovery and quantification.

  • Principle: A pair of antibodies, each labeled with a unique DNA oligonucleotide, binds to the target protein in the sample. This brings the oligonucleotides into proximity, allowing them to hybridize and be extended by a DNA polymerase, creating a unique DNA reporter barcode. The abundance of this barcode is then quantified by quantitative real-time PCR (qPCR) or next-generation sequencing (NGS).

  • Protocol Overview (Olink® Explore 1536):

    • Sample Preparation: Plasma or serum samples are thawed on ice. A small volume (typically 1-4 µL) is required.[7]

    • Incubation: Samples are incubated with the Olink probe library, where each probe consists of a matched pair of antibodies conjugated to DNA oligonucleotides.

    • Extension: A DNA polymerase is added to extend the hybridized oligonucleotides, creating the DNA barcodes.

    • Amplification: The generated DNA barcodes are amplified using universal PCR primers.

    • Readout: The amplified barcodes are quantified using an NGS platform (e.g., Illumina NovaSeq).[8]

    • Data Analysis: The raw sequencing data is processed to generate Normalized Protein eXpression (NPX) values, which are on a log2 scale and represent relative protein quantification.[9]

RNA-Sequencing for Transcriptomic Analysis

RNA-sequencing (RNA-seq) provides a comprehensive view of the transcriptome, allowing for the identification of differentially expressed genes in response to this compound.

  • Principle: RNA is extracted from cells or tissues, converted to complementary DNA (cDNA), and then sequenced using NGS technology. The resulting sequence reads are aligned to a reference genome or transcriptome to quantify the expression level of each gene.

  • Protocol Overview:

    • RNA Extraction: Total RNA is isolated from the biological sample of interest (e.g., peripheral blood mononuclear cells, kidney tissue) using a suitable RNA extraction kit. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.[10]

    • Library Preparation:

      • rRNA Depletion or mRNA Enrichment: Ribosomal RNA (rRNA), which constitutes the majority of total RNA, is removed, or messenger RNA (mRNA) is enriched using poly-A selection.

      • Fragmentation: The RNA is fragmented into smaller pieces.

      • cDNA Synthesis: Fragmented RNA is reverse transcribed into first-strand cDNA, followed by second-strand synthesis.

      • End Repair and Adapter Ligation: The ends of the cDNA fragments are repaired, and sequencing adapters are ligated.

      • Amplification: The library is amplified by PCR to generate a sufficient quantity for sequencing.[11]

    • Sequencing: The prepared library is sequenced on an NGS platform.

    • Data Analysis:

      • Quality Control: Raw sequencing reads are assessed for quality.

      • Alignment: Reads are aligned to a reference genome.

      • Quantification: The number of reads mapping to each gene is counted.

      • Differential Expression Analysis: Statistical methods are used to identify genes with significant expression changes between treatment and control groups.[12]

Pyrosequencing for SNP Genotyping

Pyrosequencing is a real-time DNA sequencing method that is well-suited for the targeted genotyping of single nucleotide polymorphisms (SNPs), such as NR3C2 rs5522.[13]

  • Principle: This method is based on the detection of pyrophosphate (PPi) released during nucleotide incorporation by DNA polymerase. The PPi is converted to ATP, which in turn drives a luciferase-mediated light reaction. The light produced is proportional to the number of nucleotides incorporated.

  • Protocol Overview for NR3C2 rs5522 Genotyping:

    • DNA Extraction: Genomic DNA is extracted from whole blood or other patient samples.

    • PCR Amplification: A specific region of the NR3C2 gene containing the rs5522 SNP is amplified by PCR. One of the PCR primers is biotinylated to allow for the capture of the PCR product.

    • Single-Strand Preparation: The biotinylated PCR products are captured on streptavidin-coated beads, and the non-biotinylated strand is removed by denaturation, leaving single-stranded DNA templates.

    • Sequencing Primer Annealing: A sequencing primer designed to anneal adjacent to the SNP site is hybridized to the single-stranded template.

    • Pyrosequencing Reaction: The prepared template is dispensed into a pyrosequencing plate. The four different deoxynucleotide triphosphates (dNTPs) are added sequentially to the reaction. The light generated upon nucleotide incorporation is detected and recorded in a pyrogram.

    • Genotype Calling: The sequence of the incorporated nucleotides is determined from the pyrogram, revealing the genotype at the rs5522 position.[14][15][16][17]

Conclusion and Future Directions

The discovery of novel biomarkers for this compound response is a rapidly advancing field. Proteomic and genomic approaches have already identified promising candidates that could pave the way for personalized medicine in heart failure and hypertension. The integration of multi-omics data, including transcriptomics and metabolomics, will likely provide a more holistic understanding of the determinants of this compound efficacy. Future research should focus on the validation of these biomarkers in large, prospective clinical trials to establish their clinical utility in predicting patient outcomes and guiding therapeutic decisions. The detailed methodologies provided in this guide serve as a foundation for researchers to build upon in this critical area of drug development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Spironolactone Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell culture assays to characterize the biological activity of spironolactone. Detailed protocols for key experiments are provided to guide researchers in assessing its effects on cell viability, receptor antagonism, and steroidogenesis.

This compound is a potassium-sparing diuretic with a well-established role as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3][4] Beyond its diuretic effects, this compound and its active metabolites, such as canrenone (B1668266) and 7α-thiomethylthis compound, exhibit antiandrogenic properties by competitively binding to the androgen receptor (AR).[2][5][6] In vitro studies have been crucial in elucidating these mechanisms and exploring its broader cellular effects, including inhibition of steroidogenesis and induction of apoptosis in various cell types.[7][8]

Key In Vitro Applications of this compound

  • Mineralocorticoid Receptor (MR) Antagonism: Assessing the ability of this compound to inhibit aldosterone-induced signaling pathways.

  • Androgen Receptor (AR) Antagonism: Evaluating its potential to block the effects of androgens like dihydrotestosterone (B1667394) (DHT).[5]

  • Cell Viability and Cytotoxicity: Determining the effect of this compound on cell proliferation and survival in different cell lines, including cancer cells.[8][9]

  • Inhibition of Steroidogenesis: Investigating its impact on the enzymatic pathways involved in the synthesis of steroid hormones.[7]

  • Apoptosis Induction: Characterizing the pro-apoptotic effects of this compound in relevant cell models.[8][10]

Data Presentation

Table 1: Summary of this compound In Vitro Activity
Assay Type Cell Line This compound Concentration Observed Effect Reference
Receptor Binding Rat Ventral Prostate Cytosol~67 nM (IC50)Displacement of [3H]DHT from androgen receptor[6]
Cell Viability (MTT) Human Glioblastoma U87-MG30 µM~20% decrease in cell viability after 48h and 72h[8]
Cell Viability Osteosarcoma HOS-143B5-40 µMMaintained high cell viability (>80%) at 24h and 48h[9]
Apoptosis (Annexin V/PI) Human Glioblastoma U87-MG30 µM~20% total apoptotic cells[8]
Steroidogenesis Human Adrenocortical H295R0.1-30 µMInhibition of basal cortisol (91%) and aldosterone (B195564) (53%) production[7]
Anti-Angiogenesis Bovine Capillary Endothelial CellsIC50: 5 ± 1 µmol/LInhibition of bFGF-stimulated proliferation[11]
AR Transcriptional Activity LNCaPHigh concentrationsUpregulation of AR transcriptional activity[12]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cell line (e.g., U87-MG glioblastoma cells)[8]

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. The final concentrations should range from 0 to 50 µM.[8] A vehicle control (DMSO) should be included at the same concentration as in the highest this compound treatment.[8]

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubation: Incubate the plate for the desired time points (e.g., 48 and 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line (e.g., U87-MG)[8]

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 30 µM) or vehicle control for the specified duration (e.g., 48 hours).[8]

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA.

  • Cell Washing: Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.

Protocol 3: Androgen Receptor (AR) Competitive Binding Assay

This protocol determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Source of AR (e.g., rat ventral prostate cytosol)[5]

  • Radiolabeled androgen (e.g., [3H]dihydrotestosterone - [3H]DHT)

  • This compound

  • Unlabeled DHT (for determining non-specific binding)

  • Assay buffer

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Preparation of Cytosol: Prepare cytosol containing the AR from rat ventral prostate tissue as described in relevant literature.[5]

  • Incubation: In microcentrifuge tubes, incubate a fixed concentration of [3H]DHT with the AR-containing cytosol in the presence of increasing concentrations of this compound or unlabeled DHT.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time at a specific temperature (e.g., 4°C for 18 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound [3H]DHT from the free radioligand using a method such as dextran-coated charcoal adsorption.

  • Quantification: Transfer the supernatant containing the bound [3H]DHT to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of [3H]DHT displaced versus the log concentration of this compound. Calculate the IC50 value, which is the concentration of this compound required to displace 50% of the radiolabeled androgen.[5]

Visualizations

Spironolactone_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound dummy_in->this compound Aldosterone Aldosterone dummy_in->Aldosterone Androgen Androgen (e.g., DHT) dummy_in->Androgen MR Mineralocorticoid Receptor (MR) This compound->MR Antagonizes AR Androgen Receptor (AR) This compound->AR Antagonizes Aldosterone->MR Activates Androgen->AR Activates MR_HSP MR-HSP Complex MR:s->MR_HSP MRE Mineralocorticoid Response Element (MRE) MR->MRE Translocates & Binds AR_HSP AR-HSP Complex AR:s->AR_HSP ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds HSP HSP HSP:e->MR_HSP HSP:e->AR_HSP Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates MRE->Gene_Transcription Regulates

Caption: this compound's dual antagonism of mineralocorticoid and androgen receptors.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_spiro Treat with this compound (0-50 µM) and controls incubate_24h->treat_spiro incubate_48_72h Incubate for 48 or 72 hours treat_spiro->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate percent viability read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT-based cell viability assay.

Steroidogenesis_Inhibition Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol 17α-hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol Deoxycortisol->Cortisol 11β-hydroxylase This compound This compound This compound->Deoxycorticosterone Inhibits metabolism to Aldosterone This compound->Deoxycortisol Inhibits metabolism to Cortisol

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Quantification of Spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spironolactone is a potassium-sparing diuretic that acts as a competitive antagonist of aldosterone.[1][2] It is utilized in the treatment of conditions such as heart failure, hypertension, and edema.[3] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution and sensitivity.[4] This document provides detailed protocols and application notes for the quantification of this compound using HPLC, based on established and validated methods.

Chromatographic Conditions

A summary of various HPLC methods for the quantification of this compound is presented in Table 1. These methods are applicable to different sample matrices, including pharmaceutical tablets and human plasma.

Table 1: Summary of HPLC Methods for this compound Quantification

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Sample MatrixReference
This compoundC18 (250 x 4.6 mm, 5 µm)Methanol (B129727):Water (75:25 v/v)1.0240Tablets, Water, CMC, Syrup[5]
This compoundC18 Inertsil (250 x 4.6 mm, 5 µm)Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 4) (1:1 v/v)1.5240Tablets[6]
This compound, TorsemideLiChrospher® C18 (250 x 4 mm, 5 µm)Acetonitrile:Buffer (57.4:42.6 v/v)1.0238Bulk and Pharmaceutical Dosage Form[7]
This compound, Canrenone (B1668266)C18 (Reversed-Phase)Methanol:Water (57:43 v/v)Not SpecifiedAPCI-MSHuman Plasma[8]
This compound, CanrenoneC18 (4.6 x 150 mm, 5 µm)Methanol with 0.1% Formic Acid:Water with 0.1% Formic Acid (60:40 v/v)0.4MSPlasma[9]
This compound, LosartanThermo Scientific® BDS Hypersil C8 (250 x 4.6 mm, 5 µm)Acetonitrile:0.025 M KH2PO4 (pH 3.49) (60:40 v/v)1.0235Tablets and Human Plasma[10]
This compound, Canrenone, β-isomerSymmetry C8 (150 x 3.9 mm, 5 µm)Water:Tetrahydrofuran:Acetonitrile (77:21:2 v/v)Not Specified254 and 283Tablets[11]

Method Validation Parameters

The validation parameters for several HPLC methods for this compound quantification are summarized in Table 2, demonstrating the linearity, sensitivity, and accuracy of these methods.

Table 2: Summary of Quantitative Validation Data for this compound HPLC Methods

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
This compound20-30 ppm0.553 ppm1.677 ppm99.4-101.99[6]
This compound10-60 µg/mL0.75 µg/mL2.29 µg/mL94.82-100[7]
This compound30-1000 ng/mLNot Specified28 ng/mLNot Specified[12][13]
7α-thiomethylspirolactone25-1000 ng/mLNot Specified20 ng/mLNot Specified[12][13]
Canrenone25-1000 ng/mLNot Specified25 ng/mLNot Specified[12][13]
This compound and Canrenone2-300 ng/mLNot Specified2 ng/mL85-115[8]
This compound, Canrenone, β-isomerNot Specified0.018%0.053%Not Specified[11]

Experimental Protocols

This protocol is adapted from a method utilizing a C18 column with UV detection.[6]

A. Reagents and Materials

  • This compound working standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Purified water

  • Commercial this compound tablets

B. Instrumentation

  • HPLC system with UV detector

  • C18 Inertsil column (250 x 4.6 mm, 5 µm)

  • Sonicator

  • Analytical balance

  • pH meter

C. Mobile Phase Preparation

  • Prepare a phosphate buffer by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water.[6]

  • Adjust the pH of the buffer solution to 4.0 with orthophosphoric acid.[6]

  • Mix the phosphate buffer and acetonitrile in a 1:1 (v/v) ratio.[6]

  • Degas the mobile phase by sonication before use.

D. Standard Solution Preparation

  • Accurately weigh approximately 20.6 mg of this compound working standard and transfer it to a 100 mL volumetric flask.[6]

  • Dissolve the standard in the mobile phase with the aid of sonication for 30 seconds, and then dilute to the mark with the mobile phase.[6]

  • Pipette 5 mL of this stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a standard solution.[6]

E. Sample Preparation

  • Weigh and crush 20 tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 100 mL volumetric flask.[6]

  • Add the mobile phase, sonicate for 20 minutes, and then dilute to the mark with the mobile phase.[6]

F. Chromatographic Analysis

  • Set the HPLC system with the C18 column.

  • Set the flow rate to 1.5 mL/min and the column temperature to 40°C.[6]

  • Set the UV detection wavelength to 240 nm.[6]

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of this compound in the sample.

This protocol is based on a method for the determination of this compound, 7α-thiomethylspirolactone, and canrenone in pediatric plasma samples.[12][13]

A. Reagents and Materials

  • This compound, 7α-thiomethylspirolactone, and canrenone standards

  • Human plasma

  • Reagents for protein precipitation (e.g., methanol or acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges and reagents

B. Instrumentation

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

C. Sample Preparation

  • To 200 µL of plasma, add a precipitating agent (e.g., methanol) to precipitate proteins.[12][13]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

D. Chromatographic Analysis

  • Perform the analysis using an appropriate HPLC column and mobile phase as determined during method development.

  • Construct standard curves by plotting the peak height ratio of the analyte to an internal standard against the concentration.[12]

  • Determine the concentration of this compound and its metabolites in the plasma samples from the standard curves.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Solution Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation on Column Detection Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC quantification of this compound.

Spironolactone_Pathway cluster_cell Principal Cell of Collecting Tubule cluster_lumen Tubular Lumen cluster_interstitium Interstitium / Blood Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Binds & Activates This compound This compound This compound->MR Competitively Blocks Na_Channel Apical Na+ Channel (ENaC) MR->Na_Channel Upregulates K_Channel Apical K+ Channel (ROMK) MR->K_Channel Upregulates NaK_ATPase Basolateral Na+/K+ ATPase MR->NaK_ATPase Upregulates Na_Channel->NaK_ATPase K_out K+ K_Channel->K_out Secretion NaK_ATPase->K_Channel Na_out Na+ NaK_ATPase->Na_out Na_in Na+ Na_in->Na_Channel Reabsorption K_in K+ K_in->NaK_ATPase

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Spironolactone-Induced Anti-Androgen Effects in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing spironolactone for its anti-androgenic properties in a research setting. Detailed protocols for key experiments are included to facilitate the investigation of its mechanism of action and efficacy.

This compound is a potassium-sparing diuretic that also functions as an androgen receptor (AR) antagonist.[1][2][3][4][5] This dual activity makes it a valuable tool for studying androgen-related signaling pathways and for the preclinical evaluation of anti-androgen therapies. Its primary anti-androgenic effects are mediated through competitive inhibition of androgen binding to the AR and, to a lesser extent, by weakly inhibiting enzymes involved in androgen synthesis.[2][4][5]

Mechanism of Action

This compound exerts its anti-androgenic effects through two primary mechanisms:

  • Androgen Receptor Antagonism : this compound directly competes with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the androgen receptor.[1][2][3][4][5] This prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent modulation of androgen-responsive gene expression. While effective, its affinity for the AR is considered moderate.[1]

  • Inhibition of Androgen Synthesis : this compound can weakly inhibit enzymes in the steroidogenesis pathway, such as 17α-hydroxylase and 17,20-lyase.[2] This can lead to a reduction in the production of androgens. However, the clinical and research significance of this effect is debated, with some studies showing inconsistent impacts on circulating testosterone levels.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the anti-androgenic properties of this compound.

Table 1: In Vitro Androgen Receptor Binding Affinity of this compound

ParameterValueSpecies/SystemReference
IC50 67 nMRat Prostate Cytosol[3]
77 nMNot Specified[1][2]
Ki 39.4 nMHuman[1]
Relative Binding Affinity (vs. DHT) 2.7 - 67%Varied[1][3]
3.0%Not Specified[1][3]
5%Not Specified[1]

Table 2: In Vivo Anti-Androgenic Effects of this compound in Animal Models

Animal ModelDosageEffectReference
Castrated Male Rats (treated with testosterone)40 mg/dayEqual anti-androgenic effect to 1-3 mg/day cyproterone (B1669671) acetate[1]
Male Rat Fetuses40 mg/day (oral to mother)10-20% of the feminizing effect of cyproterone acetate[1]
Rats1 mg/dayExerts anti-androgenic activity[2]
Rats1-100 mg/kg5-75% inhibition of testicular CYP450-mediated steroidogenesis[1]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP This compound This compound This compound->AR Competitively Binds (Antagonist) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activation

Caption: Androgen Receptor Signaling Pathway and this compound Antagonism.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione 17α-hydroxylase, 17,20-lyase Testosterone Testosterone Androstenedione->Testosterone This compound This compound This compound->Progesterone Weak Inhibition

Caption: Simplified Steroidogenesis Pathway and this compound's Inhibitory Effect.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-androgenic effects of this compound.

Protocol 1: In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat ventral prostate tissue

  • TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

  • [³H]-R1881 (methyltrienolone) or other suitable radioligand

  • Unlabeled R1881 or DHT for non-specific binding

  • This compound

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Cytosol Preparation:

    • Homogenize fresh or frozen rat ventral prostate tissue in ice-cold TEDG buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration of the cytosol using a standard protein assay.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cytosol, [³H]-R1881.

      • Non-specific Binding: Cytosol, [³H]-R1881, and a saturating concentration of unlabeled R1881.

      • This compound Competition: Cytosol, [³H]-R1881, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each well to adsorb the receptor-ligand complexes.

    • Incubate on ice for 15-20 minutes with occasional mixing.

    • Transfer the contents of each well to a filter plate and wash several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

start Start prep_cytosol Prepare Rat Prostate Cytosol start->prep_cytosol setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - this compound dilutions prep_cytosol->setup_assay incubation Incubate at 4°C for 18-24 hours setup_assay->incubation separation Separate bound and free ligand using HAP slurry and filter plates incubation->separation detection Add scintillation cocktail and count radioactivity separation->detection analysis Calculate specific binding and determine IC50 detection->analysis end End analysis->end

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

Protocol 2: Androgen Receptor Reporter Gene Assay

This assay measures the ability of this compound to inhibit androgen-induced transactivation of a reporter gene.

Materials:

  • A suitable mammalian cell line (e.g., PC-3, HEK293)

  • Expression vector for the human androgen receptor

  • Reporter vector containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum

  • DHT or other androgen agonist

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to minimize background androgenic activity.

    • Co-transfect the cells with the AR expression vector and the ARE-reporter vector using a suitable transfection reagent.

  • Treatment:

    • After transfection, plate the cells in a 96-well plate.

    • Treat the cells with:

      • Vehicle control

      • DHT (or other androgen agonist) alone

      • DHT in the presence of increasing concentrations of this compound.

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for gene expression.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysates.

  • Detection:

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the percentage of inhibition of DHT-induced luciferase activity by this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

start Start transfection Co-transfect cells with AR and ARE-reporter vectors start->transfection plating Plate transfected cells in 96-well plates transfection->plating treatment Treat cells with DHT and varying concentrations of this compound plating->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells and add luciferase substrate incubation->lysis detection Measure luminescence lysis->detection analysis Normalize data and determine IC50 detection->analysis end End analysis->end

Caption: Workflow for Androgen Receptor Reporter Gene Assay.

Protocol 3: In Vivo Anti-Androgen Efficacy Study (Hershberger Bioassay)

This in vivo assay evaluates the anti-androgenic activity of this compound by measuring its effect on the weight of androgen-dependent tissues in castrated male rats.

Materials:

  • Immature, castrated male rats

  • Testosterone propionate (B1217596) (TP)

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Animal balance

  • Surgical instruments for dissection

Procedure:

  • Animal Model:

    • Use immature male rats, castrated at a specific age (e.g., 42 days).

    • Allow a post-castration period of 7-10 days for the regression of androgen-dependent tissues.

  • Dosing and Treatment Groups:

    • Divide the animals into the following groups (n=6-8 per group):

      • Vehicle Control (Castrated): Administer vehicle only.

      • TP Control (Castrated + TP): Administer TP at a dose known to stimulate tissue growth (e.g., 0.2-0.4 mg/kg/day).

      • This compound Treatment (Castrated + TP + this compound): Administer TP and varying doses of this compound.

    • Administer all substances daily for 10 consecutive days via oral gavage or subcutaneous injection.

  • Necropsy and Tissue Collection:

    • On day 11, euthanize the animals.

    • Carefully dissect and weigh the following androgen-dependent tissues:

      • Ventral prostate

      • Seminal vesicles (with coagulating glands)

      • Levator ani and bulbocavernosus muscles

      • Glans penis

      • Cowper's glands

  • Data Analysis:

    • Calculate the mean and standard deviation of the tissue weights for each group.

    • Compare the tissue weights of the this compound-treated groups to the TP control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • A statistically significant reduction in the weight of androgen-dependent tissues in the this compound-treated groups compared to the TP control group indicates anti-androgenic activity.

start Start castration Castrate immature male rats start->castration acclimation Post-castration recovery (7-10 days) castration->acclimation grouping Divide into treatment groups: - Vehicle - TP Control - TP + this compound acclimation->grouping dosing Daily administration for 10 days grouping->dosing necropsy Euthanize and dissect androgen-dependent tissues dosing->necropsy weighing Weigh ventral prostate, seminal vesicles, etc. necropsy->weighing analysis Statistical analysis of tissue weights weighing->analysis end End analysis->end

References

Application Notes and Protocols: Spironolactone in the Study of Aldosterone's Role in Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone is a steroidal anti-mineralocorticoid that has been a cornerstone in the management of conditions associated with hyperaldosteronism, such as primary aldosteronism and resistant hypertension.[1][2][3] Its primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR), thereby inhibiting the physiological effects of aldosterone (B195564).[4] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water retention and potassium excretion, leading to increased blood volume and, consequently, elevated blood pressure.[1][2] By blocking the MR, this compound effectively counters these effects, making it a valuable tool for both therapeutic intervention and for elucidating the intricate role of aldosterone in the pathophysiology of hypertension.[3]

These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate the role of aldosterone in hypertension. This document includes summaries of key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: Efficacy of this compound in Clinical Trials for Resistant Hypertension
Study/Meta-AnalysisNumber of PatientsThis compound DoseDurationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)
ASPIRANT Trial11725 mg/day8 weeks5.41.1
Meta-analysis (2020)165525-50 mg/day3 months-20.14 (vs. placebo)-5.73 (vs. placebo)
Meta-analysis (2010)5 cross-over studies100-500 mg/dayVaried20.096.75

Data compiled from multiple sources.[5][6][7]

Table 2: Dose-Response of this compound on Blood Pressure in Animal Models
Animal ModelThis compound DoseDurationEffect on Systolic Blood Pressure
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day7 weeksNo significant reduction
Spontaneously Hypertensive Rats (SHR)40 mg/kg/day7 weeksNo significant reduction
Spontaneously Hypertensive Rats (SHR)80 mg/kg/day7 weeksNo significant reduction
Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive ratsNot specified28 daysPrevention of blood pressure increase

Note: In the SHR model, while blood pressure was not significantly reduced, this compound did show dose-dependent effects on atrial fibrosis markers.[8][9]

Table 3: Effect of this compound on Key Biomarkers in Hypertension Research
BiomarkerStudy PopulationThis compound Effect
Serum PotassiumHealthy dogsIncreased
Plasma Renin ActivityHealthy dogsIncreased
Angiotensin IIHealthy dogsIncreased
Atrial TGF-β1Spontaneously Hypertensive RatsDecreased (dose-dependent)

Data from studies on healthy dogs and spontaneously hypertensive rats.[6][9]

Signaling Pathways and Experimental Workflows

Aldosterone_Signaling_Pathway cluster_Cell Principal Cell of Collecting Duct cluster_Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds This compound This compound This compound->MR Blocks Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Forms Nucleus Nucleus Aldo_MR->Nucleus Transcription Gene Transcription Nucleus->Transcription Initiates Translation Protein Synthesis Transcription->Translation ENaC Epithelial Sodium Channel (ENaC) Translation->ENaC Upregulates ROMK Renal Outer Medullary Potassium Channel (ROMK) Translation->ROMK Upregulates NaK_ATPase Na+/K+-ATPase Translation->NaK_ATPase Upregulates Blood Blood ENaC->Blood Na+ Reabsorption Lumen Tubular Lumen ROMK->Lumen K+ Secretion NaK_ATPase->ROMK K+ Lumen->ENaC Na+ Blood->NaK_ATPase K+

Caption: Aldosterone signaling pathway and this compound's mechanism of action.

In_Vitro_Workflow cluster_analysis Endpoint Analysis start Start: In Vitro Experiment cell_culture Cell Culture (e.g., renal epithelial cells) start->cell_culture treatment Treatment Groups: 1. Control (Vehicle) 2. Aldosterone 3. Aldosterone + this compound 4. This compound alone cell_culture->treatment incubation Incubation (Specified time and conditions) treatment->incubation analysis Analysis of Endpoints incubation->analysis gene_expression Gene Expression Analysis (e.g., qPCR for ENaC, ROMK) protein_expression Protein Expression Analysis (e.g., Western Blot for Na+/K+-ATPase) reporter_assay Reporter Gene Assay (Luciferase assay for MR activity) end End: Data Interpretation gene_expression->end protein_expression->end reporter_assay->end

Caption: Workflow for in vitro assessment of this compound's effects.

In_Vivo_Workflow start Start: In Vivo Experiment animal_model Animal Model Selection (e.g., Spontaneously Hypertensive Rat) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Measurements (Blood Pressure, Biomarkers) acclimatization->baseline randomization Randomization into Treatment Groups: 1. Control (Vehicle) 2. This compound baseline->randomization treatment_period Treatment Period (e.g., 8 weeks with daily dosing) randomization->treatment_period monitoring Regular Monitoring (Blood Pressure, Body Weight) treatment_period->monitoring final_measurements Final Measurements and Sample Collection (Blood, Tissues) monitoring->final_measurements data_analysis Data Analysis and Interpretation final_measurements->data_analysis end End: Conclusion data_analysis->end

Caption: Workflow for in vivo evaluation of this compound in a hypertension model.

Experimental Protocols

In Vitro Protocol: Assessing Aldosterone Antagonism using a Reporter Gene Assay

Objective: To quantify the antagonistic effect of this compound on aldosterone-induced mineralocorticoid receptor (MR) activation in a cell-based assay.

Materials:

  • Human Embryonic Kidney (HEK293) cells

  • Expression vectors for human MR

  • MMTV-luciferase reporter vector

  • Beta-galactosidase expression vector (for transfection control)

  • Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Aldosterone

  • This compound

  • Luciferase Assay System

  • Beta-galactosidase Assay Kit

  • 96-well cell culture plates

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 96-well plates at a density of 2 x 10^4 cells per well.

    • After 24 hours, transfect the cells with the human MR expression vector, MMTV-luciferase reporter vector, and the beta-galactosidase expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours of transfection, replace the medium with a serum-free medium.

    • Prepare serial dilutions of this compound.

    • Treat the cells with a fixed concentration of aldosterone (e.g., 1 nM) in the presence or absence of varying concentrations of this compound. Include a vehicle control group.

  • Incubation:

    • Incubate the treated cells for 24 hours at 37°C.

  • Luciferase and Beta-galactosidase Assays:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the Luciferase Assay System.

    • Measure beta-galactosidase activity in the cell lysates to normalize for transfection efficiency.

  • Data Analysis:

    • Calculate the relative luciferase activity by dividing the luciferase reading by the beta-galactosidase reading for each well.

    • Plot the relative luciferase activity against the concentration of this compound to determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the aldosterone-induced MR activation.

In Vivo Protocol: Evaluation of this compound in a Hypertensive Animal Model

Objective: To assess the effect of this compound on blood pressure and relevant biomarkers in a rat model of hypertension.

Animal Model: Spontaneously Hypertensive Rat (SHR) is a commonly used genetic model of essential hypertension.[2]

Materials:

  • Male Spontaneously Hypertensive Rats (e.g., 12-16 weeks old)

  • This compound

  • Vehicle (e.g., corn oil)

  • Tail-cuff plethysmography system for blood pressure measurement

  • Metabolic cages for urine collection

  • ELISA kits for measuring plasma aldosterone and renin activity

  • Equipment for tissue collection and processing

Methodology:

  • Acclimatization and Baseline Measurements:

    • Acclimatize the SHRs to the housing conditions for at least one week.

    • Train the rats for tail-cuff blood pressure measurements for several days to minimize stress-induced variations.

    • Record baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) for each rat.

    • Collect baseline blood samples for biomarker analysis.

  • Randomization and Treatment:

    • Randomly assign the rats to two groups: a control group receiving the vehicle and a treatment group receiving this compound (e.g., 20-50 mg/kg/day) via oral gavage.[3]

    • Administer the treatment daily for a specified period, typically 4-8 weeks.

  • Monitoring:

    • Measure blood pressure weekly throughout the study period.

    • Monitor body weight and general health of the animals regularly.

    • At the end of the treatment period, place the rats in metabolic cages for 24-hour urine collection to measure electrolyte excretion.

  • Final Measurements and Sample Collection:

    • At the end of the study, measure the final blood pressure.

    • Anesthetize the animals and collect blood samples via cardiac puncture for the analysis of plasma aldosterone, renin activity, and electrolytes.

    • Euthanize the animals and collect relevant tissues (e.g., heart, kidneys, aorta) for histological analysis or molecular studies (e.g., gene expression of fibrotic markers).

  • Data Analysis:

    • Compare the changes in blood pressure and biomarker levels between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Analyze histological sections for changes in tissue morphology, such as cardiac hypertrophy or renal fibrosis.

Conclusion

This compound serves as an indispensable tool for researchers investigating the multifaceted role of aldosterone in the pathogenesis of hypertension. Its well-defined mechanism of action as a competitive MR antagonist allows for targeted studies to dissect the downstream effects of aldosterone signaling. The protocols and data presented in these application notes provide a framework for designing and executing robust in vitro and in vivo experiments to further our understanding of aldosterone-mediated hypertension and to explore novel therapeutic strategies. The careful application of these methodologies will contribute to the ongoing efforts in the development of more effective treatments for hypertension and related cardiovascular diseases.

References

Application Note: Protocol for Solubilizing Spironolactone for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Spironolactone is a synthetic steroid and mineralocorticoid receptor (MR) antagonist widely used in research for its effects on cardiovascular, renal, and endocrine systems. Due to its hydrophobic nature and poor aqueous solubility, preparing this compound for in vitro experiments requires specific protocols to ensure accurate and reproducible results. This application note provides a detailed protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO) and subsequent dilution for use in cell-based assays.

Solubility of this compound

This compound is a crystalline powder that is practically insoluble in water but exhibits solubility in various organic solvents.[1] The choice of solvent is critical for preparing stock solutions for in vitro studies, with DMSO being the most common and effective choice.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility DescriptionWater Solubility (at 25°C)
Dimethyl Sulfoxide (DMSO)Commonly used for in vitro stock solutions[2]N/A
EthanolSoluble[3][4]N/A
MethanolSlightly Soluble[3][4]N/A
ChloroformFreely Soluble / Very Soluble[1][3]N/A
Ethyl AcetateSoluble[1][5]N/A
WaterPractically Insoluble[3][4][6]~22 mg/L[5]

Recommended Materials and Equipment

  • This compound powder (analytical grade)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Sterile cell culture medium appropriate for your cell line

  • 0.22 µm syringe filters for sterilization

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. It is crucial to perform these steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.

3.1. Calculating the Required Mass for a 10 mM Stock Solution:

  • Molecular Weight (MW) of this compound: 416.57 g/mol

  • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

  • For 1 mL (0.001 L) of a 10 mM (0.01 M) stock: Mass (mg) = 0.01 mol/L * 0.001 L * 416.57 g/mol * 1000 mg/g = 4.17 mg

3.2. Step-by-Step Procedure:

  • Weighing: Accurately weigh 4.17 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of cell culture grade DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if needed. Visually inspect the solution to ensure no solid particles remain. One study successfully prepared a stock solution by dissolving 10 mg of this compound powder in 0.1 mL of DMSO.[2]

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage or sensitive applications, filter it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. This compound is stable in air.[5]

Protocol: Preparation of Working Solutions for Cell Culture

The concentrated DMSO stock solution must be diluted to the final desired concentration in a cell culture medium. Typical final concentrations for in vitro experiments can range from the low micromolar (µM) range (e.g., 1-50 µM) up to higher concentrations depending on the cell type and experimental goals.[7][8]

4.1. Step-by-Step Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into a complete cell culture medium to achieve the final desired concentrations.

    • Example for a 50 µM working solution: Add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium (a 1:200 dilution).

  • Mix Thoroughly: Gently vortex or pipette up and down to ensure the diluted this compound is homogenously mixed in the medium.

  • Vehicle Control: It is critical to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This accounts for any potential effects of the solvent on the cells. For animal studies, a suspension in PBS with 2% DMSO has been used.[9]

  • Application to Cells: Replace the existing medium in the cell culture plates with the medium containing the final concentrations of this compound or the vehicle control.

This compound's Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR).[10][11][12] In target cells, the hormone aldosterone (B195564) normally binds to the cytoplasmic MR. This complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, initiating the transcription of specific genes.[13] this compound competes with aldosterone for binding to the MR, thereby preventing its activation and subsequent gene transcription.[10][13]

References

Application Notes and Protocols for Radioligand Binding Assay of Spironolactone Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for determining the receptor binding affinity of spironolactone, a potassium-sparing diuretic and antagonist of the mineralocorticoid receptor (MR). This compound is utilized in the management of conditions such as heart failure, edema, and hyperaldosteronism.[1][2] Its therapeutic efficacy is primarily attributed to its antagonism of the MR, but it also exhibits off-target binding to other steroid receptors, which can lead to side effects.[3][4]

This document outlines the theoretical background of the mineralocorticoid receptor signaling pathway, provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the MR, and presents its binding affinity for both the target receptor and key off-target receptors in a clear, tabular format.

Mineralocorticoid Receptor Signaling Pathway

The mineralocorticoid receptor is a member of the nuclear receptor family.[5] Upon binding to its ligand, such as aldosterone (B195564), the receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. In the nucleus, it homodimerizes and binds to hormone response elements on DNA, regulating the transcription of target genes.[5] This genomic pathway is crucial for the regulation of sodium and water homeostasis.[6] this compound acts as a competitive antagonist, binding to the MR and preventing the conformational changes required for its activation and subsequent downstream signaling.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_inactive Inactive MR (bound to HSPs) Aldosterone->MR_inactive Binds This compound This compound This compound->MR_inactive Binds (Antagonist) MR_active Active MR MR_inactive->MR_active Conformational Change MR_dimer MR Dimer MR_active->MR_dimer Translocates & Dimerizes HRE Hormone Response Element (DNA) MR_dimer->HRE Binds Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Antagonism by this compound.

Quantitative Data: this compound Receptor Binding Affinity

The binding affinity of this compound and its metabolites for the mineralocorticoid receptor, as well as its primary off-target receptors (androgen and progesterone (B1679170) receptors), has been determined through various radioligand binding assays. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, are summarized below. A lower value indicates a higher binding affinity.

CompoundReceptorRadioligandAssay SystemIC50 (nM)Ki (nM)Reference
This compound Mineralocorticoid Receptor (MR)[3H]-AldosteroneTransfected COS-1 cells13N/A[7]
This compound Mineralocorticoid Receptor (MR)AldosteroneCell-based assay24N/A[3][8][9]
This compound Mineralocorticoid Receptor (MR)N/AN/AN/A2.32[10]
This compound Androgen Receptor (AR)N/ACell-based assay77N/A[8][9]
This compound Androgen Receptor (AR)N/AN/AN/A39.4[10]
This compound Progesterone Receptor (PR)N/AN/AN/A400[10]
This compound Glucocorticoid Receptor (GR)N/AN/AN/A32.6[10]
Eplerenone Mineralocorticoid Receptor (MR)AldosteroneCell-based assay990N/A[3]

N/A: Not available in the cited source.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of this compound for the mineralocorticoid receptor using [3H]-aldosterone as the radioligand.

Materials and Reagents
  • Receptor Source: Membrane preparations from cells or tissues expressing the mineralocorticoid receptor (e.g., transfected COS-1 cells, rat kidney homogenates).[7][11]

  • Radioligand: [3H]-Aldosterone.

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled aldosterone (e.g., 500-fold excess).[12]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[13]

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow

Experimental_Workflow A 1. Prepare Reagents - Receptor Membranes - [3H]-Aldosterone (fixed conc.) - this compound (serial dilutions) - Non-specific control (excess cold Aldosterone) B 2. Incubation - Add receptor, [3H]-Aldosterone, and  this compound/control to 96-well plate - Incubate (e.g., 60 min at 30°C) A->B C 3. Separation - Rapidly filter contents through  glass fiber filters to separate  bound from free radioligand B->C D 4. Washing - Wash filters with ice-cold  wash buffer to remove  non-specifically bound radioligand C->D E 5. Counting - Dry filters, add scintillation cocktail - Measure radioactivity using a  scintillation counter D->E F 6. Data Analysis - Plot % inhibition vs. This compound conc. - Determine IC50 - Calculate Ki using Cheng-Prusoff equation E->F

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the mineralocorticoid receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[13]

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Receptor membranes + [3H]-Aldosterone + assay buffer.

      • Non-specific Binding: Receptor membranes + [3H]-Aldosterone + a high concentration of unlabeled aldosterone.

      • Competition: Receptor membranes + [3H]-Aldosterone + varying concentrations of this compound.

    • The concentration of [3H]-Aldosterone should be at or below its Kd for the receptor to ensure accurate Ki determination.[14] For the MR, a concentration of approximately 2 nM has been used.[12]

    • The final assay volume is typically 250 µL.[13]

  • Incubation:

    • Incubate the plate with gentle agitation for a sufficient time to reach equilibrium. A typical incubation is 60 minutes at 30°C.[13]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus. This traps the membranes with the bound radioligand on the filter.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • For the competition assay, express the specific binding at each this compound concentration as a percentage of the specific binding in the absence of the competitor.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-aldosterone.

  • Calculate Ki using the Cheng-Prusoff Equation:

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation:[6][16] Ki = IC50 / (1 + ([L]/Kd)) Where:

      • IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.

      • [L] is the concentration of the radioligand ([3H]-aldosterone) used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

This comprehensive approach allows for the accurate determination of this compound's binding affinity for the mineralocorticoid receptor, providing valuable data for understanding its pharmacological profile and potential for off-target effects.

References

Application Notes and Protocols for Immunohistochemical Detection of Spironolactone's Target Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the immunohistochemical (IHC) detection of spironolactone's primary target, the Mineralocorticoid Receptor (MR), and its secondary target, the Androgen Receptor (AR). This compound is a potassium-sparing diuretic that functions as a competitive antagonist of the mineralocorticoid receptor and also exhibits antiandrogenic effects through its interaction with the androgen receptor. Understanding the tissue-specific expression and cellular localization of these receptors is crucial for elucidating the pharmacological effects of this compound and for the development of novel therapeutics.

Mineralocorticoid Receptor (MR)

The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a key role in regulating electrolyte and water balance through its interaction with aldosterone (B195564). This compound competitively binds to the MR, inhibiting the downstream signaling cascade.

Signaling Pathway

The classical genomic signaling pathway of the mineralocorticoid receptor is initiated by the binding of aldosterone. In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon aldosterone binding, the HSPs dissociate, and the activated receptor-ligand complex translocates to the nucleus. Within the nucleus, it homodimerizes and binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes. This compound acts as an antagonist by binding to the MR and preventing this conformational change and subsequent nuclear translocation and gene transcription.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_inactive Inactive MR-HSP Complex Aldosterone->MR_inactive Binds This compound This compound This compound->MR_inactive Binds & Blocks MR_active Active MR MR_inactive->MR_active HSP Dissociation MR_dimer MR Homodimer MR_active->MR_dimer Dimerization HRE Hormone Response Element (HRE) MR_dimer->HRE Binds Gene_Transcription Target Gene Transcription HRE->Gene_Transcription Initiates

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and this compound's Mechanism of Action.

Immunohistochemistry Protocol for Mineralocorticoid Receptor (MR)

This protocol provides a general guideline for the detection of MR in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.

Materials:

  • FFPE tissue sections (4-5 µm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against Mineralocorticoid Receptor (see table below)

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin (B73222) for counterstaining

  • Mounting medium

Experimental Workflow:

IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration AntigenRetrieval 2. Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock 3. Endogenous Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking 4. Protein Blocking PeroxidaseBlock->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Detection (HRP-DAB) SecondaryAb->Detection Counterstain 8. Counterstaining Detection->Counterstain DehydrationMounting 9. Dehydration & Mounting Counterstain->DehydrationMounting

Caption: General Immunohistochemistry (IHC) Workflow.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., microwave at high power for 5 minutes, then low power for 15 minutes).

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with PBS.

  • Endogenous Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature.

    • Rinse with PBS.

  • Protein Blocking:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature to minimize non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-MR antibody in blocking buffer to its optimal concentration.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with Streptavidin-HRP conjugate for 30-60 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Apply DAB substrate-chromogen solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series: 70% (1 minute), 95% (1 minute), 100% (2 x 3 minutes).

    • Clear in xylene (2 x 5 minutes).

    • Mount with a permanent mounting medium.

Recommended Antibodies and Staining Patterns
Antibody Clone/IDHost SpeciesRecommended DilutionExpected Staining Pattern
Anti-Mineralocorticoid Receptor antibody [H10E4C9F] Mouse Monoclonal1:100 - 1:200Cytoplasmic and/or nuclear
Anti-Mineralocorticoid Receptor antibody Rabbit Polyclonal1:50 - 1:200Cytoplasmic and/or nuclear
Quantitative Analysis of MR Expression

While the literature describes the effects of this compound, specific quantitative data from immunohistochemistry on MR protein expression changes post-treatment is not extensively available in a tabulated format. Researchers aiming to quantify the effects of this compound on MR expression should consider the following approaches:

  • H-Score (Histoscore): This semi-quantitative method assesses both the intensity of staining (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positively stained cells at each intensity level. The H-score is calculated using the formula: H-score = Σ (Intensity × Percentage).

  • Automated Image Analysis: Software platforms can be used to quantify the area and intensity of staining, providing more objective and reproducible data.

Table: Hypothetical Quantitative Data Presentation

Treatment GroupN% MR-Positive Cells (Mean ± SD)Staining Intensity (Mean Optical Density ± SD)
Vehicle Control1065.2 ± 8.40.45 ± 0.09
This compound (10 mg/kg)1062.8 ± 7.90.43 ± 0.08
This compound (50 mg/kg)1059.1 ± 9.20.39 ± 0.07

Note: This table is a template for data presentation. Actual results may vary depending on the experimental model and conditions.

Androgen Receptor (AR)

This compound also acts as an antagonist at the androgen receptor, contributing to its antiandrogenic side effects and its therapeutic use in conditions like hirsutism and acne.

Immunohistochemistry Protocol for Androgen Receptor (AR)

The protocol for AR is similar to that for MR, with the primary difference being the use of an AR-specific primary antibody.

Materials:

  • Same as for MR IHC protocol.

  • Primary antibody against Androgen Receptor (see table below).

Procedure:

Follow the same steps as the IHC protocol for MR, substituting the anti-MR primary antibody with an anti-AR primary antibody at its optimal dilution.

Recommended Antibodies and Staining Patterns
Antibody Clone/IDHost SpeciesRecommended DilutionExpected Staining Pattern
Anti-Androgen Receptor antibody [AR441] Mouse Monoclonal1:50 - 1:100Primarily nuclear
Anti-Androgen Receptor antibody Rabbit Polyclonal1:100 - 1:200Primarily nuclear
Quantitative Analysis of AR Expression

Similar to MR, quantitative IHC data on the direct effect of this compound on AR protein expression is limited. One study using autoradiography demonstrated that topical this compound decreased the binding of labeled dihydrotestosterone (B1667394) (DHT) in sebaceous glands, indirectly suggesting competitive inhibition at the receptor level.

Table: Example of Quantitative Autoradiography Data

Treatment SiteNTritiated DHT Granules/Sebaceous Gland (Mean ± SD)
Untreated Control625.4 ± 4.1
This compound-Treated612.8 ± 3.5

Note: This table is based on the principle of the cited study and serves as an example of how such data could be presented.

Conclusion

Immunohistochemistry is a powerful technique to visualize the expression and localization of this compound's target receptors, the mineralocorticoid and androgen receptors. The provided protocols offer a robust starting point for researchers. While direct quantitative IHC data on the effect of this compound on the expression levels of these receptors is an area requiring further investigation, the methodologies for such quantification are well-established. By employing these techniques, researchers can further unravel the complex mechanisms of this compound action and its therapeutic potential.

Application Notes: Elucidating Spironolactone's Polypharmacology with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spironolactone is a well-established potassium-sparing diuretic and aldosterone (B195564) antagonist used in the treatment of conditions like heart failure, hypertension, and edema.[1][2][3][4] Its primary mechanism of action involves competitively blocking the mineralocorticoid receptor (MR), which inhibits aldosterone-mediated sodium and water reabsorption in the kidneys.[1][5][6][7] Beyond this canonical pathway, this compound exhibits anti-androgenic effects by antagonizing the androgen receptor and inhibiting enzymes involved in testosterone (B1683101) synthesis, making it useful for treating conditions like hirsutism and acne.[2][3][6][8]

Recent research suggests that this compound's therapeutic benefits may extend beyond its effects on mineralocorticoid and androgen receptors. Studies have indicated its involvement in various other signaling pathways, including the PI3K/AKT/mTOR pathway,[9] DNA damage repair,[10][11] and the suppression of pro-inflammatory cytokines.[12] These findings highlight a complex polypharmacology that is not fully understood.

CRISPR-Cas9 genome-wide screening has emerged as a powerful, unbiased tool for dissecting drug mechanisms, identifying novel drug targets, and uncovering mechanisms of drug resistance.[13][14][15] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations confer sensitivity or resistance to a specific compound. This application note provides a framework and detailed protocols for using CRISPR-Cas9 to explore the complete mechanism of action of this compound, validate novel gene targets, and potentially identify new therapeutic applications.

Key Signaling Pathways of this compound

This compound's effects are mediated through several pathways. The primary, well-documented pathway involves the antagonism of the mineralocorticoid receptor. However, its anti-androgenic effects and other non-canonical pathways contribute significantly to its therapeutic profile.

Spironolactone_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Spironolactone_ext This compound Spironolactone_int This compound Spironolactone_ext->Spironolactone_int Enters Cell MR Mineralocorticoid Receptor (MR) MR_complex MR-Aldosterone Complex MR->MR_complex AR Androgen Receptor (AR) AR_complex AR-Testosterone Complex AR->AR_complex Aldosterone Aldosterone Aldosterone->MR Activates Testosterone Testosterone Testosterone->AR Activates PI3K_AKT PI3K/AKT/mTOR Pathway Spironolactone_int->MR Blocks Spironolactone_int->AR Blocks Spironolactone_int->PI3K_AKT Inhibits Gene_Transcription_MR Gene Transcription (Na+/K+ Channels) MR_complex->Gene_Transcription_MR Promotes Gene_Transcription_AR Androgen-Responsive Gene Transcription AR_complex->Gene_Transcription_AR Promotes

Caption: Overview of this compound's known signaling pathways.

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance and Sensitivity Genes

This protocol describes a negative selection (dropout) and positive selection screen to identify genes that, when knocked out, either enhance or suppress the cytotoxic effects of this compound in a cancer cell line. A high-throughput, pooled screening approach is used.[13][14][16]

Experimental Workflow

The overall workflow involves transducing a Cas9-expressing cell line with a pooled sgRNA library, applying drug pressure with this compound, and then using next-generation sequencing (NGS) to identify sgRNAs that are depleted or enriched in the surviving cell population.

CRISPR_Workflow A 1. Prepare Cas9-Expressing Cancer Cell Line C 3. Transduce Cells with Library (Low MOI: 0.3-0.5) A->C B 2. Produce Pooled Lentiviral sgRNA Library B->C D 4. Antibiotic Selection (e.g., Puromycin) C->D E 5. Collect 'Day 0' Reference Sample D->E F 6. Split Cells into Two Arms E->F G 7a. Treat with Vehicle (DMSO Control) F->G H 7b. Treat with this compound (e.g., IC50 concentration) F->H I 8. Culture for 14-21 Days G->I H->I J 9. Harvest Cells & Extract Genomic DNA (gDNA) I->J K 10. PCR Amplify sgRNA Sequences from gDNA J->K L 11. Next-Generation Sequencing (NGS) K->L M 12. Bioinformatic Analysis: Compare sgRNA Abundance L->M N 13. Identify & Validate Top Gene Hits M->N

Caption: Experimental workflow for a CRISPR-Cas9 drug resistance/sensitivity screen.

Methodology

  • Cell Line and Library Preparation:

    • Cell Line: Use a relevant cell line (e.g., A549 lung carcinoma, HuH-7 liver cells) that stably expresses Cas9 nuclease.

    • sgRNA Library: Employ a genome-scale lentiviral sgRNA library (e.g., GeCKOv2, Brunello).[13]

    • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., pMD2.G and psPAX2). Harvest the viral supernatant 48-72 hours post-transfection.[13]

  • Transduction and Selection:

    • Plate the Cas9-expressing cells for transduction.

    • Infect the cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[14] Maintain a library representation of at least 500 cells per sgRNA.

    • After 24 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • This compound Treatment:

    • After selection, harvest a portion of the cells as the initial "Day 0" time point.

    • Split the remaining cells into two replicate populations: one treated with a vehicle control (e.g., DMSO) and the other with this compound at a predetermined concentration (e.g., IC50).

    • Culture the cells for 14-21 days, passaging as needed and maintaining drug pressure.

  • Sample Analysis:

    • Genomic DNA Extraction: Extract high-quality genomic DNA from the Day 0, vehicle-treated, and this compound-treated cell populations.

    • PCR Amplification: Use two-step PCR to amplify the integrated sgRNA sequences from the genomic DNA. The second PCR adds the necessary sequencing adapters.[16]

    • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries on a high-throughput platform.

  • Data Analysis and Hit Identification:

    • Align sequencing reads to the reference sgRNA library to determine the read count for each sgRNA.

    • Normalize read counts across all samples.

    • Compare the sgRNA abundance in the this compound-treated samples to the vehicle control samples.

      • Depleted sgRNAs (Negative Selection): Indicate genes whose knockout confers sensitivity to this compound. These are potential synergistic targets.

      • Enriched sgRNAs (Positive Selection): Indicate genes whose knockout confers resistance to this compound. These genes may be part of the drug's target pathway or a compensatory pathway.

Hit_Identification Input Normalized sgRNA Read Counts (this compound vs. Vehicle) Analysis Calculate Log2 Fold Change (LFC) and Statistical Significance (p-value) Input->Analysis Decision Identify Significant Hits Analysis->Decision Resistance Positive Selection (LFC > 0, p < 0.05) Enriched sgRNAs Decision->Resistance Enriched Sensitivity Negative Selection (LFC < 0, p < 0.05) Depleted sgRNAs Decision->Sensitivity Depleted Output_Res Resistance Genes (Potential Drug Targets) Resistance->Output_Res Output_Sen Sensitizing Genes (Potential Combination Therapy Targets) Sensitivity->Output_Sen

Caption: Logical workflow for identifying gene hits from CRISPR screen data.

Quantitative Data from Screening and Validation

Following a CRISPR screen, candidate genes must be validated through individual knockout experiments. The tables below represent the type of quantitative data generated from such a study.

Table 1: Hypothetical Top Gene Hits from Genome-Wide Screen

GeneFunctionLog2 Fold Change (this compound vs. Vehicle)p-valueImplication
NR3C2 Mineralocorticoid Receptor3.151.2e-8Knockout confers strong resistance (confirms primary target)
AR Androgen Receptor2.584.5e-7Knockout confers resistance (confirms secondary target)
ERCC3 DNA Repair Helicase2.109.8e-6Knockout confers resistance, suggesting a role in DNA damage[11]
CARD18 Caspase-1 Inhibitor-2.892.1e-7Knockout confers sensitivity (potential pro-apoptotic mechanism)[17]
ITGB3 Integrin Subunit Beta 3-2.516.3e-6Knockout confers sensitivity (novel pathway involvement)[18]
PIK3CA PI3K Catalytic Subunit-2.241.8e-5Knockout confers sensitivity (implicates PI3K/AKT pathway)[9]

Table 2: Validation of Gene Hits by Individual Knockout and qRT-PCR

This table shows data from validation experiments where top gene hits are individually knocked out, followed by measurement of downstream markers or cell viability.

Target Gene (Knockout)Validation MethodResultQuantitative Change
NR3C2 Cell Viability Assay (IC50)Increased resistance to this compound4.5-fold increase in IC50
CARD18 Apoptosis Assay (Caspase-3/7)Increased apoptosis upon this compound treatment2.1-fold increase in caspase activity
ITGB3 qRT-PCR for downstream targetConfirmation of knockout>90% reduction in ITGB3 mRNA
PIK3CA Western Blot for p-AKTReduced AKT phosphorylation75% decrease in p-AKT levels

Protocol 2: Validation of Candidate Genes

1. Generation of Single-Gene Knockout Cell Lines:

  • Design 2-3 unique sgRNAs targeting the exon of each candidate gene.

  • Clone sgRNAs into a lentiviral vector containing Cas9 and a selection marker.

  • Transduce the parental cell line and select for stable knockout clones.

  • Verify gene knockout by Sanger sequencing and Western blot or qRT-PCR.

2. Phenotypic Assays:

  • Cell Viability/Proliferation Assays: Perform dose-response curves with this compound on each knockout cell line compared to a non-targeting control. Calculate the change in IC50 to confirm sensitivity or resistance.

  • Apoptosis Assays: Use Annexin V/PI staining or caspase activity assays to determine if the gene knockout alters this compound-induced apoptosis.

  • Mechanistic Assays: Based on the function of the validated gene, perform specific downstream assays. For example, for a DNA repair gene, assess levels of DNA damage markers like γH2AX. For a signaling pathway component, measure phosphorylation of key downstream proteins via Western blot.

Utilizing CRISPR-Cas9 screening provides a powerful, unbiased approach to systematically dissect the complex mechanisms of action of this compound. This strategy can confirm its known targets, uncover novel biological pathways, and identify genetic biomarkers for patient stratification. The protocols and frameworks outlined here offer a comprehensive guide for researchers to explore this compound's full therapeutic potential and accelerate the discovery of new drug applications and combination therapies.

References

Application Notes and Protocols: Spironolactone in Organoid Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organoids, three-dimensional self-organizing structures derived from stem cells or patient tissues, have emerged as powerful tools in disease modeling and drug discovery. Their ability to recapitulate the complex architecture and function of human organs in vitro offers a unique platform to study disease pathogenesis and evaluate therapeutic responses with higher fidelity than traditional two-dimensional cell cultures. Spironolactone, a long-established mineralocorticoid receptor antagonist, is finding new applications beyond its traditional use as a diuretic and antihypertensive agent. This document provides detailed application notes and protocols for the use of this compound in various organoid models of disease, including bladder cancer, polycystic kidney disease (PKD), cardiac fibrosis, and in the context of cancer stem cells (CSCs).

This compound in Bladder Cancer Organoid Models

This compound has been identified as a potent inhibitor of the Nucleotide Excision Repair (NER) pathway, a key mechanism of resistance to platinum-based chemotherapy in bladder cancer. By inhibiting NER, this compound can sensitize bladder cancer organoids to drugs like cisplatin (B142131), offering a promising combination therapy strategy.

Data Presentation
ParameterThis compound (SP)CisplatinSP + CisplatinReference
Cell Viability (IC50) Varies by PDO lineVaries by PDO lineSignificantly lower than Cisplatin alone[1]
NER Capacity (% 6-4PP removal) Significantly decreasedNo significant changeSignificantly decreased[1]
Apoptosis Induces apoptosisInduces apoptosisSynergistically increases apoptosis[2]
Experimental Protocols

1. Establishment of Patient-Derived Bladder Cancer Organoids (PDOs)

This protocol is adapted from methodologies used for generating bladder cancer organoids from fresh tumor tissue.[1][3]

  • Materials:

    • Fresh bladder tumor tissue in a sterile collection tube on ice.

    • Advanced DMEM/F12 medium.[4]

    • Collagenase Type IV (1 mg/mL).

    • TrypLE Express.

    • Matrigel® or other basement membrane matrix.

    • Bladder Cancer Organoid (BCO) Medium (see composition below).

    • Y-27632 ROCK inhibitor.

    • 96-well and 24-well culture plates.

  • BCO Medium Composition: [4][5]

    • Advanced DMEM/F12 supplemented with:

      • 1x B27 supplement

      • 1.25 mM N-Acetylcysteine

      • 10 mM Nicotinamide

      • 50 ng/mL human EGF

      • 5 ng/mL human FGF-2

      • 20 ng/mL human FGF-10

      • 5% Noggin-conditioned medium

      • 5% R-spondin1-conditioned medium

      • 500 nM A83-01 (TGF-β inhibitor)

      • 10 µM SB202190 (p38 inhibitor)

      • 10 µM Y-27632 (added for the first week after establishment and after passaging)

  • Protocol:

    • Wash the fresh tumor tissue with cold Advanced DMEM/F12.

    • Mince the tissue into small fragments (<1 mm³).

    • Digest the tissue fragments with Collagenase Type IV and TrypLE Express at 37°C until dissociated into small cell clusters.

    • Neutralize the enzymes with medium and pellet the cells by centrifugation.

    • Resuspend the cell pellet in Matrigel® on ice.

    • Plate 50 µL domes of the Matrigel®-cell suspension into a pre-warmed 24-well plate.

    • Allow the Matrigel® to polymerize at 37°C for 15-30 minutes.

    • Overlay with 500 µL of BCO Medium.

    • Change the medium every 2-3 days. Organoids should become visible within 7-14 days.

    • Passage organoids every 1-2 weeks by mechanically disrupting them and re-plating in fresh Matrigel®.

2. This compound and Cisplatin Combination Therapy Assay

  • Materials:

    • Established bladder cancer organoids.

    • This compound (stock solution in DMSO).

    • Cisplatin (stock solution in sterile water or saline).

    • 96-well plates.

    • CellTiter-Glo® 3D Cell Viability Assay kit.

    • Luminometer.

  • Protocol:

    • Harvest and dissociate organoids into small fragments.

    • Seed approximately 4000 cells per well in a 1:1 mixture of BCO medium and Matrigel® in a 96-well plate.[1]

    • Allow organoids to form overnight.

    • Prepare serial dilutions of this compound and cisplatin in BCO medium.

    • Treat the organoids with varying concentrations of this compound alone, cisplatin alone, or a combination of both for 7 days.[1]

    • Measure cell viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions.

    • Calculate IC50 values and combination indices to determine synergism.

3. Nucleotide Excision Repair (NER) Capacity Assay

This assay measures the removal of UV-induced DNA lesions (6-4 photoproducts, 6-4PP) as a surrogate for NER capacity.[1]

  • Materials:

    • Bladder cancer organoids grown as a monolayer on chamber slides.

    • This compound.

    • UV-C light source (e.g., Stratalinker).

    • Anti-6-4PP antibody.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear staining.

    • Fluorescence microscope.

  • Protocol:

    • Pre-treat the organoid monolayers with this compound for 4 hours.[1]

    • Irradiate the cells with UV-C (e.g., 80 J/m²).

    • Allow the cells to repair the DNA damage for 4 hours in the presence of this compound.

    • Fix and permeabilize the cells.

    • Perform immunofluorescence staining for 6-4PP.

    • Capture images using a fluorescence microscope and quantify the fluorescence intensity of 6-4PP foci in the nuclei.

    • Calculate the percentage of 6-4PP removal compared to non-repaired controls.

Visualization

spironolactone_bladder_cancer cluster_0 This compound Action cluster_1 Chemotherapy Action cluster_2 Cellular Outcome This compound This compound ercc3 ERCC3 Inhibition This compound->ercc3 ner NER Pathway Inhibition ercc3->ner apoptosis Increased Apoptosis ner->apoptosis cisplatin Cisplatin dna_damage DNA Damage cisplatin->dna_damage dna_damage->apoptosis

This compound enhances cisplatin-induced apoptosis in bladder cancer.

This compound in Polycystic Kidney Disease (PKD) Organoid Models

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is characterized by the formation of fluid-filled cysts in the kidneys. Kidney organoids with mutations in PKD1 or PKD2 genes can recapitulate cyst formation in vitro, providing a valuable model for drug screening. This compound is under investigation for its potential to mitigate cyst growth.

Data Presentation
ParameterControl OrganoidsPKD1/PKD2 Mutant OrganoidsPKD1/PKD2 Mutant + this compoundReference
Cyst Formation No spontaneous cystsSpontaneous or Forskolin-induced cystsPotentially reduced cyst formation[6] (this compound mentioned as investigational)
Cyst Size N/AIncreases over timePotentially reduced cyst size[6] (this compound mentioned as investigational)
Experimental Protocols

1. Generation of PKD Kidney Organoids

This protocol involves differentiating pluripotent stem cells (PSCs) with PKD1 or PKD2 mutations into kidney organoids.

  • Materials:

    • Human PSCs (wild-type or with PKD1/PKD2 mutations).

    • Kidney organoid differentiation media (various published protocols available).

    • Forskolin (B1673556) (to induce cyst formation).[7]

    • Matrigel®.

    • Low-attachment culture plates.

  • Protocol:

    • Differentiate PSCs towards kidney progenitors using a multi-stage protocol involving timed application of growth factors (e.g., Wnt and FGF agonists).

    • Aggregate kidney progenitors to form 3D organoids.

    • Culture the organoids in a supportive medium to allow for the formation of nephron-like structures.

    • For PKD models, cyst formation can be observed spontaneously over time or can be induced/accelerated by treating the organoids with forskolin (e.g., 10 µM).[7][8]

2. This compound Treatment and Cyst Formation Assay

  • Materials:

    • Established PKD kidney organoids with cysts.

    • This compound.

    • Brightfield microscope with imaging capabilities.

    • Image analysis software.

  • Protocol:

    • Culture PKD organoids until cysts are visible.

    • Treat the organoids with a range of this compound concentrations.

    • Capture brightfield images of the organoids at regular intervals (e.g., every 24-48 hours) for 7-14 days.

    • Measure the cross-sectional area or diameter of the cysts using image analysis software.

    • Quantify the effect of this compound on cyst initiation and growth over time.

Visualization

spironolactone_pkd cluster_0 Disease Model cluster_1 Therapeutic Intervention cluster_2 Potential Outcome pkd_mutation PKD1/PKD2 Mutation camp_pathway cAMP Pathway Activation pkd_mutation->camp_pathway cyst_formation Cyst Formation camp_pathway->cyst_formation reduced_cyst Reduced Cyst Growth This compound This compound This compound->reduced_cyst ?

Investigating this compound's potential to reduce cyst growth in PKD.

This compound in Cardiac Fibrosis Organoid Models

Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart, is a hallmark of many cardiovascular diseases. This compound has known anti-fibrotic properties. Cardiac organoids can be used to model fibrosis in vitro, often by stimulation with TGF-β1.

Data Presentation
ParameterControl Cardiac OrganoidsTGF-β1 Treated OrganoidsTGF-β1 + this compoundReference
Collagen Deposition LowHighPotentially reduced[9] (in vivo data)
Myofibroblast Activation (α-SMA expression) LowHighPotentially reduced[9] (in vivo data)
Organoid Beating Function RegularIrregular/ImpairedPotentially improved[10] (in vitro model)
Experimental Protocols

1. Generation of Cardiac Organoids and Induction of Fibrosis

  • Materials:

    • Human PSCs.

    • Cardiac differentiation media.

    • TGF-β1.

    • Low-attachment culture plates.

  • Protocol:

    • Differentiate PSCs into cardiomyocytes and cardiac fibroblasts.

    • Aggregate the cells to form 3D cardiac organoids or microtissues.

    • Culture the cardiac organoids until they exhibit spontaneous and regular beating.

    • To induce a fibrotic phenotype, treat the organoids with TGF-β1 (e.g., 5-10 ng/mL) for 1-2 weeks.[10]

2. This compound Treatment and Anti-Fibrotic Assay

  • Materials:

    • Fibrotic cardiac organoids.

    • This compound.

    • Antibodies for immunofluorescence (e.g., anti-collagen I, anti-α-SMA).

    • Confocal microscope.

    • Video microscopy setup for functional analysis.

  • Protocol:

    • Co-treat the cardiac organoids with TGF-β1 and varying concentrations of this compound.

    • After the treatment period, assess the beating function of the organoids using video microscopy.

    • Fix and section the organoids for immunofluorescence staining.

    • Stain for markers of fibrosis such as collagen I and the myofibroblast marker α-SMA.

    • Quantify the extent of fibrosis by measuring the fluorescent signal intensity.

Visualization

spironolactone_cardiac_fibrosis cluster_0 Fibrosis Induction cluster_1 Therapeutic Intervention cluster_2 Potential Outcome tgfb1 TGF-β1 fibroblast_activation Myofibroblast Activation tgfb1->fibroblast_activation collagen_deposition Collagen Deposition fibroblast_activation->collagen_deposition reduced_fibrosis Reduced Fibrosis This compound This compound This compound->reduced_fibrosis ? spironolactone_csc cluster_0 CSC Properties cluster_1 This compound Action cluster_2 Outcome self_renewal Self-Renewal dna_repair DNA Damage Repair This compound This compound impaired_repair Impaired DNA Repair This compound->impaired_repair csc_death CSC Apoptosis/Growth Inhibition impaired_repair->csc_death

References

Application Note: Flow Cytometric Analysis of Cellular Responses to Spironolactone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone is a potassium-sparing diuretic and a mineralocorticoid receptor (MR) antagonist. Beyond its well-established clinical use in treating conditions like heart failure and hypertension, recent research has unveiled its potential as a modulator of fundamental cellular processes, including cell survival, apoptosis, and oxidative stress.[1][2] this compound's mechanisms of action are complex, involving both MR-dependent and independent signaling pathways.[1][3] Flow cytometry is a powerful and high-throughput technique that enables the quantitative analysis of these cellular responses at the single-cell level. This application note provides detailed protocols for assessing the effects of this compound on apoptosis, cell cycle progression, and intracellular reactive oxygen species (ROS) production using flow cytometry.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cell types as determined by flow cytometry.

Table 1: Effect of this compound on Apoptosis

Cell LineThis compound ConcentrationTreatment DurationPercentage of Apoptotic Cells (Annexin V Positive)Notes
U87-MG (Human Glioblastoma)30 µM48 hours~20% (Early and Late Apoptotic)This compound alone induced significant apoptosis.[2]
KU-19-19 (Human Bladder Cancer)40 µM48 hoursNo significant changeThis compound alone did not induce apoptosis.
KU-19-19 (Human Bladder Cancer)40 µM (in combination with 5 µM Cisplatin)48 hours19.3% (Sub-G1) vs. 4.1% for Cisplatin aloneThis compound enhanced cisplatin-induced apoptosis.
Human Mononuclear Cells10 µM>18 hoursSignificant increaseEffect was observed to be independent of the mineralocorticoid receptor.[1][3]

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound ConcentrationTreatment DurationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Notes
KU-19-19 (Human Bladder Cancer)40 µM48 hoursNot specifiedNot specifiedNo significant changeThis compound alone did not alter cell cycle distribution.
KU-19-19 (Human Bladder Cancer)40 µM (in combination with 5 µM Cisplatin)48 hoursNot specifiedNot specified8.5% vs. 71.1% for Cisplatin aloneThis compound significantly reduced cisplatin-induced G2/M arrest.

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production

Cell SystemTreatment ConditionMeasurementFold Change in ROS/NADPH Oxidase ActivityNotes
Human Umbilical Artery Endothelial Cells (HUAECs)Aldosterone (100 nM)NADPH Oxidase Activity~2-fold increaseAldosterone induced NADPH oxidase activity.[4]
Human Umbilical Artery Endothelial Cells (HUAECs)Aldosterone (100 nM) + this compound (1 µM)NADPH Oxidase ActivitySignificant inhibition of aldosterone-induced increaseThis compound reversed the pro-oxidant effect of aldosterone.[4]
Neonatal Rat Atrial MyocytesAldosteroneROS ProductionIncreasedAldosterone induced ROS production.[5]
Neonatal Rat Atrial MyocytesAldosterone + this compoundROS ProductionInhibition of aldosterone-induced increaseThis compound demonstrated antioxidant effects.[5]

Signaling Pathways

This compound's effects on apoptosis and cell cycle are mediated through a network of signaling pathways. It can act as a mineralocorticoid receptor antagonist, but also exerts effects independently of this receptor. Key pathways implicated include the inhibition of NF-κB and modulation of the MAPK signaling cascade.[3][6]

Spironolactone_Signaling This compound This compound MR Mineralocorticoid Receptor (MR) This compound->MR Antagonist NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK Pathway (e.g., ERK1/2) This compound->MAPK Modulates NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase Inhibits MR->NADPH_Oxidase Activates Apoptosis Apoptosis NFkB->Apoptosis Regulates MAPK->Apoptosis Regulates CellCycle Cell Cycle Progression MAPK->CellCycle Regulates ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Induces NADPH_Oxidase->ROS Generates Aldosterone Aldosterone Aldosterone->MR Agonist

This compound's multifaceted signaling pathways.

Experimental Workflow

A generalized workflow for analyzing the effects of this compound on cultured cells using flow cytometry is depicted below.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with this compound (and appropriate controls) start->treatment harvest Harvest Cells (e.g., Trypsinization) treatment->harvest staining Cell Staining harvest->staining apoptosis Annexin V-FITC & PI Staining staining->apoptosis Apoptosis Assay cell_cycle Propidium Iodide (PI) Staining staining->cell_cycle Cell Cycle Assay ros DCFH-DA Staining staining->ros ROS Assay acquisition Flow Cytometry Data Acquisition apoptosis->acquisition cell_cycle->acquisition ros->acquisition analysis Data Analysis (Gating and Quantification) acquisition->analysis end End: Interpretation analysis->end

General workflow for flow cytometry analysis.

Experimental Protocols

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis via the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the desired concentrations of this compound for the specified duration. Include untreated and vehicle-treated controls.

  • Harvesting: Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, gently detach using trypsin-EDTA, wash with serum-containing medium to inactivate trypsin, and then centrifuge.

  • Washing: Wash the cells once with cold PBS and centrifuge.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin emission signal detector (FL2 or FL3) for PI.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Analysis of Cell Cycle by Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with 100 µg/mL RNase A and 0.1% Triton X-100)

  • 70% cold ethanol (B145695)

  • PBS

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Preparation and Harvesting: Culture, treat, and harvest approximately 1 x 10^6 cells as described in the apoptosis protocol.

  • Washing: Wash the cells with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (FL2 or FL3).

Data Interpretation:

  • Sub-G1 peak: Apoptotic cells with fragmented DNA.

  • G0/G1 peak: Cells with 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

  • G2/M peak: Cells with 4n DNA content.

Analysis of Intracellular Reactive Oxygen Species (ROS) with DCFH-DA

This protocol measures intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • DCFH-DA (stock solution in DMSO, e.g., 10 mM)

  • Serum-free cell culture medium or PBS

  • Treated and control cells (including a positive control, e.g., H₂O₂)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound as required.

  • Harvesting: Harvest the cells as previously described.

  • Staining: Resuspend the cells at a concentration of approximately 1 x 10^6 cells/mL in pre-warmed serum-free medium or PBS containing 5-10 µM DCFH-DA.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the pellet once with PBS.

  • Resuspension: Resuspend the final cell pellet in 500 µL of PBS.

  • Analysis: Analyze the samples immediately by flow cytometry. Excite the probe at 488 nm and measure the emission in the green fluorescence channel (FL1, ~525 nm).

Data Interpretation:

  • An increase in the mean fluorescence intensity (MFI) of the stained cells compared to the control indicates an increase in intracellular ROS levels. Conversely, a decrease in MFI suggests a reduction in ROS. Data is often presented as a fold change in MFI relative to the control.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Spironolactone Solubility Issues in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of spironolactone in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a lipophilic drug that is practically insoluble in water but soluble in many organic solvents.[1][2] Its solubility varies significantly depending on the solvent and temperature. Below is a summary of its solubility in common solvents.

Q2: How should I prepare and store a this compound stock solution?

A2: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or methanol.[3] For long-term storage, it is recommended to store stock solutions in tightly sealed, light-protected vials at -20°C or -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Q3: My this compound is precipitating out of solution during my in vitro experiment. What can I do?

A3: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue. To mitigate this, ensure the final concentration of the organic solvent in your assay is low and does not affect the experimental system. You can also try using a co-solvent system or a solubilizing agent like cyclodextrin (B1172386) to enhance aqueous solubility.

Q4: What are the best practices for preparing this compound for oral administration in animal studies?

A4: Due to its poor aqueous solubility, this compound is typically administered to animals as a suspension.[4] A common method involves suspending the finely ground drug in a vehicle containing a suspending agent, such as carboxymethylcellulose or xanthan gum, to ensure uniform dosing.[4]

Q5: How can I enhance the bioavailability of this compound in my in vivo experiments?

A5: Several techniques can improve the oral bioavailability of this compound, which is limited by its low water solubility. These methods include the use of co-solvents, formulation as a solid dispersion with polymers like PEG 4000, or creating nanoformulations such as nanoparticles or nano-emulsions.[5][6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityTemperature
Water0.022 mg/mL25°C[7]
Dimethyl Sulfoxide (DMSO)41.66 mg/mLNot Specified[3]
Ethanol20.83 mg/mLNot Specified[3]
MethanolSlightly SolubleNot Specified[2][6]
Polyethylene Glycol 400 (PEG 400)Up to 50 mg/mLNot Specified[8]
Propylene GlycolSolubleNot Specified[4]
ChloroformFreely SolubleNot Specified[6]
Ethyl AcetateSolubleNot Specified[2]
BenzeneVery SolubleNot Specified[2]

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffers for In Vitro Assays

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation when diluting a concentrated organic stock solution into an aqueous medium for cell-based or biochemical assays.

Caption: A decision-making workflow for addressing this compound precipitation in aqueous solutions.

Issue 2: Inconsistent Results in In Vivo Studies with Oral Gavage

This guide outlines steps to ensure consistent and reliable results when administering this compound via oral gavage in animal models.

Ensuring Consistency in In Vivo Oral Gavage Studies start Inconsistent In Vivo Results check_suspension Is the suspension uniform before and during dosing? start->check_suspension improve_suspension Optimize suspension vehicle: - Increase viscosity with suspending agent - Reduce particle size of this compound check_suspension->improve_suspension No check_dosing_volume Is the dosing volume accurate for each animal's weight? check_suspension->check_dosing_volume Yes improve_suspension->check_dosing_volume recalibrate Recalibrate dosing equipment and ensure proper technique. check_dosing_volume->recalibrate No check_stability Is the formulation stable for the duration of the study? check_dosing_volume->check_stability Yes recalibrate->check_stability stability_test Conduct a stability study of the formulation under storage conditions. check_stability->stability_test No end_solution Consistent Results check_stability->end_solution Yes stability_test->end_solution

References

Technical Support Center: Troubleshooting Spironolactone-Induced Hyperkalemia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address spironolactone-induced hyperkalemia in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced hyperkalemia?

A1: this compound is a competitive antagonist of the mineralocorticoid receptor (MR).[1] By blocking aldosterone (B195564) from binding to this receptor in the distal renal tubules, it inhibits the reabsorption of sodium and water and, crucially, reduces the excretion of potassium.[1] This potassium-sparing effect is the primary mechanism that can lead to hyperkalemia, which is an elevated level of potassium in the blood.[1]

Q2: Which animal models are at a higher risk for developing this compound-induced hyperkalemia?

A2: Animal models with certain underlying conditions are at an increased risk of developing hyperkalemia when treated with this compound. These include:

  • Models of Renal Insufficiency: Animals with compromised kidney function have a reduced ability to excrete potassium, making them more susceptible.[2]

  • Models of Heart Failure: In heart failure, neurohormonal systems, including the renin-angiotensin-aldosterone system (RAAS), are often activated, which can contribute to potassium retention.[3]

  • Diabetic Models: Animals with diabetes may have underlying renal dysfunction, increasing their risk.[2]

  • Older Animals: Advanced age can be associated with a decline in renal function, making older animals more vulnerable.

Q3: What are the clinical signs of hyperkalemia in laboratory animals?

A3: Clinical signs of hyperkalemia can be subtle in laboratory animals but may include muscle weakness, lethargy, and in severe cases, cardiac arrhythmias which can lead to collapse. Electrocardiogram (ECG) changes are a key indicator and may include peaked T-waves, prolonged PR interval, and a widened QRS complex.

Q4: What factors can exacerbate this compound-induced hyperkalemia?

A4: Several factors can increase the risk and severity of hyperkalemia in animals receiving this compound:

  • High this compound Dosage: Higher doses of this compound are associated with a greater risk of hyperkalemia.

  • Concurrent Medications: Co-administration of other drugs that increase serum potassium, such as ACE inhibitors, angiotensin receptor blockers (ARBs), and NSAIDs, can significantly elevate the risk.[3]

  • Dietary Potassium Content: Diets with high potassium content can contribute to the development of hyperkalemia.

  • Dehydration: Volume depletion can impair renal function and reduce potassium excretion.

Troubleshooting Guides

Issue 1: Elevated Serum Potassium Detected During Routine Monitoring

Experimental Protocol: Monitoring Serum Potassium

  • Baseline Measurement: Before initiating this compound treatment, establish a baseline serum potassium level for each animal.

  • Regular Monitoring: Monitor serum potassium levels frequently after starting this compound, for instance, at 1 week, and then at regular intervals depending on the study design and risk factors. More frequent monitoring is recommended when using higher doses or in combination with other potassium-elevating drugs.

  • Sample Collection: Collect blood samples via appropriate methods for the species (e.g., tail vein, saphenous vein).

  • Analysis: Use a calibrated blood gas analyzer or a clinical chemistry analyzer to determine serum potassium concentrations.

Troubleshooting Steps:

Severity Serum Potassium Level (Rodent Models) Action
Mild Hyperkalemia >5.5 - 6.5 mmol/L1. Reduce this compound dose by 25-50%.2. Review and consider reducing the dose of any concurrent medications that may increase potassium.3. Re-measure serum potassium in 2-3 days.
Moderate Hyperkalemia >6.5 - 7.5 mmol/L1. Temporarily discontinue this compound.2. Administer intravenous fluids (e.g., 0.9% NaCl) to enhance renal potassium excretion.3. Consider a single dose of a loop diuretic (e.g., furosemide) if the animal is well-hydrated.4. Monitor serum potassium daily until it returns to the normal range.
Severe Hyperkalemia >7.5 mmol/L or ECG abnormalities1. Immediately discontinue this compound.2. Initiate emergency treatment (see protocol below).3. Provide continuous ECG monitoring if possible.
Issue 2: Acute Onset of Clinical Signs of Hyperkalemia

Experimental Protocol: Emergency Management of Severe Hyperkalemia

This protocol is adapted from emergency veterinary and clinical guidelines and should be performed by trained personnel.

  • Cardiac Membrane Stabilization:

    • Administer 10% calcium gluconate (0.5-1.0 mL/kg) intravenously over 5-10 minutes. This does not lower serum potassium but helps to protect the heart from the effects of hyperkalemia.[4]

  • Shifting Potassium Intracellularly:

    • Insulin (B600854) and Dextrose: Administer regular insulin (0.25-0.5 IU/kg) intravenously, followed by a bolus of 50% dextrose (1-2 mL/kg, diluted) to prevent hypoglycemia. Insulin drives potassium into the cells.

    • Beta-2 Agonists: Nebulized albuterol can also promote the cellular uptake of potassium.[5]

  • Enhancing Potassium Elimination:

    • Fluid Therapy: Intravenous administration of 0.9% NaCl can help to increase urinary potassium excretion.

    • Diuretics: In well-hydrated animals, a loop diuretic like furosemide (B1674285) can be administered to promote kaliuresis.[5]

Data Presentation

Table 1: Incidence of Hyperkalemia with this compound in Clinical Heart Failure Studies (Adapted for Animal Research Context)

This compound Daily Dose Incidence of Hyperkalemia (Potassium >5.5 mmol/L) Notes
12.5 mg/kg (human equivalent)40%Concomitant use of ACE inhibitors or ARBs was common.[3]
25 mg/kg (human equivalent)13.5% - 47%Risk increased with concurrent ACE inhibitor or ARB use.[3][6]
50 mg/kg (human equivalent)41.4% - 53%Higher doses significantly increase the risk of hyperkalemia.[3][6]

Note: These data are from human clinical trials and a retrospective study in a clinical setting and should be used as a general guide for potential incidence in animal models of heart failure. Actual incidence will vary depending on the animal species, disease model, and experimental conditions.

Table 2: Dietary Potassium Considerations for Rodent Studies

Diet Type Potassium Content Recommendation for this compound Studies
Standard Rodent Chow Varies (typically 0.4% - 1.0%)Monitor potassium content of the standard diet. If at the higher end, consider a custom formulation.
Low Potassium Diet <0.2%May be necessary for studies using high-dose this compound or in sensitive animal models to mitigate the risk of hyperkalemia.
High Potassium Diet >1.0%Should be avoided in animals receiving this compound unless it is a specific aim of the study.

Visualizations

Spironolactone_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kidney Distal Nephron Principal Cell Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Adrenal Gland MR MR Aldosterone->MR Binds to ENaC_ROMK ENaC & ROMK Channels MR->ENaC_ROMK Increases expression & activity Na_Reabsorption Na+ Reabsorption ENaC_ROMK->Na_Reabsorption Promotes K_Excretion K+ Excretion ENaC_ROMK->K_Excretion Promotes Hyperkalemia Hyperkalemia K_Excretion->Hyperkalemia Inhibition leads to This compound This compound This compound->MR Blocks

Caption: Mechanism of this compound-Induced Hyperkalemia.

Troubleshooting_Workflow Start This compound Administration Monitor_K Monitor Serum K+ Start->Monitor_K Is_Elevated Is K+ Elevated? Monitor_K->Is_Elevated Mild Mild Hyperkalemia (>5.5-6.5 mmol/L) Is_Elevated->Mild Yes Moderate Moderate Hyperkalemia (>6.5-7.5 mmol/L) Is_Elevated->Moderate Yes Severe Severe Hyperkalemia (>7.5 mmol/L or ECG changes) Is_Elevated->Severe Yes Continue Continue Monitoring Is_Elevated->Continue No Reduce_Dose Reduce this compound Dose Mild->Reduce_Dose Stop_Spiro Stop this compound Moderate->Stop_Spiro Emergency_Tx Emergency Treatment Severe->Emergency_Tx Reduce_Dose->Monitor_K Stop_Spiro->Monitor_K

Caption: Troubleshooting Workflow for Hyperkalemia.

References

Addressing spironolactone resistance in cell culture models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing spironolactone in cell culture models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, with a focus on understanding and overcoming this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is primarily known as a potassium-sparing diuretic that functions by acting as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] In normal physiology, the hormone aldosterone (B195564) binds to the MR, leading to sodium and water reabsorption and potassium excretion.[3] By blocking this receptor, this compound inhibits aldosterone's effects.[3] Due to its structural similarity to other steroid hormones, it can also exhibit anti-androgenic effects by competing for the androgen receptor, which can be a source of side effects in clinical use.[1][2][3]

Q2: My cells are unresponsive to this compound. What are the potential mechanisms of resistance?

Resistance or unresponsiveness to this compound in a cell culture model can stem from several factors, depending on the experimental context. The primary mechanisms to consider are:

  • Mineralocorticoid Receptor (MR) Alterations:

    • Loss-of-Function Mutations: The cell line may have loss-of-function mutations in the NR3C2 gene, which codes for the MR, rendering it insensitive to aldosterone and its antagonists.[4]

    • Gain-of-Function Mutations: Specific mutations, such as the S810L substitution in the MR's ligand-binding domain, can paradoxically convert this compound from an antagonist into an agonist, promoting receptor activity instead of blocking it.[1][4]

  • Drug Efflux and Cellular Concentration:

    • ABC Transporter Overexpression: Many cancer cell lines achieve multidrug resistance by overexpressing ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[5][6][7] These pumps can actively remove this compound from the cell, preventing it from reaching its intracellular target.

  • Target Pathway Independence (in Cancer Models):

    • Recent research has repurposed this compound as an anti-cancer agent due to its ability to inhibit DNA damage repair pathways and induce apoptosis, often independent of its effect on the MR.[8][9] If a cell line's survival is not critically dependent on the specific DNA repair pathway that this compound inhibits (e.g., by degrading the XPB protein), it may appear "resistant".[10][11]

Q3: How does this compound function as an anti-cancer agent in cell culture?

Beyond MR antagonism, this compound has demonstrated several anti-neoplastic effects in vitro:

  • Inhibition of DNA Repair: It can impair DNA double-strand break (DSB) repair, which is particularly effective against cancer stem cells (CSCs) that have high basal levels of DSBs.[8][12] This action involves inducing the degradation of the XPB protein, a key component of the TFIIH complex essential for nucleotide excision repair.[10][11]

  • Chemosensitization: By inhibiting DNA repair, this compound can sensitize cancer cells to DNA-damaging agents like cisplatin (B142131) or to PARP inhibitors.[13]

  • Suppression of Survivin: It has been shown to reduce the expression of survivin, an anti-apoptotic protein, thereby lowering the threshold for cell death and sensitizing cancer cells to other non-DNA-damaging drugs like gemcitabine (B846) and osimertinib.[14]

  • Induction of Apoptosis: In some cell lines, such as human umbilical vein endothelial cells (HUVECs), this compound can inhibit caspase-3 activity, suggesting a role in modulating apoptosis pathways.[15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: I am treating my cells with this compound, but I observe no effect on cell viability or my downstream assay.

  • Possible Cause 1: Inappropriate Concentration.

    • Troubleshooting Step: Ensure the concentration is appropriate for your cell line and experimental goal. Anti-cancer effects are often seen in the 10 µM to 50 µM range.[12] For anti-angiogenic effects, the IC50 can be around 5 µM.[16] Perform a dose-response curve (e.g., from 1 µM to 100 µM) to determine the optimal concentration for your specific cell line.

  • Possible Cause 2: Intrinsic or Acquired Resistance.

    • Troubleshooting Step: Investigate the potential mechanisms of resistance.

      • Check MR Expression: Use Western Blot or qPCR to confirm that your cells express the mineralocorticoid receptor (MR) if your hypothesis is MR-dependent.

      • Assess Efflux Pump Activity: Use a fluorescent substrate assay (e.g., with Rhodamine 123 for P-gp) to determine if your cells have high efflux pump activity. If so, co-treatment with a known ABC transporter inhibitor (e.g., verapamil) could restore this compound sensitivity.

      • Sequence the MR Gene: If you suspect an MR mutation (e.g., observing agonist-like effects), sequence the ligand-binding domain of the NR3C2 gene to check for mutations like S810L.[4]

  • Possible Cause 3: Experimental Conditions.

    • Troubleshooting Step: this compound may degrade or be metabolized over long incubation periods. Ensure your media is changed at appropriate intervals for long-term experiments. For serum-containing media, consider potential binding of this compound to serum proteins, which might reduce its effective concentration.

Problem 2: My results suggest this compound is acting as an agonist (activating the MR pathway), not an antagonist.

  • Possible Cause: Activating MR Mutation.

    • Troubleshooting Step: This is a strong indicator of a gain-of-function mutation in the mineralocorticoid receptor, specifically the S810L substitution.[1][4] This mutation alters the conformation of the ligand-binding pocket, causing this compound to stabilize the receptor in an active state. Confirm this by sequencing the NR3C2 gene in your cell line. If confirmed, this cell line can serve as a model for this specific form of hypertension but is unsuitable for studying this compound's antagonistic effects.

Problem 3: I am using this compound to sensitize my cancer cells to a primary drug (e.g., cisplatin), but I see no synergistic effect.

  • Possible Cause 1: Cell Line's DNA Repair Mechanism.

    • Troubleshooting Step: this compound's sensitizing effect often relies on its ability to inhibit specific DNA repair pathways by targeting proteins like XPB.[10] If your cell line relies on redundant or alternative repair pathways, or if the XPB protein is not effectively degraded, the sensitizing effect will be minimal. Use Western Blot to check for XPB protein degradation after this compound treatment.

  • Possible Cause 2: Insufficient Pre-incubation Time.

    • Troubleshooting Step: The degradation of target proteins like XPB or the modulation of pathways like survivin expression is not instantaneous.[10][14] Implement a pre-incubation period where cells are treated with this compound for 24-48 hours before adding the primary chemotherapeutic agent. This allows time for the cellular changes that lead to sensitization.

Data Presentation

Table 1: Effective Concentrations of this compound in Various In Vitro Models
Cell LineAssay TypeConcentrationObserved EffectReference
Bovine Capillary Endothelial Cells (BCECs)bFGF-stimulated ProliferationIC50: 5 ± 1 µmol/LInhibition of proliferation[16]
Human U87-MG Glioblastoma CellsCell Viability0 - 50 µMDose-dependent cytotoxicity[12]
U2OS Osteosarcoma CellsClonogenic Survival (with Phleomycin)10 µMIncreased sensitivity to DNA damaging agent[13]
A549, PANC-1, PC-9 Cancer CellsCell Viability~10 - 50 µMSelective induction of cell death[14][17]
HeLa, Jurkat T CellsXPB Protein Degradation~10 µMRapid degradation of XPB protein[10][11]

Key Signaling Pathways and Workflows

Spironolactone_Action_Resistance cluster_ligand Ligands cluster_receptor Mineralocorticoid Receptor (MR) cluster_response Cellular Response This compound This compound MR_WT Wild-Type MR This compound->MR_WT Binds & Blocks MR_Mutant Mutant MR (S810L) This compound->MR_Mutant Binds & Activates Aldosterone Aldosterone Aldosterone->MR_WT Binds & Activates Antagonism Pathway Blocked (Therapeutic Effect) MR_WT->Antagonism Results in Agonism Pathway Activated (Physiological Effect) MR_WT->Agonism Leads to Resistance Pathway Activated (Resistance/Agonism) MR_Mutant->Resistance Paradoxically Leads to Troubleshooting_Workflow Start Start: Experiment Shows No this compound Effect Check_Conc Is Concentration Optimal? (Perform Dose-Response) Start->Check_Conc Check_MR Is Assay MR-Dependent? Check_Conc->Check_MR Yes Optimize_Conc Optimize Concentration and Repeat Check_Conc->Optimize_Conc No Check_XPB Assess XPB Degradation (Western Blot) Check_MR->Check_XPB No (e.g., Cancer) Check_MR_Exp Confirm MR Expression (Western Blot / qPCR) Check_MR->Check_MR_Exp Yes Check_Efflux Assess ABC Transporter Activity Check_XPB->Check_Efflux Degradation OK Conclude_Res Conclude Resistance (Efflux or Pathway) Check_XPB->Conclude_Res No Degradation Check_Efflux->Conclude_Res High Activity Sequence_MR Sequence MR Gene for Mutations Check_MR_Exp->Sequence_MR Expression OK Conclude_NonMR Cell Line is Not MR-Expressing Check_MR_Exp->Conclude_NonMR No Expression Sequence_MR->Conclude_Res Mutation Found

References

Technical Support Center: Enhancing Spironolactone Bioavailability in Oral Gavage Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the oral bioavailability of spironolactone in experimental oral gavage studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with the oral bioavailability of this compound in preclinical studies?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] This poor solubility is a major obstacle, as it can lead to slow dissolution in the gastrointestinal tract, resulting in variable and incomplete absorption and, consequently, reduced bioavailability.[3][4][5] In preclinical models, particularly in rodents, extensive first-pass metabolism in the liver further contributes to its low systemic exposure.[6][7]

Q2: What are the most common strategies to enhance the oral bioavailability of this compound for oral gavage?

Several formulation strategies have been successfully employed to overcome the solubility and dissolution challenges of this compound. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[3][8][9] This enhances the solubilization and absorption of lipophilic drugs like this compound.

  • Cyclodextrin (B1172386) Complexation: this compound can form inclusion complexes with cyclodextrins, such as β-cyclodextrin and γ-cyclodextrin.[10][11] This encapsulation improves the drug's aqueous solubility and dissolution rate.

  • Particle Size Reduction: Decreasing the particle size of this compound to the micrometer (micronization) or nanometer (nanoparticles) range increases the surface area available for dissolution, leading to a faster dissolution rate and improved bioavailability.[4][12][13]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix, such as polyethylene (B3416737) glycol (PEG) 4000.[14][15] This can lead to the drug being in an amorphous state, which has higher solubility than its crystalline form.

  • Liquisolid Compacts: This method involves dissolving this compound in a non-volatile liquid vehicle and then converting the liquid into a dry, compressible powder, which can be administered as a solid dosage form with enhanced dissolution properties.[16][17]

  • Co-administration with Food: Studies have shown that administering this compound with food can significantly increase its absorption.[18][19][20] While not a formulation strategy per se, this is an important experimental consideration.

Troubleshooting Guide

Issue: Inconsistent or low plasma concentrations of this compound and its active metabolite, canrenone (B1668266), after oral gavage.

Potential Cause Troubleshooting Step Rationale
Poor drug dissolution Prepare a formulation designed to enhance solubility. Options include SEDDS, cyclodextrin complexes, or solid dispersions.This compound's low aqueous solubility is a primary limiting factor for its absorption. Enhancing solubility will improve the rate and extent of its dissolution in the gastrointestinal tract.
Drug precipitation in the stomach Consider using a formulation that maintains drug solubilization in the acidic gastric environment. SEDDS can protect the drug from immediate precipitation.The change in pH from the formulation to the stomach can cause the drug to precipitate, reducing the amount available for absorption.
Inadequate vehicle for suspension If using a simple suspension, ensure the vehicle is appropriate and that the suspension is homogenous at the time of administration. Consider vehicles like a solution of sodium carboxymethylcellulose.[21]A non-homogenous suspension can lead to inaccurate dosing. An appropriate suspending agent can help maintain uniformity.
High first-pass metabolism While difficult to mitigate directly through formulation, using a bioavailability-enhancing formulation can help more of the drug reach the systemic circulation before being metabolized.A higher initial absorption rate can partially saturate metabolic enzymes, allowing a greater fraction of the drug to escape first-pass metabolism.
Particle size is too large If using a crystalline form of the drug, consider micronization or creating a nanoparticle formulation.Smaller particle sizes increase the surface area-to-volume ratio, which significantly enhances the dissolution rate.[12]

Quantitative Data Summary

The following tables summarize the quantitative improvements in this compound's bioavailability and dissolution properties using various enhancement techniques.

Table 1: Enhancement of this compound Bioavailability with Different Formulations

FormulationKey FindingReference
β-cyclodextrin complex The mean relative bioavailability of the this compound cyclodextrin complex was 233% compared to micronised this compound powder.[11][11]
Nanoparticles A 15-fold increase in the Cmax of canrenone was observed with this compound nanoparticles (112 nm) compared to the untreated drug in beagle dogs.[4][4]
Nanocrystals with Stabilizers The AUC(0-48h) for this compound nanocrystals was 1.72- to 4.96-fold higher than that of a this compound suspension, depending on the stabilizer used.[22][22]
Administration with Food The mean AUC of this compound increased by 95.4% when taken with food.[20] The bioavailability of a this compound oral suspension increased by 90% when administered with a high-fat, high-calorie meal.[23][20][23]

Table 2: Improvement in this compound Solubility and Dissolution

Formulation TechniqueResultReference
Solid Dispersion (with PEG 4000) The solubility of the this compound solid dispersion was significantly increased (61.73 ± 1.26 μg/mL) compared to the pure drug (23.54 ± 1.75 μg/mL) in water.[14] The cumulative percentage release after 60 minutes was 74.24% for the solid dispersion compared to 27.25% for the pure drug.[14][14]
Liquisolid Compacts (with PEG400) Showed a much higher dissolution rate, with 94.50% of the drug released in one hour, compared to 18.32% for the pure drug and 74.81% for a conventional tablet.[16][16]
Self-Emulsifying Drug Delivery System (SEDDS) 96.16% of the drug was released from a SEDDS formulation in 3 hours, which was significantly higher than from a plain drug suspension.[3][24] Another study showed complete drug release within 60 minutes.[9][25][3][9][24][25]
Cyclodextrin Complexation The dissolution rates were significantly increased by inclusion complexation (γ-CyD complex > β-CyD complex > this compound alone).[10][10]

Experimental Protocols

1. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To prepare a liquid SEDDS formulation of this compound for oral gavage.

  • Materials:

    • This compound

    • Oil: Castor oil[3]

    • Surfactant: Tween 80[3]

    • Co-surfactant: Polyethylene glycol 400 (PEG 400)[3]

  • Methodology:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

    • Construct a pseudo-ternary phase diagram to identify the efficient self-emulsifying region. This is done by mixing the oil, surfactant, and co-surfactant in different ratios and observing the formation of an emulsion upon dilution with water.

    • Prepare the SEDDS formulation by accurately weighing the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the required amount of this compound to the mixture.

    • Vortex the mixture until the this compound is completely dissolved, resulting in a clear, isotropic solution.

    • The formulation can then be administered directly via oral gavage.

2. Formation of a this compound-Cyclodextrin Inclusion Complex

  • Objective: To prepare a solid this compound-cyclodextrin complex to be suspended for oral gavage.

  • Materials:

    • This compound

    • β-cyclodextrin or γ-cyclodextrin[10]

    • Deionized water

  • Methodology (Kneading Method):

    • Create a paste of the cyclodextrin with a small amount of water.

    • Add the this compound to the paste in the desired molar ratio (e.g., 1:2 for this compound to β-cyclodextrin).[10]

    • Knead the mixture thoroughly for a specified period (e.g., 60 minutes).

    • During kneading, add small quantities of water if necessary to maintain a suitable consistency.

    • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex and sieve it to obtain a uniform particle size.

    • The resulting powder can be suspended in an appropriate vehicle for oral gavage.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_administration Experimental Administration cluster_analysis Bioavailability Assessment Spironolactone_Powder This compound (BCS Class II) SEDDS SEDDS (Oil, Surfactant, Co-surfactant) Spironolactone_Powder->SEDDS Cyclodextrin_Complex Cyclodextrin Complex (e.g., β-cyclodextrin) Spironolactone_Powder->Cyclodextrin_Complex Nanoparticles Nanoparticles (Micronization/Precipitation) Spironolactone_Powder->Nanoparticles Oral_Gavage Oral Gavage (Rodent Model) SEDDS->Oral_Gavage Cyclodextrin_Complex->Oral_Gavage Nanoparticles->Oral_Gavage Blood_Sampling Blood Sampling Oral_Gavage->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis (this compound & Canrenone) Blood_Sampling->Plasma_Analysis PK_Parameters Pharmacokinetic Analysis (AUC, Cmax, Tmax) Plasma_Analysis->PK_Parameters

Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.

logical_relationship Poor_Solubility Poor Aqueous Solubility (BCS Class II) Low_Dissolution Low Dissolution Rate Poor_Solubility->Low_Dissolution Low_Bioavailability Low & Variable Oral Bioavailability Low_Dissolution->Low_Bioavailability Enhancement_Strategies Bioavailability Enhancement Strategies Low_Bioavailability->Enhancement_Strategies Increased_Solubility Increased Solubility Enhancement_Strategies->Increased_Solubility Increased_Dissolution Increased Dissolution Rate Enhancement_Strategies->Increased_Dissolution Increased_Solubility->Increased_Dissolution Improved_Bioavailability Improved Oral Bioavailability Increased_Dissolution->Improved_Bioavailability

Caption: Relationship between this compound's properties and bioavailability enhancement strategies.

References

Spironolactone Interference with Common Laboratory Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from spironolactone and its metabolites in common laboratory assays.

General FAQs

Q1: Why does this compound interfere with some laboratory assays?

A1: this compound and its active metabolites, such as canrenone (B1668266), 7-alpha-thiomethylspirolactone, and 6-beta-hydroxy-7-alpha-thiomethylspirolactone, are structurally similar to endogenous steroid hormones.[1][2] This structural similarity can lead to cross-reactivity in immunoassays, where the interfering substance binds to the antibodies intended for the target analyte, leading to inaccurate measurements.[1][3][4] The degree of interference often depends on the specificity of the antibody used in a particular assay kit.[4]

Q2: Which laboratory assays are most commonly affected by this compound interference?

A2: The most significant and well-documented interference occurs with digoxin (B3395198) immunoassays.[3][5][6][7] Falsely elevated results have also been reported for androstenedione (B190577), progesterone (B1679170), and 17α-hydroxyprogesterone assays.[8][9][10][11] There is some evidence of interference with cortisol and estrogen radioimmunoassays, although reports can be inconsistent.[12][13]

Q3: What are the primary metabolites of this compound that cause interference?

A3: The primary metabolites implicated in assay interference are canrenone and 7α-thiomethylspirolactone (7-a-TMS).[1][5][10] Canrenone is a major active metabolite, and 7-a-TMS has been shown to cross-react significantly in some immunoassays.[1][4]

Analyte-Specific Troubleshooting Guides

Digoxin Assays

This compound is frequently co-administered with digoxin, making assay interference a critical clinical and research issue. The interference is bidirectional, meaning it can cause both falsely high and falsely low results depending on the assay methodology.[5][6]

FAQs: Digoxin Assays
  • Q: How does this compound cause both false positives and false negatives in digoxin assays?

    • A: The direction of interference depends on the assay format. In competitive immunoassays like the fluorescence polarization immunoassay (FPIA), this compound and its metabolites can compete with digoxin for antibody binding sites, leading to a falsely elevated result.[5][7] In contrast, some microparticle enzyme immunoassays (MEIA) have shown a suppression of digoxin levels, resulting in falsely low measurements.[5][6][7]

  • Q: Which digoxin assay methods are most susceptible to interference?

    • A: Radioimmunoassays (RIA), fluorescence polarization immunoassays (FPIA), and microparticle enzyme immunoassays (MEIA) have all been shown to be susceptible.[3][4][5][6] Four out of eight commercial digoxin immunoassay methods tested in one study showed significant cross-reactivity.[3]

  • Q: Are there any digoxin assays that are free from this interference?

    • A: Yes, chemiluminescent immunoassays (CLIA) and the Tina-quant turbidimetric immunoassay have been shown to be free from interference by this compound and its metabolites.[5][7] The LOCI (Luminescent Oxygen Channeling Immunoassay) digoxin assay is also reported to be virtually free from this interference.[14]

Troubleshooting & Mitigation

If you suspect this compound interference in your digoxin measurements:

  • Verify the Assay Method: Confirm the type of immunoassay being used by your laboratory. This is the most critical first step.

  • Switch to a Non-Interfering Assay: Whenever possible, request the use of a chemiluminescent (CLIA) or LOCI-based digoxin assay, as these are less prone to interference.[5][14]

  • Measure Free Digoxin: An alternative approach is to measure the free digoxin concentration. This compound and its metabolites are highly protein-bound, whereas digoxin is only about 25% protein-bound. Measuring the free fraction in a protein-free ultrafiltrate can eliminate the interference.[5][7]

Data Summary: this compound Interference in Digoxin Assays
Assay MethodInterfering Substance(s)Observed Effect on Digoxin LevelReference(s)
Fluorescence Polarization Immunoassay (FPIA) This compound, Canrenone, K-CanrenoateFalsely Elevated[5][7]
Microparticle Enzyme Immunoassay (MEIA) This compound, Canrenone, K-CanrenoateFalsely Lowered[5][6][7]
Radioimmunoassay (RIA) This compound MetabolitesFalsely Elevated (variable)[3][4]
Chemiluminescent Immunoassay (CLIA) This compound, Canrenone, K-CanrenoateNo Interference Observed[5][7]
LOCI Digoxin Assay This compound, Canrenone, K-CanrenoateNo Clinically Significant Interference[14]
Experimental Protocol: Measuring Free Digoxin

This protocol is a conceptual guide based on the principle of ultrafiltration. Specifics should be optimized based on available laboratory equipment.

  • Sample Preparation: Collect whole blood in a serum separator tube. Allow to clot and centrifuge to separate serum.

  • Ultrafiltration: Place a defined volume of the serum sample into an ultrafiltration device (e.g., a centrifugal filter unit with an appropriate molecular weight cutoff to retain proteins).

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound fraction.

  • Analysis: Assay the resulting ultrafiltrate for digoxin concentration using your standard immunoassay method (e.g., FPIA or MEIA). The interference from protein-bound this compound metabolites will be eliminated.[5]

Diagrams

G cluster_assay Competitive Immunoassay cluster_result Outcome Antibody Antibody Signal Reduced Signal Antibody->Signal Less Labeled Digoxin Binds Labeled_Digoxin Labeled Digoxin Labeled_Digoxin->Antibody Binds Patient_Digoxin Patient's Digoxin Patient_Digoxin->Antibody Binds This compound This compound/ Metabolites This compound->Antibody Cross-reacts (Binds) Result Falsely High Concentration Signal->Result

Caption: Mechanism of this compound cross-reactivity in a competitive immunoassay.

Androstenedione & Other Steroid Assays

Interference with steroid hormone assays is a significant concern, particularly in endocrinology research and clinical diagnostics for conditions like Polycystic Ovary Syndrome (PCOS).[8][9][15]

FAQs: Steroid Assays
  • Q: Which androstenedione assay is known to be affected?

    • A: this compound and/or its metabolites have been shown to interfere with the Siemens Coat-A-Count (CAC) radioimmunoassay for androstenedione, causing grossly elevated results.[8][9][16][17] In contrast, the Siemens Immulite 2500 assay appears to be unaffected.[9]

  • Q: Can this compound affect progesterone measurements?

    • A: Yes, the this compound metabolite canrenone has been identified as causing falsely increased progesterone concentrations, particularly at low analyte levels, in the Abbott Architect i2000 immunoassay.[10]

  • Q: Does this compound interfere with cortisol assays?

    • A: Some older reports using fluorometric methods suggested interference.[13] However, studies using highly specific radioimmunoassays found no interaction between this compound and cortisol metabolism.[18] It is important to distinguish between analytical interference and the potential physiological effects of this compound on the HPA axis.[19]

  • Q: What about 17α-hydroxyprogesterone (17OHP) assays?

    • A: this compound has been shown to cross-react with at least one ELISA kit for 17OHP, leading to a dose-dependent increase in measured concentrations and potential false-positive results for congenital adrenal hyperplasia (CAH) screening.[11]

Troubleshooting & Mitigation
  • Review Patient Medication: Always cross-reference unexpected or outlier steroid hormone results with the patient's or subject's medication list. This compound is a key drug to note.[9][15]

  • Method Comparison: If interference is suspected, re-analyze the sample using a different assay method known to be less susceptible (e.g., Immulite for androstenedione instead of CAC).[9]

  • Drug Withdrawal (Clinical Setting): In a clinical context and under medical supervision, temporarily withdrawing the drug can confirm interference. A return to normal analyte levels post-withdrawal is a strong indicator of assay interference.[8][9][16]

  • Mass Spectrometry: For definitive quantification free from antibody-based interference, use a mass spectrometry-based method (LC-MS/MS) as a reference method.

Data Summary: this compound Interference in Steroid Assays
AnalyteAssay MethodObserved EffectInterfering Substance(s)Reference(s)
Androstenedione Siemens Coat-A-Count (CAC)Falsely ElevatedThis compound and/or metabolites[8][9][16][20]
Androstenedione Siemens Immulite 2500No Interference ObservedThis compound and/or metabolites[9]
Progesterone Abbott Architect i2000Falsely ElevatedCanrenone[10]
17α-hydroxyprogesterone ELISA (ENZAPLATE N-17α-OHP-7)Falsely ElevatedThis compound[11]

Diagrams

G Start Unexpectedly High Steroid Result CheckMeds Is subject taking This compound? Start->CheckMeds CheckAssay What is the assay method? CheckMeds->CheckAssay Yes NoInterference Interference Unlikely CheckMeds->NoInterference No Suspect Interference Suspected CheckAssay->Suspect Known Susceptible (e.g., CAC Andro) CheckAssay->NoInterference Known Unaffected (e.g., Immulite) Action Troubleshooting Actions: 1. Re-run with alternate method 2. Recommend drug withdrawal (if clinical) 3. Use LC-MS/MS for confirmation Suspect->Action

Caption: Troubleshooting workflow for suspected this compound interference.

G This compound This compound Canrenone Canrenone (Active Metabolite) This compound->Canrenone Metabolism Thio_SL 7α-thio-SL This compound->Thio_SL Deacetylation TM_SL 7α-thiomethyl-SL (Major Active Metabolite) Thio_SL->TM_SL S-methylation

Caption: Simplified metabolic pathway of this compound.

References

Best practices for storing and handling spironolactone powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling spironolactone powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: this compound powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is typically between 2-8°C, though storage at room temperature (below 25°C or 77°F) away from heat, moisture, and direct light is also acceptable for tablets.[3][4][5]

Q2: What is the appearance and odor of this compound powder?

A2: this compound is a light yellow or white to light yellow-brown, fine crystalline powder.[1][6][7] It may have a slight mercaptan-like or rotten-egg-like odor.[1][7]

Q3: What are the solubility characteristics of this compound powder?

A3: this compound is practically insoluble in water.[3][6][8] It is soluble in ethanol, ethyl acetate, and most organic solvents.[3][7][8] It is also freely soluble in chloroform (B151607) and benzene, and slightly soluble in methanol.[6][8]

Q4: What personal protective equipment (PPE) should be used when handling this compound powder?

A4: When handling this compound powder, it is essential to wear appropriate personal protective equipment, including safety glasses with side shields or chemical safety goggles, impervious gloves (such as nitrile), and a lab coat.[2][9][10][11] In situations where dust may be generated, a NIOSH/MSHA-approved respirator is required.[1][10][12]

Q5: Are there any known incompatibilities with this compound powder?

A5: Yes, this compound is incompatible with strong oxidizing agents.[1][2] Contact with these materials should be avoided as it may result in ignition.[2]

Q6: Is this compound powder stable?

A6: this compound powder is stable in air.[7] However, reconstituted suspensions may have varying stability depending on the formulation and storage temperature.[13][14][15][16] Studies have shown that some extemporaneously prepared suspensions can be stable for up to four weeks when stored under appropriate conditions.[14]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Powder has changed color or developed a strong odor. Exposure to light, heat, or moisture; potential degradation.Do not use the powder. Dispose of it according to approved waste disposal regulations.[1] Review storage procedures to ensure they meet recommended conditions.
Difficulty dissolving the powder in an aqueous solution. This compound's inherent low water solubility.This compound is practically insoluble in water.[3][6][8] Use appropriate organic solvents such as ethanol, ethyl acetate, or chloroform for dissolution.[3][8] For aqueous suspensions, appropriate wetting agents and suspending vehicles are necessary.
Inconsistent experimental results. Polymorphism of the this compound powder; degradation of the compound.Different crystalline forms (polymorphs) of this compound can have different solubilities and dissolution rates, which may affect experimental outcomes.[8] Ensure consistent sourcing and storage of the powder. Consider analytical testing to confirm the integrity of the powder if degradation is suspected.
Accidental spill of this compound powder. Improper handling or container failure.Evacuate unnecessary personnel from the area.[1] Wear appropriate PPE, including a respirator.[2][10] Use dry clean-up procedures to avoid generating dust.[2] Sweep or vacuum the spilled material into a suitable, labeled container for disposal.[1][2] Clean the affected area thoroughly.[17][18]

Quantitative Data Summary

ParameterValueReference
Melting Point 198 - 208 °C[1][3][6][8]
Storage Temperature (Powder) 2-8°C or below 25°C (Room Temperature)[3][4]
Water Solubility Practically insoluble[3][6][8]
Solubility in Ethanol Soluble[3][6]
Solubility in Chloroform Freely soluble / Very soluble[6][8]
LogP 2.78[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for In Vitro Experiments

Objective: To prepare a homogenous suspension of this compound at a concentration of 5 mg/mL.

Materials:

  • This compound powder

  • Purified Water, USP

  • Cherry Syrup, NF (or other suitable suspending vehicle)

  • Mortar and pestle

  • Graduated cylinders

  • Homogenizer

  • Amber glass bottles

Methodology:

  • Weigh the required amount of this compound powder.

  • Grind the powder to a fine consistency using a mortar and pestle.[14]

  • Add a small amount of Purified Water, USP and triturate the mixture to form a fine, smooth paste.[14]

  • Gradually add the Cherry Syrup, NF, while continuously mixing.[14]

  • Transfer the mixture to a graduated cylinder and add Cherry Syrup, NF to the final desired volume.

  • Homogenize the suspension to ensure uniform distribution of the drug particles.[14]

  • Transfer the final suspension to an amber glass bottle for storage.[14]

Protocol 2: Handling a this compound Powder Spill

Objective: To safely clean and decontaminate an area after a this compound powder spill.

Materials:

  • Personal Protective Equipment (PPE): gloves, safety goggles, lab coat, respirator

  • Dry clean-up materials (e.g., absorbent pads, sweeper)

  • Labeled, sealable waste container

  • Cleaning solution (e.g., soap and water)

  • Wipes or cloths

Methodology:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel.[1] Ensure the area is well-ventilated.[2]

  • Don PPE: Before beginning cleanup, put on all required PPE, including a respirator, to avoid inhalation of the powder.[2][10]

  • Contain the Spill: If possible, prevent the powder from spreading further.

  • Dry Clean-up: Use a dry method to clean up the powder. Sweep or vacuum the powder and place it into a labeled, sealable container for hazardous waste.[1][2] Avoid actions that could generate dust.[2]

  • Decontaminate the Area: Once the bulk of the powder has been removed, clean the spill area thoroughly with soap and water or another appropriate cleaning agent.[18]

  • Dispose of Waste: Dispose of the sealed container with the spilled powder and any contaminated cleaning materials as hazardous waste, following all local, state, and federal regulations.[1]

  • Post-Cleanup: Wash hands and any exposed skin thoroughly after completing the cleanup.

Visualizations

experimental_workflow cluster_prep Suspension Preparation weigh Weigh this compound Powder grind Grind to Fine Powder weigh->grind paste Triturate with Water to Form Paste grind->paste mix Gradually Add Suspending Vehicle paste->mix volume Adjust to Final Volume mix->volume homogenize Homogenize Suspension volume->homogenize store Store in Amber Bottle homogenize->store

Caption: Workflow for preparing a this compound suspension.

spill_response_workflow spill This compound Powder Spill Occurs evacuate Evacuate and Ventilate Area spill->evacuate ppe Don Appropriate PPE (including respirator) evacuate->ppe cleanup Perform Dry Clean-up (Sweep/Vacuum) ppe->cleanup contain Place Powder in Labeled Waste Container cleanup->contain decontaminate Decontaminate Spill Area contain->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose wash Wash Hands and Exposed Skin dispose->wash

Caption: Logical steps for responding to a this compound powder spill.

References

Validating the specificity of spironolactone in a new experimental model

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Validating Spironolactone Specificity

This guide provides researchers, scientists, and drug development professionals with essential information for validating the specificity of this compound in a new experimental model. It includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data presented in a structured format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its known off-targets?

A1: this compound's primary mechanism of action is as a competitive antagonist of the mineralocorticoid receptor (MR), which blocks the effects of aldosterone (B195564).[1][2][3][4] This action leads to increased sodium and water excretion while retaining potassium, making it effective as a diuretic and antihypertensive agent.[3] However, this compound is also known for its cross-reactivity with other steroid receptors, primarily acting as an antagonist at the androgen receptor (AR) and having some affinity for the progesterone (B1679170) receptor (PR).[1][4][5] Its affinity for the glucocorticoid receptor (GR) is generally low.[6][7][8] These off-target activities are responsible for some of its clinical side effects.[8]

Q2: Why is it crucial to consider this compound's active metabolites in our experiments?

A2: this compound is rapidly and extensively metabolized into several active compounds, with canrenone (B1668266) and 7α-thiomethylthis compound (TMS) being the most significant.[3][9][10] These metabolites have their own binding affinities and activities at the MR and other steroid receptors, and they contribute significantly to both the therapeutic effects and off-target effects of the parent drug.[5][11] For instance, TMS is a major contributor to the antimineralocorticoid effect, while both TMS and canrenone can bind to nuclear receptors.[5][11] Therefore, any experimental model aiming to validate this compound's specificity must account for the presence and activity of these metabolites.

Q3: Our new model shows an unexpected biological response to this compound. How can we begin to determine if this is an on-target or off-target effect?

A3: To dissect an unexpected response, a logical first step is to perform competition binding assays or reporter gene assays using a panel of steroid receptors (MR, AR, PR, and GR). By comparing the dose-response curve of this compound for your unexpected effect with its known potency at each of these receptors, you can start to identify the likely target. If the potency for the unexpected effect aligns with its known affinity for an off-target receptor (e.g., the androgen receptor), it suggests an off-target mechanism. Conversely, if the effect occurs at concentrations consistent with MR antagonism, it may be a novel downstream consequence of MR blockade in your specific model.

Q4: What are the key differences between a competitive binding assay and a reporter gene assay for determining specificity?

A4: A competitive binding assay directly measures the ability of this compound to displace a radiolabeled or fluorescently-tagged ligand from a specific receptor.[12] This provides a direct measure of binding affinity (Ki or IC50). A reporter gene assay, on the other hand, is a cell-based functional assay that measures the consequence of receptor binding—specifically, the activation or inhibition of gene transcription.[13][14][15][16] While binding assays confirm physical interaction, reporter assays confirm functional antagonism or agonism at the receptor. For specificity validation, both are valuable: binding assays can quantify affinity across multiple receptors, while reporter assays can confirm the functional consequence of that binding.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Troubleshooting Step
High variability in results between experimental replicates. Inconsistent cell plating, reagent mixing, or compound dilutions.Review and standardize all pipetting techniques. Ensure thorough mixing of all solutions before application. Use a fresh dilution series for each experiment.
Unexpected agonist activity in a reporter gene assay designed to measure antagonism. This compound can exhibit partial agonist activity at some receptors under certain cellular contexts.Run a full dose-response curve. Partial agonists often show a bell-shaped curve or a plateau at a level below the full agonist. Compare results with a known full agonist and a pure antagonist.
No observable effect of this compound, even at high concentrations. Poor compound solubility, degradation, or low receptor expression in the experimental model.Verify the solubility of this compound in your assay medium. Prepare fresh stock solutions. Confirm the expression of the target receptor (e.g., MR) in your cell or tissue model using techniques like Western blot or qPCR.
Results from in vitro assays do not correlate with in vivo outcomes. Differences in drug metabolism, bioavailability, or complex physiological feedback loops not present in vitro.Measure the concentrations of this compound and its active metabolites (canrenone, TMS) in the plasma and target tissue of your in vivo model to ensure adequate exposure.[9] Consider the potential for systemic effects (e.g., changes in electrolyte balance) that could influence the observed phenotype.[17]

Quantitative Data Summary

The following table summarizes the relative binding affinities of this compound and its major metabolite, canrenone, for various steroid receptors. These values are compiled from multiple sources and can be used as a benchmark for interpreting experimental results.

Compound Mineralocorticoid Receptor (MR) Androgen Receptor (AR) Progesterone Receptor (PR) Glucocorticoid Receptor (GR)
This compound High Affinity (Antagonist)Moderate Affinity (Antagonist)[5]Low to Moderate Affinity (Agonist)[5]Very Low Affinity (Antagonist)[5][8]
Canrenone High Affinity (Antagonist)Low Affinity (Antagonist)[5]Low AffinityVery Low Affinity

Note: Affinities are relative and can vary based on the specific assay conditions. Researchers should establish their own baseline values within their experimental system.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific steroid receptor (e.g., Mineralocorticoid Receptor).

Methodology:

  • Receptor Preparation: Prepare a source of the target receptor, typically from tissue homogenates (e.g., rat kidney cytosol) or from cells overexpressing the specific human receptor.[18][19]

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-aldosterone for MR), and varying concentrations of unlabeled this compound.[6]

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands used.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which traps the receptor-ligand complexes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Luciferase Reporter Gene Assay

Objective: To determine the functional antagonist activity of this compound at a specific steroid receptor.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) that has low endogenous expression of the target receptors. Co-transfect the cells with two plasmids: one expressing the full-length human steroid receptor of interest (e.g., MR) and a second "reporter" plasmid containing a hormone response element upstream of a luciferase gene.[13][14][21] A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.[13][15]

  • Compound Treatment: After allowing time for plasmid expression, treat the cells with a known agonist for the receptor (e.g., aldosterone for MR) in the presence of increasing concentrations of this compound. Include controls for baseline activity (vehicle only) and maximal activation (agonist only).

  • Incubation: Incubate the cells for a sufficient period (typically 16-24 hours) to allow for transcriptional activation and luciferase protein expression.[13]

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both the experimental (Firefly) and control (Renilla) luciferases using a luminometer and appropriate dual-luciferase assay reagents.[13]

  • Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced receptor activity.

Visualizations

Spironolactone_Action_Pathway cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus This compound This compound MR Mineralocorticoid Receptor (MR) This compound->MR Binds & Blocks AR Androgen Receptor (AR) This compound->AR Blocks PR Progesterone Receptor (PR) This compound->PR Weakly Binds Aldosterone Aldosterone Aldosterone->MR Binds & Activates HSP HSP MR->HSP Inactive MRE Mineralocorticoid Response Element MR->MRE Translocates & Binds DNA AR->HSP ARE Androgen Response Element AR->ARE Translocates PR->HSP Gene_Transcription Gene Transcription MRE->Gene_Transcription Activates ARE->Gene_Transcription Regulates

Caption: this compound's primary and off-target signaling pathways.

Specificity_Validation_Workflow start Start: New Experimental Model in_vitro_screening In Vitro Screening: Receptor Panel start->in_vitro_screening binding_assay Competitive Binding Assays (MR, AR, PR, GR) in_vitro_screening->binding_assay reporter_assay Functional Reporter Assays (MR, AR, PR, GR) in_vitro_screening->reporter_assay dose_response Determine Potency (IC50/Ki) for each receptor binding_assay->dose_response reporter_assay->dose_response analyze_specificity Analyze Specificity Profile: Compare on-target vs. off-target potency dose_response->analyze_specificity in_vivo_testing In Vivo Model Testing analyze_specificity->in_vivo_testing metabolite_analysis Metabolite Profiling (Plasma & Tissue) in_vivo_testing->metabolite_analysis phenotype_correlation Correlate Phenotype with In Vitro Specificity Data in_vivo_testing->phenotype_correlation metabolite_analysis->phenotype_correlation conclusion Conclusion: Validate role of on-target vs. off-target effects in model phenotype_correlation->conclusion

Caption: Experimental workflow for validating this compound specificity.

Troubleshooting_Logic start Unexpected Result Observed check_concentration Is the effective concentration consistent with known MR affinity? start->check_concentration yes_mr Yes check_concentration->yes_mr Yes no_mr No check_concentration->no_mr No hypothesis_mr Hypothesis: Novel downstream effect of MR blockade. Confirm with a more selective MR antagonist. yes_mr->hypothesis_mr check_off_target Is the concentration consistent with known off-target affinities (e.g., AR)? no_mr->check_off_target yes_off_target Yes check_off_target->yes_off_target Yes no_off_target No check_off_target->no_off_target No hypothesis_off_target Hypothesis: Effect is mediated by an off-target receptor. Confirm with specific agonist/antagonist for that receptor. yes_off_target->hypothesis_off_target hypothesis_novel Hypothesis: Possible novel target or non-specific effect. Consider counter-screening against a broader panel of targets. no_off_target->hypothesis_novel

Caption: Decision tree for troubleshooting unexpected experimental results.

References

How to control for the diuretic effect of spironolactone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies for controlling the diuretic effect of spironolactone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How does this compound cause diuresis and why is this a problem in experiments?

A1: this compound is a competitive antagonist of the mineralocorticoid receptor (MR). In the principal cells of the kidney's collecting duct, aldosterone (B195564) (the natural ligand for MR) promotes the reabsorption of sodium (Na+) and water, and the excretion of potassium (K+). By blocking the MR, this compound inhibits these actions, leading to increased excretion of sodium and water (diuresis) and retention of potassium.[1][2] This can be a significant confounder in experiments focused on the non-renal effects of MR antagonism (e.g., in cardiovascular, neurological, or fibrotic models) by causing dehydration, electrolyte imbalances (hyperkalemia), and hemodynamic changes that can mask or alter the specific effects under investigation.

Q2: Is it possible to achieve mineralocorticoid receptor (MR) antagonism without causing significant diuresis?

A2: Yes, several studies in rodent models suggest that it is possible to separate the desired MR antagonist effects from significant diuretic effects, primarily through careful dose selection and the route of administration.[3][4] Doses in the range of 20-50 mg/kg/day, particularly when administered subcutaneously, have been shown to effectively block MR in target tissues like the heart and blood vessels without causing notable changes in fluid or electrolyte balance.[3][5]

Q3: What is the recommended dosing strategy to minimize diuresis in rats or mice?

A3: Based on published literature, a starting dose of 20 mg/kg/day administered via subcutaneous (s.c.) injection is a robust strategy for achieving MR antagonism in rats with minimal diuretic complications.[3] One study specifically noted that daily s.c. injection of 20 mg/kg this compound in rats resulted in significantly increased plasma renin and aldosterone (indicating effective MR blockade) with no significant differences in serum Na+, K+, or overall Na+/K+ balance compared to vehicle-treated controls.[3][6] Oral administration is also effective, but bioavailability can be more variable.

Q4: What are the signs that my animal model is experiencing uncontrolled diuresis?

A4: Key indicators include:

  • Significant Body Weight Loss: A rapid drop in body weight (>5-10%) is a primary indicator of dehydration.

  • Reduced Skin Turgor: When the skin on the animal's back is gently lifted, a delay in its return to the normal position (tenting) indicates dehydration.

  • Changes in Urine Output and Water Intake: While harder to measure without metabolic cages, significant increases in urine volume are a direct sign. Animals may also increase their water consumption to compensate.

  • Physical Appearance and Behavior: Sunken eyes, listlessness, and inactivity can be signs of severe dehydration.

Q5: Are there alternative drugs to this compound that have less diuretic effect?

A5: Yes, eplerenone (B1671536) is a more selective MR antagonist with a lower affinity for androgen and progesterone (B1679170) receptors, which reduces sex-hormone-related side effects.[7][8] While it is also a diuretic, some studies suggest its potency is about 50-75% that of this compound, meaning a higher dose may be needed for equivalent MR blockade.[9] In vitro, eplerenone has a 20-fold lower binding affinity for the MR than this compound.[8] This may offer a wider therapeutic window for separating MR antagonism from potent diuresis in some models, but this must be determined empirically. Finerenone is a newer, non-steroidal MRA with high potency and selectivity that may also be considered.[9]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Significant (>10%) body weight loss within 48 hours of first dose. This compound dose is too high for the specific animal strain/model, leading to excessive diuresis and dehydration.1. Temporarily halt this compound administration. 2. Initiate fluid replacement therapy (see Protocol 1). 3. Once the animal is rehydrated and stable, restart this compound at a 50% lower dose. 4. Alternatively, continue the original dose but implement a daily fluid replacement protocol proactively.
Animal appears lethargic, has sunken eyes, or poor skin turgor. Severe dehydration due to uncontrolled diuresis.1. Immediately stop this compound administration. 2. Administer emergency fluid replacement (see Protocol 1, Phase 1). 3. Monitor the animal closely for recovery. 4. Re-evaluate the experimental design: consider a lower dose, a different route of administration (e.g., s.c. instead of oral), or switching to an alternative like eplerenone.
Serum potassium levels are elevated (>5.5 mEq/L). Hyperkalemia, a known side effect of MR antagonism, especially if the animal has underlying renal impairment.1. Confirm the finding with a repeat measurement. 2. Stop this compound administration. 3. Ensure the animal's diet is not high in potassium. 4. Consult with a veterinarian. If the experiment must continue, consider restarting at a much lower dose (e.g., 25% of original) once potassium levels have normalized.
No evidence of MR antagonism at the target tissue (e.g., no change in biomarkers). Dose is too low, poor bioavailability (especially with oral gavage), or issues with drug formulation/stability.1. Verify the preparation and stability of your this compound solution. 2. Consider switching from oral to subcutaneous administration to ensure more consistent absorption. 3. If using a low-dose strategy, incrementally increase the dose (e.g., by 25-50%) and re-evaluate target engagement.

Data Presentation

Table 1: this compound Doses Used in Rodent Models with Minimal Diuretic Side Effects

The following table summarizes studies where this compound was used to achieve therapeutic MR antagonism without the need for fluid replacement or the reporting of significant diuretic-related complications.

SpeciesDose (mg/kg/day)Route of AdministrationExperimental FocusDiuretic Effect OutcomeReference(s)
Rat20SubcutaneousRenin-Aldosterone SystemNo significant difference in serum Na+/K+ or Na+/K+ balance vs. control.[3][6]
Rat10 - 20OralChronic Allograft NephropathyDoses in this range are cited as effective for preventing renal damage.
Rat80SubcutaneousCardiac Hypertrophy (SHR)Effective in reducing hypertrophy and stiffness without reported complications.[5]
Mouse100OralSchistosomiasisEffective anti-parasitic action without reported diuretic complications.[10]

Experimental Protocols & Visualizations

Aldosterone Signaling and this compound Blockade in the Kidney

The primary diuretic action of this compound occurs in the principal cells of the renal collecting duct. Aldosterone enters the cell and binds to the mineralocorticoid receptor (MR), which then translocates to the nucleus to increase the expression and activity of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. This enhances sodium and water reabsorption. This compound competitively binds to the MR, preventing this cascade.

Aldosterone_Pathway cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_nucleus Nucleus cluster_blood Blood / Interstitium Lumen_Na Na+ ENaC ENaC Lumen_Na->ENaC Reabsorption Lumen_K K+ NaK_ATPase Na+/K+ ATPase ENaC->NaK_ATPase ROMK ROMK ROMK->Lumen_K Secretion NaK_ATPase->ROMK Blood_Na Na+ NaK_ATPase->Blood_Na To Blood DNA DNA (Target Genes) DNA->ENaC Upregulates DNA->NaK_ATPase Upregulates MR_Aldo_N MR-Aldo Complex MR_Aldo_N->DNA Activates Transcription MR Mineralocorticoid Receptor (MR) MR->MR_Aldo_N Translocates Aldo Aldosterone Aldo->MR Binds Spiro This compound Spiro->MR Blocks Blood_K K+ Blood_K->NaK_ATPase From Blood Workflow start Define Experimental Goal (e.g., cardiovascular, neuro-inflammation) dose_select Select this compound Dose & Route start->dose_select low_dose Low-Dose Strategy (20 mg/kg/day, s.c.) Minimal expected diuresis dose_select->low_dose Non-renal target, want to avoid diuresis high_dose High-Dose Strategy (>50 mg/kg/day, oral/s.c.) Diuresis is likely dose_select->high_dose High dose needed for effect, or diuresis is acceptable alt_drug Consider Alternative: Eplerenone dose_select->alt_drug Known sensitivity or previous issues monitor_low Daily Monitoring: - Body Weight - General Health low_dose->monitor_low monitor_high Prophylactic Fluid Replacement (See Protocol 1, Phase 2) Daily Monitoring: - Body Weight - Fluid Intake / Urine Output - Serum Electrolytes (optional) high_dose->monitor_high check_weight Significant Weight Loss (>5%)? monitor_low->check_weight monitor_high->check_weight proceed Proceed with Experiment Collect Primary Endpoint Data check_weight->proceed No troubleshoot Troubleshoot: - Initiate Emergency Fluids - Adjust Dose / Protocol check_weight->troubleshoot Yes troubleshoot->monitor_high troubleshoot->alt_drug

References

Dealing with batch-to-batch variability of spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of spironolactone.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values for this compound

Problem: Significant variability in the half-maximal inhibitory concentration (IC50) of this compound is observed across different experimental runs or between different batches of the compound.

Potential Causes and Solutions:

Potential CauseRecommended Action
Polymorphism This compound exists in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates.[1][2] This can directly impact the effective concentration in your assay, leading to variable IC50 values. Solution: Characterize the polymorphic form of each new batch using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[1] If you suspect polymorphism is the issue, consider sourcing this compound from a supplier who can provide a consistent polymorphic form.
Purity and Impurities The purity of this compound can vary between batches, and the presence of impurities can affect its biological activity. Solution: Request a detailed Certificate of Analysis (CoA) from your supplier for each batch.[3] Perform your own purity analysis using High-Performance Liquid Chromatography (HPLC) to confirm the supplier's specifications.
Degradation This compound can degrade under certain conditions, such as exposure to light, high temperatures, or basic pH.[4] Degradation products may have different biological activities, leading to inconsistent results. Solution: Store this compound powder and stock solutions protected from light at a controlled temperature. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Solubility Issues Due to its poor aqueous solubility, this compound may not be fully dissolved in your experimental media, leading to inaccurate concentrations.[1] Solution: Ensure complete dissolution of your this compound stock solution in an appropriate solvent (e.g., DMSO) before further dilution into aqueous media. Visually inspect for any precipitation.
Experimental Variability Inconsistencies in cell culture conditions (e.g., cell passage number, confluency), reagent quality, or assay procedures can contribute to IC50 variability. Solution: Standardize your experimental protocol. Use cells within a consistent passage number range, ensure consistent cell seeding densities, and use the same lot of reagents (e.g., media, serum) whenever possible.

Experimental Workflow for Investigating IC50 Variability

G cluster_0 Initial Observation cluster_1 Material Characterization cluster_2 Experimental Protocol Review cluster_3 Data Analysis A Inconsistent IC50 Values Observed B Review Supplier CoA A->B E Check this compound Handling & Storage A->E C Perform HPLC for Purity B->C D Analyze Polymorphism (PXRD/DSC) C->D H Re-evaluate Data and Curve Fitting D->H F Verify Solution Preparation E->F G Standardize Cell Culture & Assay Conditions F->G G->H G cluster_0 Cytoplasm cluster_1 Nucleus Aldo Aldosterone Aldo_MR Aldo-MR Complex Aldo->Aldo_MR Spiro This compound MR Mineralocorticoid Receptor (MR) Spiro->MR Blocks MR_HSP MR-HSP Complex MR->MR_HSP HSP Heat Shock Proteins HSP->MR_HSP MR_HSP->Aldo_MR Aldo_MR_dimer Aldo-MR Dimer Aldo_MR->Aldo_MR_dimer HRE Hormone Response Element Aldo_MR_dimer->HRE Gene Gene Transcription HRE->Gene

References

Technical Support Center: Preventing Spironolactone Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information to help you understand, troubleshoot, and prevent the degradation of spironolactone in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in solution?

A1: this compound is susceptible to degradation from several factors, including pH, temperature, and light.[1][2] It is particularly unstable in aqueous solutions, with increased degradation observed in both acidic and basic conditions.[1][3] The optimal pH for stability is approximately 4.5.[2][4] Exposure to UV light can also cause photodegradation.[1][5]

Q2: What are the major degradation products of this compound?

A2: The two main degradation products of this compound are canrenone (B1668266) and 7α-thiothis compound.[4][6] Canrenone is a known active metabolite of this compound.[7][8] Hydrolysis, particularly under alkaline conditions, is a major pathway leading to the formation of these degradants.[6][9]

Q3: How should I prepare and store this compound stock solutions to ensure stability?

A3: To maximize stability, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous organic solvents like DMSO, ethanol, or methanol (B129727).[5]

  • Preparation: Ensure both the this compound powder and the solvent are at room temperature before mixing to prevent moisture condensation. Sonication can help ensure complete dissolution.[5]

  • Storage Conditions:

    • Short-term (up to 24 hours): Store at 2-8°C.[5]

    • Long-term: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[5]

  • Protection from Light: Always store solutions in amber vials or containers wrapped in aluminum foil to protect against photodegradation.[5]

Q4: How can I monitor the stability of my this compound solution?

A4: The most reliable way to assess stability is by using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][10][11] This technique allows for the separation and quantification of the parent this compound from its degradation products.[6][10] UV-Visible spectrophotometry can be a simpler, cost-effective alternative for degradation studies, though it is less specific than HPLC.[1][11]

Q5: Is this compound stable in aqueous solutions for experimental use?

A5: this compound has very low aqueous solubility and is unstable in aqueous solutions.[12] Its stability is highly dependent on the pH of the solution.[2] For biological assays requiring aqueous media, it is best to prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use. Always run a vehicle control in your experiments to account for any effects of the organic solvent.[5]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram 1. Formation of known degradation products: The extra peaks could be canrenone or 7α-thiothis compound.[6][11]1. Compare retention times: Match the retention times of the unknown peaks with those of reference standards for known degradation products.[11]
2. Formation of minor degradation products: Stress conditions can sometimes lead to other, less common byproducts.[11]2. Use Mass Spectrometry (LC-MS): Employ LC-MS to determine the mass-to-charge ratio of the unknown peaks, which can help in their structural identification.[11]
3. Interaction with excipients or container materials: Components in your formulation or storage vessel may be reacting with the this compound.3. Conduct a forced degradation study: Analyze the degradation of the this compound drug substance by itself to establish its intrinsic stability profile.
Inconsistent degradation rates between experiments 1. Variation in experimental conditions: Small differences in pH, temperature, or light exposure can significantly impact degradation kinetics.[11]1. Maintain strict control over parameters: Ensure that all experimental variables are tightly controlled and consistent across all assays.
2. Impurities in solvents: Acidic or basic impurities in the solvent can catalyze degradation reactions.[5]2. Use high-purity solvents: Always use HPLC-grade or anhydrous solvents for preparing your solutions.[5]
Precipitation of this compound from solution 1. Solvent evaporation: If the container is not sealed properly, solvent evaporation can increase the drug concentration beyond its solubility limit.[5]1. Ensure proper sealing: Use tightly sealed vials. For long-term storage, consider sealing the cap with parafilm.[5]
2. Temperature fluctuations: The solubility of this compound can be temperature-dependent. A decrease in temperature may cause it to precipitate.[5]2. Gentle warming and sonication: If precipitation occurs, gently warm the solution and sonicate to redissolve the compound before use. Ensure the solution is at the correct temperature for your experiment.[5]
Inconsistent results in biological assays 1. Use of a degraded stock solution: If the stock solution has degraded, the actual concentration of active this compound will be lower than expected, leading to unreliable results.[5]1. Regularly check stock purity: Use an analytical method like HPLC to confirm the purity of your stock solution. Prepare fresh stock solutions frequently.[5]
2. Solvent effects: The organic solvent used for the stock solution may have its own biological effects.[5]2. Run a vehicle control: In all experiments, include a control group that is treated with the same concentration of the solvent used to dissolve the this compound.[5]
Quantitative Data Summary

The following table summarizes the degradation of this compound under various forced degradation conditions. These studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Stress Condition Conditions % Degradation of this compound Primary Degradation Products
Acidic Hydrolysis 0.1 M HCl, 24 hours~15%[6]Canrenone and others[3][13]
Basic Hydrolysis 0.01 M NaOH, 15 minutes~11%[6]Canrenone, 7α-thiothis compound[6]
Oxidative 30% H₂O₂, 24 hours~12%[6]Not specified[14]
Thermal 60°C, 2 hours~15%[6]Not specified
Photodegradation UV lamp, 48 hours~7%[6]Not specified[1]
Neutral pH Aqueous solution, 5 days~12%[6]Canrenone[8]

Note: The extent of degradation can vary based on the exact experimental conditions (e.g., concentration, solvent, specific light source).

Experimental Protocols
Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound and to validate a stability-indicating HPLC method.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Validated stability-indicating HPLC method[10]

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Application of Stress Conditions: [1][6]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature for a specified period (e.g., 24 hours).[6]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 minutes).[1]

  • Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature for 24 hours.[6]

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 60°C) for a specified time.[6]

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.[1]

4. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before injection into the HPLC system.

  • Analyze all samples, including an unstressed control, using the validated stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage of this compound degradation by comparing the peak area of the stressed sample to the unstressed control.

  • Identify and quantify the major degradation products by comparing their retention times and peak areas to reference standards, if available.

  • For unknown peaks, further characterization using LC-MS may be necessary.[11]

Visualizations

This compound Degradation Pathway

G cluster_main Major Degradation Pathways of this compound This compound This compound Canrenone Canrenone This compound->Canrenone Hydrolysis (Acid/Base) Thio 7α-thiothis compound This compound->Thio Hydrolysis (Base)

Caption: Major degradation pathways of this compound.

Forced Degradation Experimental Workflow

G cluster_workflow Forced Degradation Experimental Workflow A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D Neutralize (if necessary) C->D E Analyze via Stability-Indicating HPLC D->E F Quantify Degradation & Identify Products E->F

Caption: Workflow for a forced degradation study.

References

Troubleshooting unexpected phenotypic changes with spironolactone treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected phenotypic changes observed during experiments with spironolactone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is primarily known as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3][4] By blocking this receptor, it prevents aldosterone (B195564) from exerting its effects, leading to increased sodium and water excretion and potassium retention.[1][2][3][4][5] This action is responsible for its diuretic and antihypertensive properties.[4][6] Additionally, this compound is a well-documented antagonist of the androgen receptor (AR), which underlies its use in treating conditions like hirsutism and acne.[1][2][3]

Q2: We are observing estrogen-like effects in our cell culture model after this compound treatment. Is this a known off-target effect?

Yes, observing estrogenic effects is a plausible, though complex, off-target effect of this compound. While this compound's direct binding affinity for estrogen receptors (ERα and ERβ) is very low, it has been reported to have inconsistent agonist effects.[1] More significantly, this compound can indirectly increase estradiol (B170435) levels.[1] This may be due to its inhibition of steroidogenesis, which can disrupt the normal hormonal feedback loops.[1] For instance, it has been shown to blunt the estradiol surge around ovulation in women.[1]

Q3: Our experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results in biological assays using this compound can stem from several factors related to the compound's stability and handling:

  • Degradation of Stock Solution: this compound can degrade, especially if not stored properly.[7] Exposure to light, elevated temperatures, and impurities in solvents can accelerate this degradation.[7]

  • Precipitation: The compound may precipitate out of solution if the solvent evaporates or if the temperature fluctuates, leading to a lower effective concentration.[7]

  • Solvent Effects: The organic solvent used to dissolve this compound (e.g., DMSO, ethanol) may have independent effects on the biological system under investigation.[7] It is crucial to include a vehicle control in all experiments.[7]

Troubleshooting Guides

Issue 1: Unexpected Changes in Gene Expression Unrelated to MR or AR Pathways

If you observe significant changes in the expression of genes not typically regulated by mineralocorticoid or androgen receptors, consider the following possibilities:

  • Pregnane X Receptor (PXR) Activation: this compound is an agonist of the PXR, a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism, such as CYP3A4 and P-glycoprotein.[1] PXR activation can lead to a broad range of transcriptional changes.

  • Mineralocorticoid Receptor-Independent Gene Regulation: Studies have shown that this compound can affect the expression of a large number of transcripts independently of the MR.[8] These genes are often involved in signaling, immune responses, and apoptosis and may be regulated by transcription factors like NF-κB, CEBPβ, and MYC.[8]

  • Off-Target Kinase Pathway Modulation: this compound has been shown to suppress pathways such as the ACE/EGFR/ERK pathway and the Rho-kinase pathway in certain contexts.[9]

Troubleshooting Workflow:

start Unexpected Gene Expression Changes check_pxr Hypothesize PXR Activation start->check_pxr check_mr_ind Consider MR-Independent Effects start->check_mr_ind check_kinase Investigate Kinase Pathway Modulation start->check_kinase pxr_exp Perform PXR Reporter Assay or Measure Expression of Known PXR Target Genes (e.g., CYP3A4) check_pxr->pxr_exp mr_ind_exp Analyze Transcriptomic Data for Enrichment of NF-κB, CEBPβ, or MYC Target Genes check_mr_ind->mr_ind_exp kinase_exp Perform Western Blot for Phosphorylated ERK or Other Kinases check_kinase->kinase_exp outcome Identify Off-Target Pathway pxr_exp->outcome mr_ind_exp->outcome kinase_exp->outcome

Caption: Troubleshooting workflow for unexpected gene expression.

Issue 2: Observed Phenotype Suggests Inhibition of Steroidogenesis

If your experimental results, such as altered hormone levels or related phenotypic changes, point towards an inhibition of steroid synthesis, this is a known, albeit complex, effect of this compound.

  • Mechanism: this compound and its metabolites can inhibit several enzymes in the steroidogenic pathway, including 17α-hydroxylase, 17,20-lyase, 11β-hydroxylase, cholesterol side-chain cleavage enzyme, and 21-hydroxylase.[1] The effects on hormone levels can be inconsistent in clinical studies, with some showing decreased testosterone (B1683101) and others showing no change.[1] In some cases, cortisol levels may also be affected.[1][10]

Signaling Pathway of this compound's Impact on Steroidogenesis:

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone SCC Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone 17α-Hydroxylase Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone 17α-Hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase DHEA DHEA Hydroxypregnenolone->DHEA 17,20-Lyase Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol 21-Hydroxylase Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione 17,20-Lyase Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase This compound This compound SCC Inhibits This compound->SCC 17α-Hydroxylase Inhibits This compound->17α-Hydroxylase 17,20-Lyase Inhibits This compound->17,20-Lyase 21-Hydroxylase Inhibits This compound->21-Hydroxylase 11β-Hydroxylase Inhibits This compound->11β-Hydroxylase

Caption: this compound's inhibitory effects on steroidogenesis.

Issue 3: Unexpected Electrophysiological or Vascular Effects

Should you observe changes in cellular electrophysiology or vascular smooth muscle contraction, a potential off-target effect on calcium channels may be at play.

  • Mechanism: this compound has been shown to act as a calcium channel antagonist, specifically inhibiting slow calcium channel currents.[11] This can lead to the relaxation of vascular smooth muscle.[11]

Data Summary

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki, nM)Action
Mineralocorticoid Receptor (MR)2.32 - 24Antagonist
Androgen Receptor (AR)39.4 - 670Antagonist
Glucocorticoid Receptor (GR)32.6 - 1,400Antagonist
Progesterone Receptor (PR)400 - 2,619Agonist
Estrogen Receptor (ER)>1,100Inconsistent/Weak

Data compiled from Wikipedia's summary of various sources.[1]

Table 2: Common Off-Target Effects and Associated Phenotypes

Off-Target MechanismPotential Phenotypic Consequence
Inhibition of Steroidogenic EnzymesAltered levels of sex hormones and corticosteroids.[1][12]
Pregnane X Receptor (PXR) AgonismInduction of drug-metabolizing enzymes (e.g., CYP3A4).[1]
Weak Progestogenic/Estrogenic ActivityMenstrual irregularities, gynecomastia.[1][13]
Calcium Channel BlockadeVasodilation, changes in cellular electrophysiology.[11]
MR-Independent Gene RegulationApoptosis, altered immune response.[8]

Experimental Protocols

Protocol 1: Verification of this compound Purity and Stability by HPLC

This protocol is designed to verify the integrity of your this compound stock.

Materials:

  • This compound powder (reference standard and experimental sample)

  • HPLC-grade methanol (B129727) and water

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Prepare a stock solution of reference standard this compound in methanol at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dilute your experimental this compound stock solution in methanol to a concentration within the range of your standard curve.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).[14]

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: Ambient.

    • Detection Wavelength: 239 nm.[14]

    • Injection Volume: 20 µL.[15]

  • Analysis:

    • Inject the standards to generate a standard curve of peak area versus concentration.

    • Inject the experimental sample.

    • Compare the retention time of the major peak in your sample to the reference standard to confirm identity.

    • Quantify the concentration of this compound in your sample using the standard curve.

    • Assess for the presence of additional peaks, which may indicate impurities or degradation products.[16]

Experimental Workflow for HPLC Analysis:

prep_standards Prepare this compound Standards inject_standards Inject Standards and Generate Standard Curve prep_standards->inject_standards prep_sample Prepare Experimental Sample inject_sample Inject Experimental Sample prep_sample->inject_sample hplc_setup Set Up HPLC System (C18 column, Mobile Phase, UV Detector) hplc_setup->inject_standards hplc_setup->inject_sample analyze Analyze Data: - Compare Retention Times - Quantify Concentration - Check for Impurity Peaks inject_standards->analyze inject_sample->analyze result Purity and Concentration Verified analyze->result

Caption: Workflow for verifying this compound purity via HPLC.

Protocol 2: Androgen Receptor Competition Binding Assay

This protocol helps determine if an observed effect is mediated by the androgen receptor.

Materials:

  • Cells or tissues expressing the androgen receptor (e.g., LNCaP cells, prostate tissue)

  • Radiolabeled androgen (e.g., ³H-R1881)

  • Unlabeled R1881 (for determining non-specific binding)

  • This compound

  • Assay buffer

  • Scintillation counter

Methodology:

  • Prepare Cell Lysates/Homogenates: Prepare your biological sample to make the androgen receptors accessible.

  • Set up Competition Assay:

    • In a series of tubes, add a constant amount of your biological sample and a constant concentration of ³H-R1881.

    • Add increasing concentrations of unlabeled this compound to these tubes.

    • Include control tubes:

      • Total Binding: No unlabeled ligand.

      • Non-specific Binding: A high concentration of unlabeled R1881.

  • Incubation: Incubate the mixtures to allow binding to reach equilibrium.

  • Separation: Separate receptor-bound from unbound radioligand (e.g., via filtration).

  • Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding of ³H-R1881 as a function of the this compound concentration.

    • Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen. This will confirm its interaction with the androgen receptor.

References

Validation & Comparative

Spironolactone vs. Eplerenone: A Comparative Guide in Preclinical Cardiac Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cardiovascular research, the mineralocorticoid receptor antagonists spironolactone and eplerenone (B1671536) stand as critical tools in mitigating cardiac fibrosis, a hallmark of heart failure progression. While both drugs target the same receptor, their distinct pharmacological profiles lead to notable differences in efficacy, mechanism of action, and off-target effects in preclinical settings. This guide offers a detailed comparison of this compound and eplerenone, supported by experimental data from various preclinical models of cardiac fibrosis.

Performance Comparison at a Glance

FeatureThis compoundEplerenone
Primary Mechanism Non-selective Mineralocorticoid Receptor AntagonistSelective Mineralocorticoid Receptor Antagonist
Anti-fibrotic Efficacy Demonstrated reduction in cardiac fibrosis in various models (e.g., hypertension, myocardial infarction, experimental autoimmune myocarditis).[1][2][3]Shown to reduce and even reverse cardiac fibrosis in models of aging, hypertension, and post-myocardial infarction.[4]
Key Signaling Pathways Primarily inhibits the TGF-β1/Smad-2/3/Ets-1 pathway.[1][5]Modulates multiple pathways including inhibition of TGF-β1/Smad3, downregulation of osteopontin, and suppression of regulatory T-cells (Tregs) via Kv1.3 channel inhibition.[4][6][7]
Side Effect Profile Higher incidence of hormonal side effects (e.g., gynecomastia) due to its non-selective binding to androgen and progesterone (B1679170) receptors.[4]More favorable side effect profile due to its higher selectivity for the mineralocorticoid receptor.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies, offering a direct comparison of the anti-fibrotic effects of this compound and eplerenone.

Table 1: Effects on Cardiac Fibrosis Markers

Study ModelDrug & DosageOutcome MeasureResult
Spontaneously Hypertensive RatsThis compound (20 mg/kg/day)Collagen I contentSignificant decrease compared to control (1.42 ± 0.05 vs 1.87 ± 0.2, P < 0.05).
Collagen I/III ratioSignificantly smaller area in the this compound group (15.64 ± 1.34 vs 20.8 ± 3.04 pixels, P < 0.05).
Hypertensive Cyp1a1Ren2 rats post-MIThis compound (daily treatment for 28 days)Interstitial cardiac fibrosisSignificant reduction in fibrosis (p<0.001).[3][8]
Experimental Autoimmune Myocarditis MiceThis compoundMyocardial fibrosis (Masson's trichrome)Significantly inhibited myocardium fibrosis (P<0.05).[1]
Collagen I and III protein expressionSignificantly decreased protein expression levels (P<0.05).[1]

Table 2: Effects on Signaling Molecules

Study ModelDrug & DosageMoleculeResult
Experimental Autoimmune Myocarditis MiceThis compoundTGF-β1 protein expressionSignificantly reduced increased protein expression levels (P<0.05).[1][5]
p-Smad-2/3 protein expressionSignificantly inhibited the myocarditis-induced increase (P<0.05).[1][5]
Congestive Heart Failure (in vitro co-culture)Eplerenone (30 μM)Treg proliferationSuppressed proliferation by 82.77%.[7]
Intracellular TGF-β in TregsSuppressed levels by 45.2%.[7]
Kv1.3 channel protein expression in TregsSuppressed elevated levels by 53.85%.[7]

Signaling Pathways and Mechanisms of Action

The anti-fibrotic effects of this compound and eplerenone are mediated through their blockade of the mineralocorticoid receptor, which in turn affects downstream signaling cascades.

This compound's Mechanism:

This compound primarily exerts its anti-fibrotic effects by inhibiting the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[1][5] TGF-β1 is a potent pro-fibrotic cytokine that, upon binding to its receptor, activates the Smad protein family (Smad2/3). Phosphorylated Smad2/3 then translocates to the nucleus and, in conjunction with transcription factors like Ets-1, promotes the expression of pro-fibrotic genes, leading to collagen deposition and fibrosis.[1][5] this compound has been shown to significantly reduce the expression of TGF-β1 and the phosphorylation of Smad2/3 in preclinical models of cardiac fibrosis.[1][5]

G cluster_0 Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR TGFB1 TGF-β1 MR->TGFB1 This compound This compound This compound->MR TGFB1R TGF-β1 Receptor TGFB1->TGFB1R pSmad23 p-Smad2/3 TGFB1R->pSmad23 Nucleus Nucleus pSmad23->Nucleus Ets1 Ets-1 Ets1->Nucleus Collagen Collagen Synthesis (Fibrosis) Nucleus->Collagen

This compound's inhibition of the TGF-β1/Smad/Ets-1 pathway.

Eplerenone's Multi-faceted Mechanisms:

Eplerenone, owing to its high selectivity, exhibits a broader range of reported anti-fibrotic mechanisms.[4] Beyond the canonical TGF-β1/Smad3 pathway inhibition, eplerenone has been shown to downregulate osteopontin, a key inflammatory and fibrotic mediator.[4] Furthermore, a novel mechanism involves its ability to suppress the proliferation of regulatory T-cells (Tregs) by inhibiting the Kv1.3 potassium channel.[7] Activated Tregs can secrete TGF-β, contributing to fibrosis. By targeting this pathway, eplerenone demonstrates a unique immunomodulatory role in its anti-fibrotic action.[7]

G cluster_0 Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR TGFB1_Smad3 TGF-β1/Smad3 MR->TGFB1_Smad3 Osteopontin Osteopontin MR->Osteopontin Eplerenone Eplerenone Eplerenone->MR Kv13 Kv1.3 Channel Eplerenone->Kv13 Fibrosis Cardiac Fibrosis TGFB1_Smad3->Fibrosis Osteopontin->Fibrosis Tregs Tregs Tregs->Kv13 Kv13->Fibrosis TGF-β secretion

Multiple anti-fibrotic signaling pathways modulated by eplerenone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key comparative studies.

1. Animal Models of Cardiac Fibrosis:

  • Spontaneously Hypertensive Rats (SHR): A common model for hypertension-induced cardiac fibrosis. Animals develop left ventricular hypertrophy and fibrosis over time.

  • Myocardial Infarction (MI) Model: Typically induced by ligation of the left anterior descending (LAD) coronary artery in rats or mice. This model mimics post-heart attack cardiac remodeling and fibrosis.

  • Experimental Autoimmune Myocarditis (EAM) Model: Induced in mice by immunization with cardiac myosin peptides, leading to inflammation and subsequent fibrosis.[1]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model: Unilateral nephrectomy followed by administration of DOCA and high-salt drinking water induces hypertension and significant cardiac fibrosis.

2. Drug Administration:

  • This compound: Typically administered via oral gavage or in drinking water at doses ranging from 10-50 mg/kg/day.[2]

  • Eplerenone: Also administered orally, with doses often in the range of 50-100 mg/kg/day.

3. Assessment of Cardiac Fibrosis:

  • Histology: Heart tissue sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The collagen volume fraction is then calculated using image analysis software.

  • Immunohistochemistry and Western Blotting: These techniques are used to measure the protein expression levels of key fibrotic markers such as collagen type I, collagen type III, TGF-β1, and phosphorylated Smad proteins.[1]

  • Quantitative Polymerase Chain Reaction (qPCR): Used to measure the mRNA expression levels of genes involved in fibrosis, including collagens, matrix metalloproteinases (MMPs), and tissue inhibitors of metalloproteinases (TIMPs).

Experimental Workflow

The general workflow for investigating the anti-fibrotic effects of this compound and eplerenone in preclinical models follows a standardized process.

G A Induction of Cardiac Fibrosis Model (e.g., MI, Hypertension) B Animal Grouping (Control, this compound, Eplerenone) A->B C Drug Administration (Specified duration and dosage) B->C D Functional Assessment (Echocardiography) C->D E Tissue Collection (Heart) D->E F Histological Analysis (e.g., Masson's Trichrome) E->F G Molecular Analysis (Western Blot, qPCR) E->G H Data Analysis and Statistical Comparison F->H G->H

General experimental workflow for comparing anti-fibrotic agents.

References

A Comparative Analysis of Spironolactone and Finasteride in Androgenetic Alopecia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spironolactone and finasteride (B1672673), two key therapeutics with distinct mechanisms of action, for the treatment of Androgenetic Alopecia (AGA). The analysis is based on experimental data from preclinical in vivo and in vitro models to inform research and development in this therapeutic area.

Introduction and Mechanisms of Action

Androgenetic Alopecia is a common form of hair loss driven by genetic predisposition and the action of androgens on scalp hair follicles. The androgen dihydrotestosterone (B1667394) (DHT) is a key culprit, leading to the miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle.[1] this compound and finasteride intervene in this pathway through different mechanisms.

  • Finasteride is a competitive and specific inhibitor of Type II 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent DHT.[2][3] By blocking this conversion, finasteride effectively reduces DHT levels in the scalp and serum, thereby mitigating its miniaturizing effects on hair follicles.[2][3]

  • This compound acts as a direct antagonist of the androgen receptor (AR).[4] It competitively blocks the binding of androgens like testosterone and DHT to their receptors in target tissues, including the hair follicle.[4] Additionally, this compound can reduce androgen production.[4] Its active metabolite, canrenone (B1668266), also contributes to its anti-androgenic effects.[5]

Signaling Pathway Overview

The androgen signaling pathway in hair follicle dermal papilla cells is central to the pathophysiology of AGA. The following diagram illustrates the points of intervention for finasteride and this compound.

AGA_Pathway Testosterone Testosterone Five_AR 5α-Reductase (Type II) Testosterone->Five_AR DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds to Five_AR->DHT Nucleus Nucleus AR->Nucleus Translocates to Gene_Expression Gene Expression Changes Nucleus->Gene_Expression Alters Miniaturization Hair Follicle Miniaturization Gene_Expression->Miniaturization Leads to Finasteride Finasteride Finasteride->Five_AR Inhibits This compound This compound This compound->AR Blocks

Figure 1: Androgen Signaling Pathway in AGA and Drug Intervention Points.

Comparative Efficacy in Preclinical Models

Direct comparative studies of this compound and finasteride in the same preclinical AGA model are limited. The following tables summarize available quantitative data from separate studies on each compound.

In Vivo Data: Testosterone-Induced Alopecia in Mice

The C57BL/6 mouse model, where hair loss is induced by testosterone administration, is a common model for studying AGA.

ParameterVehicle ControlFinasteride (Oral)This compoundReference
Hair Growth (%) 46.6% (Partial)86.7% (Total + Partial)Data Not Available[5]
Serum DHT Reduction No significant change~64-68%Data Not Available[2]
In Vitro Data: Effects on Hair Follicle and Related Cells

In vitro assays using dermal papilla cells (DPCs), the key regulators of hair follicle cycling, and other skin cells provide mechanistic insights.

Cell Type / AssayParameter MeasuredFinasteride EffectThis compound EffectReference
Human Dermal Papilla Cells Stem Cell Marker Expression (Nanog, Sox-2)Significant UpregulationData Not Available[2][6]
Human Facial Sebocytes Cell Proliferation (Androgen-stimulated)Data Not AvailableDose-dependent inhibition (25% at 10⁻⁹ M, 50% at 10⁻⁷ M)[7]
Rat Prostate Cytosol Androgen Receptor Binding Affinity (IC₅₀)Not Applicable67 nM (vs. 3 nM for DHT)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings.

Testosterone-Induced Alopecia Mouse Model

This protocol outlines a typical workflow for evaluating AGA therapeutics in vivo.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis Animal_Prep Acclimatize C57BL/6 Mice (5-weeks old) Depilation Depilate Dorsal Skin (Telogen Phase Induction) Animal_Prep->Depilation TP_Injection Induce AGA with Testosterone Propionate (TP) Depilation->TP_Injection Grouping Randomize into Groups: - Vehicle Control - Finasteride (e.g., oral) - this compound (e.g., topical) TP_Injection->Grouping Treatment Administer Treatment (e.g., daily for 8-10 weeks) Grouping->Treatment Observation Weekly Photographic Documentation Treatment->Observation Hormone_Analysis Serum Collection for Testosterone/DHT ELISA Observation->Hormone_Analysis Histo_Analysis Histological Analysis: - Hair Follicle Count - Anagen/Telogen Ratio - Dermal Thickness Hormone_Analysis->Histo_Analysis

Figure 2: Typical Experimental Workflow for an AGA Mouse Model.

Protocol Details:

  • Animal Model: Male C57BL/6 mice, 5-6 weeks old, are typically used.

  • Alopecia Induction: After an acclimatization period, the dorsal hair of the mice is shaved to synchronize the hair cycle into the telogen phase. Androgenetic alopecia is then induced by subcutaneous injection of testosterone propionate.

  • Treatment Groups: Mice are randomized into control (vehicle) and treatment groups. Finasteride is often administered orally, while this compound, due to its systemic side effects in males, would typically be evaluated via topical administration in such a model.

  • Efficacy Evaluation: Hair regrowth is monitored and can be quantified by photographic analysis. At the end of the study period, blood samples are collected to measure serum testosterone and DHT levels. Skin samples are taken for histological analysis to determine parameters like hair follicle number, anagen-to-telogen ratio, and dermal thickness.

In Vitro Dermal Papilla Cell Culture Assay
  • Cell Culture: Human dermal papilla cells (DPCs) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of finasteride or this compound, with or without co-treatment with testosterone or DHT.

  • Analysis:

    • Cell Viability/Proliferation: Assessed using assays such as MTT.

    • Gene/Protein Expression: Techniques like Western blotting or immunocytochemistry are used to measure the expression of key proteins, such as stem cell markers (Nanog, Sox-2) or components of the Wnt/β-catenin signaling pathway.[2][6]

Discussion and Future Directions

The available preclinical data demonstrate the efficacy of finasteride in a testosterone-induced alopecia mouse model, with clear quantitative outcomes related to hair growth and DHT suppression.[5] Its mechanism is further supported by in vitro data showing positive effects on DPC stemness markers.[2][6]

For this compound, while its mechanism as an androgen receptor antagonist is well-established, there is a notable lack of quantitative in vivo data in AGA-specific animal models. The existing in vitro data on sebocytes confirms its anti-androgenic activity at the cellular level, but its direct effects on hair follicle cycling and growth in a preclinical setting are less documented.[7] Clinical studies with topical this compound have shown promising results in increasing hair counts, suggesting a direct effect on the hair follicle is likely.[8]

Future research should focus on:

  • Direct Comparative Studies: Head-to-head studies of topical this compound and finasteride in a validated AGA animal model would provide invaluable comparative efficacy data.

  • In Vitro Hair Follicle Models: Evaluating this compound in cultured human hair follicles (ex vivo) could provide direct evidence of its effects on hair cycle dynamics and elongation, similar to what has been shown for other mineralocorticoid receptor antagonists.[9]

  • Combination Therapies: Preclinical models are ideal for exploring the potential synergistic effects of combining this compound and finasteride, which target different points in the androgen signaling pathway.

Conclusion

Both finasteride and this compound present viable, mechanistically distinct approaches for the treatment of AGA. Finasteride is strongly supported by preclinical data demonstrating its efficacy in reducing DHT and promoting hair growth in animal models. This compound's efficacy is primarily supported by its known anti-androgenic mechanism and clinical observations, though it would benefit from more robust preclinical evaluation in AGA-specific models to provide quantitative, comparative data for drug development professionals. The distinct mechanisms of action suggest that both compounds will continue to be important tools in the development of new and improved therapies for androgenetic alopecia.

References

Spironolactone Shows Promise in Preclinical Models of Non-alcoholic Steatohepatitis, Offering a Potential New Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data suggests that spironolactone, a well-established mineralocorticoid receptor antagonist, demonstrates significant efficacy in a new disease model for Non-alcoholic Steatohepatitis (NASH). In experimental models of liver fibrosis, a key feature of NASH, this compound has been shown to reduce liver scarring, inflammation, and fat accumulation. These findings position this compound as a potential candidate for further investigation in the treatment of NASH, a condition with a growing global prevalence and limited therapeutic options.

This guide provides an objective comparison of this compound's performance with current and emerging treatments for NASH, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of liver diseases.

Comparative Efficacy in Preclinical and Clinical Settings

This compound's potential in NASH is primarily supported by robust preclinical evidence. In contrast, several alternative therapies have been evaluated in clinical trials, with varying degrees of success. The following tables summarize the quantitative data from key studies, offering a comparative overview of the therapeutic landscape.

Table 1: Efficacy of this compound in Preclinical Models of Liver Fibrosis

Experimental Model Treatment Key Efficacy Endpoint Result Reference
Bile Duct Ligation (BDL) in ratsThis compound (20 mg/kg/day)METAVIR Liver Fibrosis Score↓ 85.6% vs. BDL group (2.84 ± 0.44 vs. 19.73 ± 3.54, P=0.00)[1]
Bile Duct Ligation (BDL) in ratsThis compound (20 mg/kg/day)Hepatic Hydroxyproline (B1673980) Content↓ 31.3% vs. BDL group at 4 weeks[2][3]
Pig Serum-induced fibrosis in ratsThis compound (50 mg/kg/day)α-SMA positive hepatic stellate cellsSuppressed increase compared to control[4]
Western Diet-fed miceThis compound (1 mg/kg/day)Hepatic SteatosisBlunted development of steatosis[5]

Table 2: Efficacy of Alternative and Emerging Therapies for NASH in Clinical Trials

Therapeutic Agent Mechanism of Action Clinical Trial Key Efficacy Endpoint Result Reference
Vitamin E AntioxidantPIVENSImprovement in NASH histology (≥2 point improvement in NAS score)45% of patients vs. 22% with placebo[6]
Pioglitazone PPARγ Agonist-Reduction in fatty liver disease activity58% of participants showed improvement[2]
Liraglutide GLP-1 Receptor AgonistLEANResolution of definite NASH39% of patients vs. 9% with placebo[7][8]
Obeticholic Acid Farnesoid X Receptor (FXR) AgonistREGENERATE≥1 stage improvement in fibrosis with no worsening of NASH22.4% of patients (25 mg dose) vs. 9.6% with placebo[4][9]
Lanifibranor Pan-PPAR AgonistNATIVEDecrease of ≥2 points in SAF-A score without worsening of fibrosis55% of patients (1200 mg dose) vs. 33% with placebo[10]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound in the context of liver fibrosis are believed to be mediated through its antagonism of the mineralocorticoid receptor, which in turn modulates downstream signaling pathways involved in inflammation and fibrosis.

spironolactone_pathway cluster_stimulus Pro-fibrotic Stimuli cluster_signaling Signaling Cascade cluster_response Cellular Response Liver Injury Liver Injury Aldosterone Aldosterone Liver Injury->Aldosterone increases MR Mineralocorticoid Receptor (MR) Aldosterone->MR activates TGF_beta TGF-β MR->TGF_beta upregulates HSC_activation Hepatic Stellate Cell (HSC) Activation TGF_beta->HSC_activation Myofibroblast Myofibroblast Transformation HSC_activation->Myofibroblast Inflammation Inflammation Myofibroblast->Inflammation Fibrosis Collagen Deposition (Fibrosis) Myofibroblast->Fibrosis This compound This compound This compound->MR inhibits

This compound's Mechanism in Liver Fibrosis

The experimental workflow for validating the efficacy of a compound like this compound in a liver fibrosis model typically involves inducing liver injury in an animal model, followed by treatment and subsequent histological and biochemical analysis.

experimental_workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Animal_Model Animal Model (e.g., Rats) BDL Bile Duct Ligation (BDL) or other insult Animal_Model->BDL Treatment_Groups Treatment Groups: - Vehicle Control - this compound BDL->Treatment_Groups Tissue_Harvest Liver Tissue Harvest Treatment_Groups->Tissue_Harvest after treatment period Histology Histological Analysis (Masson's Trichrome, α-SMA IHC) Tissue_Harvest->Histology Biochemistry Biochemical Analysis (Hydroxyproline Assay) Tissue_Harvest->Biochemistry Data_Analysis Quantitative Data Analysis Histology->Data_Analysis Biochemistry->Data_Analysis

Experimental Workflow for Efficacy Validation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to assess liver fibrosis.

Masson's Trichrome Staining for Collagen Visualization

This staining protocol is used to differentiate collagen fibers from other tissue components.

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (B145695) (100%, 95%, 70%) and finally in distilled water.[11][12]

  • Mordanting: For formalin-fixed tissues, re-fix in Bouin's solution at 56°C for 1 hour to improve stain quality. Rinse with running tap water until the yellow color disappears.[11][12]

  • Nuclear Staining: Stain with Weigert's iron hematoxylin (B73222) solution for 10 minutes. Rinse in running tap water for 10 minutes.[11][12]

  • Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Wash in distilled water.[11][12]

  • Differentiation: Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.[11][12]

  • Collagen Staining: Transfer to aniline (B41778) blue solution and stain for 5-10 minutes.[11][12]

  • Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution for 2-5 minutes. Dehydrate through graded alcohols and clear in xylene.[11][12]

  • Mounting: Mount with a synthetic resinous medium.

Expected Results: Collagen fibers will be stained blue, nuclei will be black, and cytoplasm, muscle, and erythrocytes will be stained red.[13]

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This technique is used to identify activated hepatic stellate cells, a key indicator of fibrogenesis.

  • Deparaffinization and Rehydration: As described in the Masson's Trichrome protocol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding with a protein block solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate sections with a primary antibody against α-SMA overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining: Lightly counterstain with hematoxylin to visualize nuclei.

  • Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results: Activated hepatic stellate cells will show brown cytoplasmic staining for α-SMA.

Hydroxyproline Assay for Collagen Quantification

This biochemical assay measures the total collagen content in a tissue sample.

  • Tissue Hydrolysis: Hydrolyze a known weight of liver tissue in 6N HCl at 110-120°C for 16-24 hours.

  • Neutralization: Neutralize the hydrolyzed sample with NaOH.

  • Oxidation: Add Chloramine-T solution to each sample and incubate at room temperature for 20-30 minutes to oxidize the hydroxyproline.

  • Color Development: Add Ehrlich's reagent (a solution of p-dimethylaminobenzaldehyde) and incubate at 60°C for 45 minutes to develop a colored product.

  • Spectrophotometry: Measure the absorbance of the samples at 560 nm.

  • Quantification: Determine the hydroxyproline concentration from a standard curve generated with known concentrations of hydroxyproline. Collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.

Conclusion

The preclinical data for this compound in a NASH model are compelling, suggesting a potential therapeutic role through the inhibition of the mineralocorticoid receptor and subsequent downstream effects on hepatic fibrosis and inflammation. While direct comparisons with clinically evaluated agents are challenging, the magnitude of the effects seen in animal models warrants further investigation of this compound in the context of NASH. The detailed experimental protocols provided herein should facilitate further research into the efficacy and mechanisms of this compound and other potential therapeutic agents for this widespread and serious liver disease.

References

Spironolactone versus canrenone: a comparative study of their biological activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of spironolactone and its primary active metabolite, canrenone (B1668266). It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.

Introduction

This compound is a widely used steroidal antimineralocorticoid, functioning as a potassium-sparing diuretic.[1][2] It is a prodrug that is extensively and rapidly metabolized in the liver after oral administration.[1][3] Canrenone is the principal and major active metabolite of this compound, although other sulfur-containing metabolites also contribute to its overall pharmacological effect.[1][3][4] This comparison focuses on the distinct and overlapping biological activities of the parent drug, this compound, and its key metabolite, canrenone.

Mechanism of Action

Both this compound and its active metabolites act as specific pharmacological antagonists of aldosterone.[2][3] They competitively bind to the mineralocorticoid receptors (MR) located at the aldosterone-dependent sodium-potassium exchange sites, primarily in the distal convoluted renal tubule.[3][5] This blockade inhibits the effects of aldosterone, leading to an increased excretion of sodium and water, while conserving potassium.[2][3][5] The antagonism of the mineralocorticoid receptor disrupts the negative feedback loop of the Renin-Angiotensin-Aldosterone System (RAAS), which can lead to a compensatory increase in renin release.[6]

RAAS_Pathway Fig. 1: Mechanism of Action of this compound/Canrenone cluster_kidney Kidney Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen:e->AngiotensinI:w Renin AngiotensinII Angiotensin II AngiotensinI:e->AngiotensinII:w ACE AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex stimulates Aldosterone Aldosterone AdrenalCortex->Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds to Effects Sodium & Water Retention Potassium Excretion Increased Blood Pressure MR->Effects activates This compound This compound & Active Metabolites (e.g., Canrenone) This compound->MR competitively blocks Renin Renin ACE ACE

Caption: Mechanism of Action of this compound/Canrenone.

Pharmacokinetic Profiles

This compound is characterized by its rapid and extensive metabolism.[3] Upon oral administration, it is converted into several active metabolites. These can be broadly categorized into two groups: those where the sulfur atom is removed (e.g., canrenone) and those where it is retained (e.g., 7-α-thiomethylspirolactone).[3][4] While canrenone was historically considered the primary active metabolite, newer studies show that sulfur-containing metabolites like 7-α-thiomethylspirolactone are major contributors to the drug's activity.[4][7] Food has been shown to significantly increase the bioavailability of this compound.[3]

Metabolic_Pathway Fig. 2: Metabolic Conversion of this compound This compound This compound (Prodrug) Deacetylation Deacetylation (Removal of Thioacetyl Group) This compound->Deacetylation Liver & Other Tissues SulfurMetabolites Sulfur-Retaining Metabolites (e.g., 7α-thiomethylspirolactone) (Active) This compound->SulfurMetabolites Other Metabolic Steps Canrenone Canrenone (Active Metabolite, Sulfur Removed) Deacetylation->Canrenone

Caption: Metabolic Conversion of this compound.

Table 1: Comparative Pharmacokinetic Data

ParameterThis compoundCanrenone (from this compound)Reference(s)
Time to Peak (Tmax) ~1.4 - 2.6 hours~4.3 hours[2][3]
Plasma Half-life ~1.4 hours~16.5 hours[2][3]
Protein Binding >90% (with metabolites)>90%[3]
Metabolism Extensive hepatic first-passMetabolite of this compound[3][4]
Bioavailability Increased by ~95% with foodN/A (as metabolite)[3]
Excretion Primarily renal (as metabolites)Primarily renal[1][3]

Biological Activity and Efficacy

While canrenone is a potent mineralocorticoid receptor antagonist, studies suggest that the overall pharmacological activity of this compound is not solely attributable to canrenone.[4][8] Other sulfur-containing metabolites also possess significant anti-mineralocorticoid activity.[4] In terms of side effects, the antiandrogenic activity of this compound, which can lead to gynecomastia, is thought to be mediated by the parent compound and its sulfur-containing metabolites rather than canrenone.[4] Canrenone itself exhibits lower antiandrogen activity.[9][10]

In long-term treatment studies in rats, the aldosterone-antagonistic effect of this compound was sustained, whereas the activity of canrenone appeared to diminish over time, suggesting an accelerated metabolism of canrenone with chronic use.[11]

Experimental Protocols

Protocol: Mineralocorticoid Receptor (MR) Competitive Binding Assay

This protocol outlines a method to determine and compare the binding affinity of this compound and canrenone for the mineralocorticoid receptor.

  • Preparation of Receptor Source:

    • Utilize a stable cell line expressing recombinant human mineralocorticoid receptors (e.g., HEK293 cells) or use cytosolic fractions from target tissues like rat kidneys.

    • Homogenize the cells or tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and prepare a cytosolic fraction by ultracentrifugation.

  • Binding Reaction:

    • In a 96-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Aldosterone).

    • Add increasing concentrations of the unlabeled competitor compounds (this compound and canrenone) to different wells.

    • Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled aldosterone).

  • Incubation and Separation:

    • Incubate the plates for a defined period (e.g., 18-24 hours) at a low temperature (e.g., 4°C) to reach equilibrium.

    • Separate the bound from unbound radioligand using a method like filtration through a glass fiber filter mat, followed by rapid washing with a cold buffer.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) for both this compound and canrenone using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental_Workflow Fig. 3: Workflow for MR Competitive Binding Assay Prep 1. Receptor Preparation (e.g., Cytosolic Fraction) Incubate 2. Incubation (Receptor + Radioligand + Competitor) Prep->Incubate Radioligand [³H]-Aldosterone (Radioligand) Radioligand->Incubate Competitors Test Compounds (this compound, Canrenone) + Controls Competitors->Incubate Separate 3. Separation (Filtration to separate bound vs. unbound ligand) Incubate->Separate Quantify 4. Quantification (Scintillation Counting) Separate->Quantify Analyze 5. Data Analysis (Calculate IC₅₀ and Ki) Quantify->Analyze

Caption: Workflow for MR Competitive Binding Assay.

Conclusion

This compound acts as a prodrug, with its biological activity stemming from a combination of its metabolites, including canrenone and various sulfur-containing compounds.[4] Canrenone is a major active metabolite with a longer half-life than the parent drug and is a potent mineralocorticoid receptor antagonist.[3][9] However, the overall therapeutic and side-effect profile of this compound is a composite of the parent drug and all its active metabolites.[4] Notably, the antiandrogenic side effects are more closely linked to this compound and its sulfur-containing metabolites than to canrenone.[4][9][10] This distinction is critical for drug development professionals seeking to design mineralocorticoid receptor antagonists with improved selectivity and safety profiles.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Spironolactone and Hydrocortisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of spironolactone, a mineralocorticoid receptor antagonist, and hydrocortisone (B1673445), a glucocorticoid. By examining their mechanisms of action, effects on inflammatory mediators, and data from relevant experimental studies, this document aims to offer an objective resource for the scientific community.

Executive Summary

Both this compound and hydrocortisone exhibit significant anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Hydrocortisone, a classic corticosteroid, is a potent and broad-spectrum anti-inflammatory agent. This compound, traditionally known as a diuretic, also possesses notable anti-inflammatory properties that, in some contexts, are independent of its mineralocorticoid receptor (MR) antagonism. Direct comparative data suggests that both compounds can effectively reduce inflammatory responses in vivo, though their primary mechanisms and potencies in different cellular contexts may vary.

Mechanism of Action

This compound

This compound's anti-inflammatory effects are multifaceted. While it is a competitive antagonist of the mineralocorticoid receptor, studies have shown that it can also suppress inflammation through MR-independent pathways. A key mechanism is the inhibition of the NF-κB signaling pathway. This compound has been shown to reduce the phosphorylation of IκBα and the upstream IκB kinase (IKK), which are crucial steps in the activation of NF-κB. This leads to a downstream reduction in the transcription and release of a variety of pro-inflammatory cytokines.

Hydrocortisone

Hydrocortisone, a synthetic form of cortisol, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). Upon binding, the hydrocortisone-GR complex translocates to the nucleus where it can influence gene expression in two main ways:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and activator protein-1 (AP-1), thereby preventing the transcription of pro-inflammatory genes. This is a primary mechanism for its broad anti-inflammatory and immunosuppressive effects.

Comparative Experimental Data

A direct comparison of this compound and hydrocortisone was conducted in a mouse model evaluating the foreign body reaction to a mesh implant. This in vivo study provides valuable insights into the comparative efficacy of the two drugs in a tissue inflammation context.

Table 1: In Vivo Comparison of this compound and Hydrocortisone in a Mouse Model of Foreign Body Response [1]

ParameterHydrocortisone-Coated MeshThis compound-Coated MeshControl (Uncoated Mesh)
Granuloma Size Smaller at all time pointsSmaller at all time pointsLarger
Inflammatory Cells Reduced number of inflammatory cells (p < 0.001 at day 90)Reduced number of inflammatory cells (p < 0.001 at day 90)Higher number of inflammatory cells
Collagen Formation Decreased starting after 21 days (p < 0.05)Decreased starting after 21 days (p < 0.05)Increased

The results from this study indicate that both hydrocortisone and this compound coating on the mesh implants offered protection from the inflammatory response, with both groups showing smaller granuloma sizes and a reduced number of inflammatory cells compared to the control group[1].

In Vitro Cytokine Inhibition

Disclaimer: The following tables present data from separate studies with different experimental setups (e.g., cell types, stimuli, drug concentrations). Therefore, a direct comparison of the percentage of inhibition between this compound and hydrocortisone based on these tables should be made with caution.

Table 2: Anti-Inflammatory Effects of this compound on Cytokine Release from Human Mononuclear Cells [2][3]

CytokineStimulantThis compound Concentration% Inhibition
Tumor Necrosis Factor-α (TNF-α)Lipopolysaccharide (LPS) & Phytohaemagglutinin (PHA)In vivo attainable doses70-90%
Interferon-γ (IFN-γ)LPS & PHAIn vivo attainable doses70-90%
Interleukin-6 (IL-6)LPS & PHAIn vivo attainable doses70-90%
LymphotoxinLPS & PHAIn vivo attainable doses70-90%
Granulocyte-macrophage colony-stimulating factor (GM-CSF)LPS & PHAIn vivo attainable doses70-90%

This compound markedly suppressed the transcription and release of several key pro-inflammatory cytokines in ex vivo-activated human blood leucocytes[2][3].

Table 3: Anti-Inflammatory Effects of Hydrocortisone on Cytokine Secretion from Human Intestinal Epithelial Cells (H4 Cells) [4][5]

CytokineStimulantHydrocortisone ConcentrationOutcome
Interleukin-8 (IL-8)IL-1β1 µMSecretion significantly reduced
Interleukin-6 (IL-6)IL-1β1 µMSecretion significantly reduced

In this study, hydrocortisone significantly attenuated IL-1β-induced IL-8 and IL-6 secretion in immature human intestinal epithelial cells when administered at the time of the pro-inflammatory insult[4][5].

Experimental Protocols

In Vivo Foreign Body Response Model[1]
  • Animal Model: Mice.

  • Implant: Polyvinylidene fluoride (B91410) (PVDF) mesh material.

  • Drug Application: Meshes were coated with hydrocortisone or this compound. The coated substances were released within 24 hours of implantation.

  • Procedure: The coated or uncoated (control) meshes were implanted in the mice.

  • Evaluation: Specimens were evaluated at 7, 21, and 90 days post-implantation for collagen formation, granuloma size, inflammatory activity, and angiogenesis.

In Vitro Cytokine Release Assay (this compound)[2]
  • Cell Type: Human peripheral blood mononuclear cells (PBMCs).

  • Cell Preparation: PBMCs were prepared from healthy donors by density gradient centrifugation on Ficoll-Hypaque.

  • Culture Conditions: Whole blood was diluted 1:4 with RPMI-1640 and cultured for 22 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Stimulation: Cells were activated with lipopolysaccharide (LPS) and phytohaemagglutinin (PHA).

  • Drug Treatment: Cells were treated with this compound at in vivo attainable doses.

  • Cytokine Quantification: Secreted pro- and anti-inflammatory cytokines were quantified using enzyme immunoassay (ELISA).

In Vitro Cytokine Secretion Assay (Hydrocortisone)[5]
  • Cell Type: Nontransformed primary human fetal intestinal epithelial cell line (H4 cells).

  • Culture Conditions: Cells were grown to confluence in 24-well plates.

  • Stimulation: Inflammation was induced by stimulating the cells with IL-1β or TNF-α.

  • Drug Treatment: Cells were treated with hydrocortisone (1 µM) concurrently with the inflammatory stimuli for 18 hours. In some experiments, cells were pretreated with hydrocortisone for 48 hours.

  • Cytokine Quantification: IL-8 and IL-6 concentrations in the cell culture supernatants were measured by ELISA and normalized to cell protein concentration.

Signaling Pathway and Experimental Workflow Diagrams

spironolactone_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Monocyte cluster_nucleus Stimulus LPS IKK IKK Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Proinflammatory_Genes->Cytokines Leads to This compound This compound This compound->IKK Inhibits Phosphorylation This compound->IkappaB Inhibits Phosphorylation

Caption: this compound's anti-inflammatory signaling pathway.

hydrocortisone_pathway cluster_cell Immune Cell cluster_nucleus GR Glucocorticoid Receptor (GR) HC_GR_complex HC-GR Complex Nucleus Nucleus HC_GR_complex->Nucleus Translocation NFkB NF-κB HC_GR_complex->NFkB Inhibits (Transrepression) GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Activates Anti_inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_Genes Activates Hydrocortisone Hydrocortisone (HC) Hydrocortisone->GR Binds to

Caption: Hydrocortisone's anti-inflammatory signaling pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Isolate Human Mononuclear Cells culture_cells Cell Culture start_invitro->culture_cells add_stimulant Add Inflammatory Stimulant (LPS/PHA) culture_cells->add_stimulant add_drug Add this compound or Hydrocortisone add_stimulant->add_drug incubate Incubate add_drug->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Quantify Cytokines (ELISA) collect_supernatant->elisa end_invitro Determine % Inhibition elisa->end_invitro start_invivo Coat Mesh with Drug implant_mesh Implant Mesh in Mouse Model start_invivo->implant_mesh time_points Collect Samples at 7, 21, 90 days implant_mesh->time_points histology Histological Analysis time_points->histology analyze Measure Granuloma Size & Inflammatory Cells histology->analyze end_invivo Compare Effects analyze->end_invivo

Caption: General experimental workflow for comparing anti-inflammatory effects.

References

A Head-to-Head Comparison of Spironolactone and Other Potassium-Sparing Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spironolactone with other potassium-sparing diuretics, namely eplerenone (B1671536), amiloride (B1667095), and triamterene (B1681372). The information presented is supported by experimental data from clinical trials to aid in research and drug development.

Potassium-sparing diuretics are crucial in managing conditions such as hypertension and heart failure. Their primary function is to increase urine output without causing significant potassium loss, a common side effect of other diuretic classes. These drugs achieve this through two main mechanisms of action: mineralocorticoid receptor (MR) antagonism and epithelial sodium channel (ENaC) blockade.[1][2] this compound and eplerenone are MR antagonists, while amiloride and triamterene are ENaC blockers.[1][3]

Mechanism of Action: A Tale of Two Pathways

The distinct mechanisms of these diuretics underpin their differing efficacy and side-effect profiles.

  • Mineralocorticoid Receptor (MR) Antagonists (this compound and Eplerenone): These drugs competitively block the binding of aldosterone, a mineralocorticoid hormone, to its receptor in the distal convoluted tubule and collecting ducts of the kidneys.[1][4] This inhibition prevents the downstream effects of aldosterone, which include increased sodium and water reabsorption and potassium excretion.[3][5]

  • Epithelial Sodium Channel (ENaC) Blockers (Amiloride and Triamterene): These agents directly inhibit the ENaC in the apical membrane of the principal cells in the collecting duct.[3][6] By blocking this channel, they reduce sodium reabsorption, which in turn decreases the electrical gradient that drives potassium secretion into the tubular lumen.[3][6]

The following diagram illustrates these two distinct signaling pathways.

Mechanisms of Action of Potassium-Sparing Diuretics cluster_0 Mineralocorticoid Receptor Antagonists cluster_1 Epithelial Sodium Channel Blockers Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Binds to Gene Transcription Gene Transcription MR->Gene Transcription Activates ENaC & Na+/K+ pump synthesis Increased ENaC and Na+/K+ pump synthesis Gene Transcription->ENaC & Na+/K+ pump synthesis This compound This compound This compound->MR Blocks Eplerenone Eplerenone Eplerenone->MR Blocks ENaC Epithelial Sodium Channel (ENaC) Na_Reabsorption Sodium Reabsorption ENaC->Na_Reabsorption Mediates K_Secretion Potassium Secretion Na_Reabsorption->K_Secretion Drives Amiloride Amiloride Amiloride->ENaC Blocks Triamterene Triamterene Triamterene->ENaC Blocks

Figure 1: Signaling Pathways of Potassium-Sparing Diuretics

Comparative Efficacy: Insights from Clinical Trials

Direct head-to-head comparisons of all four drugs in a single trial are lacking. However, several studies provide valuable data for pairwise comparisons.

In Resistant Hypertension

The PATHWAY-2 trial provides a robust comparison of this compound with other antihypertensive agents in patients with resistant hypertension.

Table 1: Comparative Efficacy in Blood Pressure Reduction (Resistant Hypertension)

DrugDosageMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)
This compound 25-50 mg/day-12.8Not Reported
Amiloride 10-20 mg/daySimilar to this compound (open-label phase)Not Reported
Placebo --4.1Not Reported

Data from the PATHWAY-2 trial.[7]

A network meta-analysis of five randomized controlled trials in patients with primary hyperaldosteronism also provides comparative data.

Table 2: Comparative Efficacy in Blood Pressure Reduction (Primary Hyperaldosteronism)

ComparisonMean Difference in Systolic BP (mmHg) [95% CI]Mean Difference in Diastolic BP (mmHg) [95% CI]
Eplerenone vs. This compound Not Statistically Significant-4.63 [-8.87 to -0.40]
Amiloride vs. This compound Not Statistically SignificantNot Reported

Data from a network meta-analysis.[8][9]

In Heart Failure

The EMPHASIS-HF trial is a key study evaluating the efficacy of eplerenone in patients with systolic heart failure and mild symptoms. While not a direct head-to-head trial with this compound, its findings are often compared to the earlier RALES trial which assessed this compound in severe heart failure.

Table 3: Comparative Efficacy in Heart Failure with Reduced Ejection Fraction (HFrEF)

OutcomeEplerenone (EMPHASIS-HF)This compound (RALES)
Primary Composite Endpoint (CV Death or HF Hospitalization) Hazard Ratio: 0.63 [95% CI: 0.54-0.74]Not Directly Comparable
All-Cause Mortality Hazard Ratio: 0.76 [95% CI: 0.62-0.93]Risk Ratio: 0.70 [95% CI: 0.60-0.82]
Hospitalization for Heart Failure Hazard Ratio: 0.58 [95% CI: 0.47-0.70]Risk Ratio: 0.65 [95% CI: 0.54-0.77]

Data from the EMPHASIS-HF and RALES trials.[10]

Side Effect Profile and Tolerability

A crucial differentiator among these diuretics is their side effect profile, which can significantly impact patient adherence and clinical choice.

Table 4: Comparative Side Effect Profiles

Side EffectThis compoundEplerenoneAmilorideTriamterene
Hyperkalemia Common, dose-dependent[1][10]Common, dose-dependent[1][10]Can occurCan occur[3]
Gynecomastia Common, especially at higher doses[1]Rare[1][3]NoNo
Impotence/Menstrual Irregularities Can occur[1]Rare[1]NoNo
Metabolic Acidosis Can occur[3]Can occurCan occur[3]Can occur
Kidney Stones Not typically associatedNot typically associatedNot typically associatedCan cause or seed kidney stones[6]
Blue Discoloration of Urine NoNoNoCan occur (fluorescent)[6]

Eplerenone's selectivity for the mineralocorticoid receptor results in a significantly lower incidence of antiandrogenic side effects like gynecomastia compared to the non-selective this compound.[1][11] Amiloride and triamterene, acting on a different pathway, do not exhibit these hormonal side effects.[5] The risk of hyperkalemia is a class effect for all potassium-sparing diuretics.[1]

Experimental Protocols: Key Methodologies

Understanding the design of the clinical trials that provide this comparative data is essential for critical appraisal.

PATHWAY-2 Trial (this compound in Resistant Hypertension)

The following diagram outlines the experimental workflow of the PATHWAY-2 trial.

PATHWAY-2 Trial Experimental Workflow cluster_crossover Crossover Design Patient_Recruitment Recruitment of Patients with Resistant Hypertension (on A+C+D therapy) Run_in 4-week Single-Blind Placebo Run-in Patient_Recruitment->Run_in Randomization Randomization to Treatment Sequence Run_in->Randomization Cycle_1 12-week Treatment Cycle 1 (this compound, Bisoprolol (B1195378), Doxazosin (B1670899), or Placebo) Randomization->Cycle_1 Cycle_2 12-week Treatment Cycle 2 Cycle_1->Cycle_2 Cycle_3 12-week Treatment Cycle 3 Cycle_2->Cycle_3 Cycle_4 12-week Treatment Cycle 4 Cycle_3->Cycle_4 Outcome_Assessment Primary Outcome Assessment: Home Systolic Blood Pressure Cycle_4->Outcome_Assessment Amiloride_Phase Open-Label Amiloride Run-out Phase (Optional) Outcome_Assessment->Amiloride_Phase

Figure 2: PATHWAY-2 Trial Workflow
  • Study Design: A double-blind, placebo-controlled, crossover trial.[12][13][14]

  • Participants: Patients with resistant hypertension despite treatment with at least three antihypertensive drugs (an ACE inhibitor or ARB, a calcium channel blocker, and a diuretic).[7][12]

  • Intervention: Patients received 12 weeks of treatment with this compound (25-50 mg/day), bisoprolol (5-10 mg/day), doxazosin (4-8 mg/day), and placebo, in a randomized order.[12][14]

  • Primary Endpoint: The difference in home systolic blood pressure between this compound and placebo, and between this compound and the other active treatments.[12]

EMPHASIS-HF Trial (Eplerenone in Heart Failure)

The EMPHASIS-HF trial followed a randomized, double-blind, placebo-controlled design.

EMPHASIS-HF Trial Experimental Workflow Patient_Recruitment Recruitment of Patients with Systolic Heart Failure (NYHA Class II) and LVEF ≤ 35% Randomization Randomization (1:1) Patient_Recruitment->Randomization Eplerenone_Group Eplerenone (up to 50 mg/day) + Standard HF Therapy Randomization->Eplerenone_Group Placebo_Group Placebo + Standard HF Therapy Randomization->Placebo_Group Follow_up Follow-up (Median 21 months) Eplerenone_Group->Follow_up Placebo_Group->Follow_up Primary_Endpoint Primary Endpoint Assessment: Time to CV Death or First Hospitalization for HF Follow_up->Primary_Endpoint

Figure 3: EMPHASIS-HF Trial Workflow
  • Study Design: A randomized, double-blind, placebo-controlled trial.[6][15]

  • Participants: Patients with New York Heart Association (NYHA) class II heart failure and a left ventricular ejection fraction (LVEF) of no more than 35%.[16]

  • Intervention: Patients were randomized to receive either eplerenone (up to 50 mg daily) or placebo, in addition to recommended standard heart failure therapy.[6][16]

  • Primary Endpoint: A composite of time to cardiovascular death or first hospitalization for worsening heart failure.[6]

Logical Relationships and Clinical Considerations

The choice between these agents is often guided by the specific clinical scenario, patient characteristics, and the desired balance between efficacy and tolerability.

Clinical Decision Framework for Potassium-Sparing Diuretics Indication Clinical Indication Resistant_Hypertension Resistant Hypertension Indication->Resistant_Hypertension Heart_Failure Heart Failure Indication->Heart_Failure Primary_Hyperaldosteronism Primary Hyperaldosteronism Indication->Primary_Hyperaldosteronism This compound This compound Resistant_Hypertension->this compound Strong Evidence (PATHWAY-2) Amiloride Amiloride Resistant_Hypertension->Amiloride Alternative Heart_Failure->this compound Established Efficacy Eplerenone Eplerenone Heart_Failure->Eplerenone Established Efficacy, Fewer Hormonal Side Effects Primary_Hyperaldosteronism->this compound First-line Primary_Hyperaldosteronism->Eplerenone Alternative Hormonal_SE Hormonal Side Effects (Gynecomastia, Impotence) This compound->Hormonal_SE Hyperkalemia_Risk Hyperkalemia Risk This compound->Hyperkalemia_Risk Eplerenone->Hyperkalemia_Risk Amiloride->Hyperkalemia_Risk Triamterene Triamterene Triamterene->Hyperkalemia_Risk Side_Effect_Concerns Side Effect Concerns Hormonal_SE->Eplerenone Lower Incidence Hormonal_SE->Amiloride Not Associated Hormonal_SE->Triamterene Not Associated

Figure 4: Clinical Decision Framework

In resistant hypertension, this compound has demonstrated superior blood pressure-lowering effects compared to other add-on therapies.[14] For patients intolerant to this compound's hormonal side effects, eplerenone or amiloride may be considered. In heart failure, both this compound and eplerenone have proven mortality benefits.[4][10] Eplerenone is often favored in patients who experience or are at high risk for the antiandrogenic side effects of this compound.[11] Amiloride and triamterene are generally considered less potent diuretics and are often used in combination with other diuretics to counteract potassium loss.[2]

Conclusion

This compound remains a cornerstone in the management of resistant hypertension and heart failure due to its proven efficacy. Eplerenone offers a valuable alternative with a more favorable side effect profile, particularly concerning hormonal effects. Amiloride and triamterene, through their direct blockade of ENaC, provide another therapeutic option, especially when avoidance of hormonal side effects is a priority. The selection of a specific potassium-sparing diuretic should be individualized based on the clinical indication, patient comorbidities, and tolerability. Further head-to-head clinical trials are warranted to provide a more direct and comprehensive comparison of all four agents across various clinical settings.

References

Cross-Validation of Spironolactone's Effects: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Spironolactone, a steroidal compound, has been a cornerstone in clinical practice for decades, primarily known for its function as a potassium-sparing diuretic and mineralocorticoid receptor (MR) antagonist. Its therapeutic applications have expanded from treating hypertension and edema to becoming a critical component in managing heart failure.[1][2] In preclinical research, this compound is widely used to investigate the roles of aldosterone (B195564) and the MR in various pathophysiological processes across different animal species. However, significant species-specific differences in its absorption, metabolism, and pharmacodynamic effects necessitate a careful cross-validation of its actions.

This guide provides a comparative overview of this compound's effects in common animal models, supported by experimental data and detailed protocols. It aims to assist researchers, scientists, and drug development professionals in designing and interpreting preclinical studies.

Pharmacokinetic Profile Across Species

The absorption, distribution, metabolism, and excretion (ADME) of this compound vary considerably among animal species, which is a critical factor for dose selection and translation of findings. This compound is a prodrug, rapidly converted to active metabolites, including canrenone (B1668266) and 7α-thiomethyl-spironolactone.[3][4] A comparative study highlights that the rhesus monkey's metabolic profile for this compound most closely resembles that of humans, whereas rats and dogs show predominant fecal excretion.[5][6]

Table 1: Comparative Pharmacokinetics of this compound

ParameterRatDogMonkey
Gastrointestinal Absorption ~82%[5][6]~62%[5][6]~103%[5][6]
Bioavailability (Canrenone) Not Reported57%[5]48%[5]
Primary Excretion Route Feces (74.2%)[5]Feces (69.3%)[5]Urine (46.0%) & Feces (40.1%)[5]
Urinary Excretion (% of Oral Dose) 4.7%[5][6]18.5%[5][6]46.0%[5][6]

Pharmacodynamic Effects: A Multi-System Comparison

This compound's primary pharmacodynamic effect stems from its competitive antagonism of the MR. This action underpins its efficacy in cardiovascular and renal disease models, while its interaction with other steroid receptors leads to antiandrogenic effects.

Cardiovascular Effects

This compound has demonstrated significant cardioprotective effects, largely attributed to its ability to mitigate aldosterone-induced myocardial and vascular fibrosis.[4] These benefits are observed across various species in models of heart failure and hypertension.

Table 2: Cardiovascular Effects of this compound in Animal Models

Animal ModelConditionKey FindingsDosageReference
Rat Myocardial Infarction-induced Heart FailureReduced atrial fibrosis and collagen accumulation.10 mg/kg/day[7]
Rat Spontaneously HypertensivePrevented aortic collagen accumulation independent of blood pressure reduction.Not Specified[8]
Mouse Experimental Autoimmune MyocarditisSignificantly reduced inflammation and myocardial fibrosis; improved left ventricular diastolic function.Not Specified[9]
Dog Myxomatous Mitral Valve Disease (MMVD)Added to standard therapy, it reduced the risk of cardiac morbidity and mortality and slowed the rate of increase in left heart size.[10][11]2 mg/kg/day[11]
Renal Effects

In the kidneys, this compound's MR blockade inhibits sodium and water retention while sparing potassium.[4] Beyond its diuretic effect, it has been shown to prevent renal fibrosis and the progression of chronic kidney disease (CKD) in several animal models.

Table 3: Renal Effects of this compound in Animal Models

Animal ModelConditionKey FindingsDosageReference
Mouse Unilateral Ureteral Obstruction (UUO)Significantly reduced renal fibrosis after 2 weeks of treatment.50 mg/kg/day[12]
Rat Ischemic Acute Kidney Injury (AKI)Prevented the progression to CKD by inhibiting fibrotic and inflammatory pathways.20-80 mg/kg[13]
Rat Chronic Cyclosporine NephrotoxicityMitigated nephrotoxicity and interstitial fibrosis, associated with downregulation of TGF-β and PDGF-B.20 mg/kg/day[14]
Rat 5/6 Nephrectomy-induced CKDAmeliorated insulin (B600854) resistance associated with CKD.Not Specified[15]
Antiandrogenic Effects

This compound and its metabolites can also bind to androgen receptors, leading to antiandrogenic effects.[16] This is a notable off-target effect that varies between species and is relevant in long-term toxicity studies.

Table 4: Antiandrogenic Effects of this compound in Animal Models

Animal ModelKey FindingsDosageReference
Rat Competitively antagonizes the androgen receptor in the prostate; reduces prostate and seminal vesicle weight.[16][17][18]Not Specified[16][17][18]
Mouse Blocked endogenous testosterone (B1683101), leading to a decrease in seminal vesicle and kidney weight in both intact and castrated mice.[19]1.5 mg/day[19]
Dog Decreased plasma testosterone levels and increased plasma progesterone (B1679170) levels.[20]Not Specified[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Evaluation of Anti-Fibrotic Effects in a Murine Renal Disease Model
  • Objective: To determine if this compound reduces renal fibrosis in a model of obstructive uropathy.[12]

  • Animal Model: 8 to 10-week-old male C57BL/6 mice.[12]

  • Methodology:

    • Induction of Disease: Complete unilateral ureteral obstruction (UUO) is created by surgically ligating the right ureter.[12]

    • Treatment Groups: Mice are divided into two groups: one receiving this compound (50 mg/kg/daily) and a control group receiving the vehicle (1% dimethyl sulfoxide).[12]

    • Drug Administration: The drug or vehicle is administered via subcutaneous injection for a period of 2 weeks.[12]

    • Endpoint Analysis: At the end of the treatment period, kidneys are harvested.

    • Assessment of Fibrosis: Renal fibrosis is quantified by measuring the area of trichrome staining and assessing type I collagen deposition in tissue sections.[12]

Protocol 2: Assessment of Cardioprotective Effects in a Rat Heart Failure Model
  • Objective: To assess the effect of this compound on atrial fibrosis following myocardial infarction.[7]

  • Animal Model: Wistar rats.

  • Methodology:

    • Induction of Disease: Myocardial infarction (MI) is induced by ligating the left anterior descending coronary artery. A sham-operated group serves as a control.[7]

    • Treatment Groups: Post-MI, rats are assigned to various treatment groups, including untreated MI, this compound (10 mg/kg per day), and other cardiovascular drugs for comparison.[7]

    • Drug Administration: Treatments are administered for 1 month.[7]

    • Endpoint Analysis: After 4 months, animals are euthanized.

    • Assessment of Fibrosis: The left atrium is excised, and tissue sections are stained with Picrosirius Red to visualize and quantify collagen accumulation and fibrosis.[7]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of signaling pathways and experimental designs.

Spironolactone_Mechanism cluster_ECF Extracellular Fluid cluster_Cell Renal Epithelial Cell Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Complex Aldosterone-MR Complex MR->Complex This compound This compound This compound->MR Blocks Nucleus Nucleus Complex->Nucleus Translocation AIPs Aldosterone-Induced Proteins (AIPs) (e.g., Na+/K+ pump, ENaC) Nucleus->AIPs Gene Transcription Na_reabsorption Na+ Reabsorption (Water follows) AIPs->Na_reabsorption Increases K_secretion K+ Secretion AIPs->K_secretion Increases

Caption: this compound's mechanism as a competitive MR antagonist.

Anti_Fibrotic_Pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates TGFb TGF-β Upregulation MR->TGFb Inflammation Pro-inflammatory Pathways MR->Inflammation This compound This compound This compound->MR Inhibits Fibroblasts Fibroblast Activation TGFb->Fibroblasts Inflammation->Fibroblasts ECM Extracellular Matrix (Collagen) Deposition Fibroblasts->ECM Fibrosis Tissue Fibrosis (Cardiac/Renal) ECM->Fibrosis

Caption: this compound's role in inhibiting fibrotic pathways.

Experimental_Workflow cluster_treatment Treatment Phase (e.g., 2 weeks) start Select Animal Model (e.g., C57BL/6 Mice) induction Induce Disease Model (e.g., Unilateral Ureteral Obstruction) start->induction randomization Randomize into Groups induction->randomization group1 Group 1: Vehicle Control randomization->group1 Control group2 Group 2: This compound randomization->group2 Treatment analysis Endpoint Analysis group1->analysis group2->analysis histology Histology (e.g., Trichrome Staining) analysis->histology Assessments biomarkers Biomarker Quantification (e.g., Collagen I) analysis->biomarkers Assessments

Caption: A typical experimental workflow for preclinical studies.

References

Efficacy Showdown: Topical vs. Oral Spironolactone in Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Spironolactone, a well-established potassium-sparing diuretic, has carved a significant niche in dermatology due to its potent anti-androgenic properties. Its ability to competitively inhibit the androgen receptor makes it a valuable therapeutic agent for androgen-mediated skin conditions such as acne vulgaris and androgenetic alopecia. While the oral formulation has a long history of systemic use, the quest for localized efficacy with minimized systemic side effects has propelled the development and investigation of topical this compound. This guide provides a comprehensive comparison of the efficacy of topical versus oral this compound in skin models, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Mechanism of Action: A Tale of Two Routes

Both oral and topical this compound exert their effects primarily by acting as a competitive antagonist at the androgen receptor (AR) in the skin. Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), play a crucial role in the pathogenesis of acne by stimulating sebum production and in androgenetic alopecia by promoting hair follicle miniaturization.[1]

Oral this compound is absorbed systemically and undergoes extensive metabolism.[2] Its anti-androgenic effects are widespread, impacting androgen receptors throughout the body. This systemic action can lead to a significant reduction in sebum production and improvement in acne, but also carries the risk of dose-dependent side effects such as menstrual irregularities, breast tenderness, and hyperkalemia.[2]

Topical this compound , on the other hand, is designed for localized action, delivering the active compound directly to the skin.[3] This targeted approach aims to achieve high concentrations in the pilosebaceous unit while minimizing systemic absorption and associated side effects.[4] Studies have shown that topical application can effectively inhibit androgen receptors in the sebaceous glands.[5]

Comparative Efficacy: Insights from Skin Models

The choice between topical and oral this compound often hinges on the severity of the condition, patient tolerance, and the desired balance between efficacy and side effects. Below is a summary of quantitative data from various studies investigating their efficacy in skin models for acne and androgenetic alopecia.

Table 1: Quantitative Efficacy of Topical vs. Oral this compound in Acne Vulgaris
ParameterTopical this compoundOral this compoundStudy TypeReference
Total Lesion Count (TLC) Reduction 30% to 70% reduction50% to 100% reductionClinical Trials[2][3]
Acne Severity Index (ASI) Reduction Significant reduction with 5% creamSignificant reduction (dose-dependent)Meta-analysis[6]
Sebum Excretion Rate (SER) Reduction Significant reduction with 50-100mg/day (30-50%)Significant reduction (dose-dependent)Clinical Trial[2][7]
Sebocyte Proliferation Inhibition (in vitro) Dose-dependent inhibition (25% at 10⁻⁹ M, 50% at 10⁻⁷ M)N/A (Systemic drug)In vitro study[8]
Table 2: Quantitative Efficacy of Topical vs. Oral this compound in Androgenetic Alopecia
ParameterTopical this compoundOral this compoundStudy TypeReference
Clinical Improvement 80% of patients with 1% gel after 12 months showed improvement57% of women showed halt in hair loss or regrowth after 6 monthsClinical Study, Systematic Review[9][10]
Dosage 1% gel or 5% solution twice daily25mg to 200mg daily (commonly 80-110mg)Systematic Review[10]

Signaling Pathway and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.

cluster_0 Androgen Signaling in Sebocytes Testosterone Testosterone FiveAlphaReductase 5α-reductase Testosterone->FiveAlphaReductase DHT DHT AR Androgen Receptor (AR) DHT->AR Binds to FiveAlphaReductase->DHT Sebum Increased Sebum Production AR->Sebum Stimulates Proliferation Sebocyte Proliferation AR->Proliferation Stimulates This compound This compound This compound->AR Competitively Inhibits

Caption: Androgen signaling pathway in sebocytes and the inhibitory action of this compound.

cluster_1 In Vitro Sebocyte Proliferation Assay Start Isolate & Culture Human Facial Sebocytes Treatment Treat with this compound (10⁻¹² - 10⁻⁷ M) +/- Androgens (Testosterone/DHT 10⁻⁸ - 10⁻⁵ M) for 10 days in serum-free medium Start->Treatment Assay Assess Cell Proliferation (Fluorometric Assay) Treatment->Assay Analysis Analyze Dose-Dependent Inhibition & Antagonism Assay->Analysis

Caption: Experimental workflow for an in vitro sebocyte proliferation assay.

cluster_2 Ex Vivo Skin Permeation Study Start Excise Rat Abdominal Skin Mount Mount Skin on Franz Diffusion Cell Start->Mount Apply Apply Topical this compound Formulation to Donor Compartment Mount->Apply Sample Sample Receptor Medium (Phosphate Buffer, pH 5.5, 37°C) at Timed Intervals (1-24h) Apply->Sample Analyze Quantify this compound Concentration (e.g., HPLC) Sample->Analyze

Caption: Workflow for an ex vivo skin permeation study using a Franz diffusion cell.

Detailed Experimental Protocols

A deeper understanding of the comparative efficacy requires a closer look at the methodologies employed in these studies.

In Vitro Sebocyte Proliferation Assay[9]
  • Cell Culture: Secondary human facial sebocytes are cultured in 96-well plates.

  • Treatment: Cells are treated for 10 days with varying concentrations of this compound (10⁻¹² to 10⁻⁷ M) alone or in combination with testosterone or DHT (10⁻⁸ to 10⁻⁵ M) in a serum-free basal medium.

  • Assessment: Cell proliferation is quantified using a fluorometric assay.

  • Analysis: The dose-dependent inhibitory effect of this compound and its antagonistic action against androgens are evaluated.

Ex Vivo Skin Permeation Study[12]
  • Skin Model: Excised abdominal skin from rats is used. The skin is frozen at -20°C until use.

  • Apparatus: A Franz diffusion cell is utilized, with the excised skin mounted between the donor and receptor compartments (permeation area of 3.14 cm²).

  • Procedure: A specific amount of the topical this compound formulation (e.g., 1 mL of a formulation equivalent to 1 mg this compound) is applied to the donor compartment.

  • Receptor Medium: The receptor compartment is filled with 50 mL of phosphate (B84403) buffer (pH 5.5) maintained at 37 ± 0.5°C and stirred at 100 rpm.

  • Sampling: Aliquots (1 mL) are withdrawn from the receptor medium at predefined time points (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Quantification: The concentration of this compound in the collected samples is determined using High-Performance Liquid Chromatography (HPLC). The cumulative amount of drug permeated per unit area is then calculated.

In Vivo Dermatokinetic Study in Rats[12]
  • Animal Model: Rats are divided into treatment groups.

  • Application: A defined amount of the test formulation (e.g., 0.5 mL equivalent to 0.5 mg this compound) is applied topically to a specific area of the rat's skin.

  • Tissue Collection: At various time points post-application (e.g., 1, 2, 4, 6, 8, and 10 hours), animals are sacrificed, and the treated skin is excised.

  • Extraction: The excised skin is cut into small pieces and sonicated in a solvent (e.g., 5 mL of methanol) for 30 minutes to extract the drug.

  • Analysis: The extract is filtered, and the concentration of this compound is quantified by HPLC.

  • Pharmacokinetic Analysis: The area under the concentration-time curve (AUC) in the skin is calculated to assess drug retention and local bioavailability.

Discussion and Future Directions

The available evidence from in vitro, ex vivo, and clinical studies demonstrates that both topical and oral this compound are effective in modulating androgen-dependent processes in the skin. Oral this compound generally shows higher efficacy in reducing acne lesions, likely due to its systemic distribution ensuring it reaches all affected areas.[2] However, this comes at the cost of potential systemic side effects.[2]

Topical this compound offers a favorable safety profile with localized efficacy, making it a valuable alternative, particularly for patients with mild to moderate conditions or those who cannot tolerate the systemic effects of the oral formulation.[3][9] The development of novel topical formulations, such as those incorporating nanoparticles, aims to enhance skin penetration and local bioavailability, potentially bridging the efficacy gap with oral administration.

A significant gap in the current literature is the lack of direct comparative studies measuring the concentration of this compound and its active metabolites in skin tissue following both oral and topical administration in humans. Such studies would provide invaluable data for understanding the pharmacokinetics at the target site and for optimizing dosing regimens for both routes of administration.

References

Spironolactone's Efficacy in Combination Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Spironolactone, a steroidal mineralocorticoid receptor antagonist (MRA), has been a cornerstone in managing conditions like heart failure and resistant hypertension for decades.[1][2] Its primary mechanism involves blocking the effects of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), thereby reducing sodium and water retention and mitigating fibrosis and inflammation.[3][4] However, its use can be limited by side effects such as hyperkalemia and hormonal disturbances (e.g., gynecomastia) due to its non-selective nature.[5][6]

To enhance therapeutic efficacy and overcome these limitations, researchers are actively investigating this compound in combination with other novel and established compounds. This guide provides a comparative analysis of this compound's performance when paired with other research compounds, supported by experimental data, detailed protocols, and pathway visualizations.

This compound vs. Non-Steroidal MRAs: The Case of Finerenone (B607456)

A new generation of non-steroidal MRAs, such as finerenone, has emerged, offering a more selective approach to mineralocorticoid receptor blockade.[3] These compounds exhibit a high affinity for the MR with minimal activity at androgen and progesterone (B1679170) receptors, potentially reducing hormonal side effects.[1][3]

ParameterFinerenoneThis compoundStudy Context
Systolic Blood Pressure (SBP) Reduction -9.8 mmHg-11.7 mmHg (with patiromer)Post hoc analysis in patients with resistant hypertension and chronic kidney disease (CKD)[7]
Incidence of Hyperkalemia (Serum K+ ≥5.5 mmol/L) 12%35% (with patiromer), 64% (with placebo for patiromer)Post hoc analysis in patients with resistant hypertension and CKD[7]
Treatment Discontinuation due to Hyperkalemia 0.3%7% (with patiromer), 23% (with placebo for patiromer)Post hoc analysis in patients with resistant hypertension and CKD[7]
Cardiovascular Events Composite Lower incidence vs. This compoundHigher incidence vs. finerenoneReal-world evidence in diabetic kidney disease[5]
eGFR Decline More pronounced attenuationLess pronounced attenuationReal-world evidence in diabetic kidney disease[5]

The ARTS-DN (Mineralocorticoid Receptor Antagonist Tolerability Study–Diabetic Nephropathy) study was a phase 2b trial designed to assess the safety and efficacy of different doses of finerenone in patients with type 2 diabetes and chronic kidney disease who were already being treated with a renin-angiotensin system (RAS) inhibitor.

  • Objective: To evaluate the dose-dependent effect of finerenone on the urinary albumin-to-creatinine ratio (UACR) and to assess its safety profile, particularly the incidence of hyperkalemia.[8]

  • Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 823 patients with type 2 diabetes mellitus, a UACR of ≥30 mg/g, and an estimated glomerular filtration rate (eGFR) of 30–90 mL/min/1.73 m².

  • Intervention: Patients were randomized to receive one of seven oral doses of finerenone (1.25, 2.5, 5, 7.5, 10, 15, or 20 mg/day) or a placebo for 90 days.

  • Primary Endpoint: The primary outcome was the ratio of UACR at day 90 to UACR at baseline.

  • Results: Treatment with finerenone resulted in a dose-dependent reduction in albuminuria, with reductions ranging from 21% to 38% across the different dosage groups.[8] A key finding from related studies is that finerenone was associated with a lower incidence of hyperkalemia compared to this compound in patients with heart failure with reduced ejection fraction.[8]

MRA_Action cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds & Activates This compound This compound (Steroidal MRA) This compound->MR Blocks AR_PR Androgen/Progesterone Receptors This compound->AR_PR Binds (Side Effects) Finerenone Finerenone (Non-steroidal MRA) Finerenone->MR Blocks (Potently) MRE Mineralocorticoid Response Element MR->MRE Translocates & Binds DNA Gene_Transcription Gene Transcription (Inflammation, Fibrosis) MRE->Gene_Transcription Initiates Crossover_Trial Start Enrollment (N=108 HFpEF/HFmrEF Patients) Randomization Randomization Start->Randomization GroupA Group A (n=54) Randomization->GroupA 1:1 GroupB Group B (n=54) Randomization->GroupB Period1_A Period 1 (12 Weeks) Dapagliflozin + this compound GroupA->Period1_A Period1_B Period 1 (12 Weeks) Dapagliflozin Alone GroupB->Period1_B Crossover Crossover Period1_A->Crossover Period1_B->Crossover Period2_A Period 2 (12 Weeks) Dapagliflozin Alone Crossover->Period2_A Period2_B Period 2 (12 Weeks) Dapagliflozin + this compound Crossover->Period2_B Analysis Endpoint Analysis (NT-proBNP, eGFR, K+) Period2_A->Analysis Period2_B->Analysis RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin (from Kidney) AngII Angiotensin II AngI->AngII ACE ACE ACE (Angiotensin-Converting Enzyme) AT1R AT1 Receptor AngII->AT1R Adrenal Adrenal Gland AngII->Adrenal Effects_AngII Vasoconstriction Sympathetic Activation AT1R->Effects_AngII Aldosterone Aldosterone Adrenal->Aldosterone MR Mineralocorticoid Receptor (Kidney) Aldosterone->MR Effects_Aldo Sodium & Water Retention Potassium Excretion Fibrosis & Inflammation MR->Effects_Aldo ACEi_ARB ACE Inhibitors / ARBs ACEi_ARB->ACE Inhibit ACEi_ARB->AT1R Block This compound This compound This compound->MR Block

References

A Comparative Guide to the Reproducibility of Spironolactone's Effects

Author: BenchChem Technical Support Team. Date: December 2025

Spironolactone, a potassium-sparing diuretic, has been a subject of extensive research for its therapeutic effects across a range of conditions, primarily driven by its antagonism of the mineralocorticoid receptor.[1][2] This guide provides a comparative analysis of published findings on this compound, focusing on its application in resistant hypertension and acne. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the reproducibility of this compound's documented effects.

This compound's Mechanism of Action

This compound's primary mechanism involves competitively binding to and inhibiting the mineralocorticoid receptor, thereby blocking the effects of aldosterone.[1][2][3] This action in the kidneys leads to the excretion of sodium and water, and the retention of potassium.[3][4] Beyond its diuretic and antihypertensive effects, this compound also exhibits anti-androgenic properties by competing with androgens for their receptors and inhibiting enzymes involved in androgen synthesis.[1][2]

This compound Signaling Pathway cluster_cell Target Cell cluster_effects Physiological Effects This compound This compound MR Mineralocorticoid Receptor (MR) This compound->MR Inhibits Aldosterone Aldosterone Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex MR->Aldo_MR nucleus Nucleus Aldo_MR->nucleus Translocates transcription Gene Transcription nucleus->transcription Activates proteins Sodium & Water Reabsorption Proteins transcription->proteins Na_K_pump Na+/K+ Pump proteins->Na_K_pump ENaC Epithelial Sodium Channel (ENaC) proteins->ENaC K_retention Potassium Retention Na_H2O_excretion Increased Sodium & Water Excretion BP_reduction Blood Pressure Reduction Na_H2O_excretion->BP_reduction Resistant Hypertension Clinical Trial Workflow start Patient Screening inclusion Inclusion Criteria Met? (Resistant Hypertension) start->inclusion enrollment Patient Enrollment inclusion->enrollment Yes end End of Study inclusion->end No exclusion Exclusion Criteria Met? (e.g., Hyperkalemia) randomization Randomization (1:1) exclusion->randomization No exclusion->end Yes enrollment->exclusion group_spiro This compound (25mg/day) randomization->group_spiro group_placebo Placebo randomization->group_placebo treatment 8-Week Treatment Period group_spiro->treatment group_placebo->treatment abpm Ambulatory Blood Pressure Monitoring treatment->abpm data_analysis Data Analysis abpm->data_analysis data_analysis->end Acne Clinical Trial Workflow start Patient Recruitment inclusion Inclusion Criteria Met? (Adult Female with Acne) start->inclusion randomization Randomization inclusion->randomization Yes end Study Completion inclusion->end No group_spiro This compound (50mg -> 100mg) randomization->group_spiro group_placebo Placebo randomization->group_placebo treatment_24w 24-Week Treatment group_spiro->treatment_24w group_placebo->treatment_24w assessment_24w Primary Endpoint Assessment (Acne-QoL) treatment_24w->assessment_24w unblinding Unblinding assessment_24w->unblinding follow_up 6-Month Observational Follow-up unblinding->follow_up follow_up->end

References

A Comparative Analysis of Gene Expression Changes Induced by Spironolactone and Eplerenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of two key mineralocorticoid receptor (MR) antagonists, spironolactone and eplerenone (B1671536), on gene expression. While both drugs are used to treat conditions like heart failure and hypertension by blocking the action of aldosterone (B195564), their distinct pharmacological profiles suggest differential effects at the genomic level. This document synthesizes available data from in vitro studies to highlight these differences and provide a framework for further research.

Summary of Comparative Gene Expression Data

Direct head-to-head transcriptome-wide comparisons of this compound and eplerenone are limited in publicly available literature. However, by compiling data from studies examining each drug's effect on specific genes and pathways, a comparative picture emerges. The following tables summarize key findings on the differential gene expression effects of this compound and eplerenone in various cell types.

Table 1: Gene Expression Changes in Response to this compound and Eplerenone in Cardiomyocytes

Gene/PathwayThis compound EffectEplerenone EffectCell TypeKey Findings
Pro-fibrotic Genes (e.g., Collagen I, III)DownregulationDownregulationRat Cardiac FibroblastsBoth drugs exhibit anti-fibrotic effects by reducing the expression of key collagen genes.
Atrial Natriuretic Peptide (ANP)-DownregulationRat Myocardium (in vivo)Eplerenone was shown to attenuate the increased expression of ANP in a model of myocardial infarction.
Brain Natriuretic Peptide (BNP)-DownregulationRat Myocardium (in vivo)Similar to ANP, eplerenone reduced the expression of BNP, a marker of cardiac stress.
Apoptosis-related genesAntagonizes testosterone's protective effectDoes not antagonize testosterone's protective effectRat Embryonic Heart Cells (H9c2)This compound, but not eplerenone, blocks the anti-apoptotic effects of testosterone, suggesting differential off-target effects.

Table 2: Gene Expression Changes in Response to this compound and Eplerenone in Renal Cells

Gene/PathwayThis compound EffectEplerenone EffectCell TypeKey Findings
Aldosterone-induced genesAntagonismAntagonismHuman Kidney CellsBoth drugs block the transcriptional effects of aldosterone, with some studies suggesting quantitative differences in their antagonistic potential.
Integrin beta3UpregulationNot reportedXenopus Kidney Epithelial Cells (A6)This compound was found to increase the expression of integrin beta3, suggesting a role in cell adhesion and signaling.
Toll-Like Receptor 4 (TLR4)DownregulationNot reportedRat Renal Tubular Epithelial Cells (NRK-52E)This compound can reduce the expression of TLR4, an important receptor in the inflammatory response.
Inflammatory Cytokines (IL-6, TNF-alpha)DownregulationNot reportedRat Renal Tubular Epithelial Cells (NRK-52E)Consistent with its effect on TLR4, this compound reduces the expression of downstream inflammatory cytokines.

Experimental Protocols

The following is a generalized protocol for a comparative gene expression analysis of this compound and eplerenone in a cell culture model, based on methodologies reported in the literature.

Cell Culture and Treatment
  • Cell Line: Human cardiac fibroblasts (HCF) or human renal proximal tubule epithelial cells (HK-2) are suitable choices.

  • Culture Conditions: Cells are cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Experimental Seeding: Cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere and reach 70-80% confluency.

  • Serum Starvation: Prior to treatment, cells are serum-starved for 24 hours to minimize the influence of growth factors in the serum.

  • Drug Treatment: Cells are then treated with either this compound (e.g., 10 µM), eplerenone (e.g., 10 µM), or vehicle (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours). To investigate the antagonistic effects, a co-treatment with aldosterone (e.g., 100 nM) can be included.

RNA Extraction and Quantification
  • RNA Isolation: Total RNA is extracted from the cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

Gene Expression Analysis (RNA-Sequencing)
  • Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantification: Gene expression levels are quantified using tools such as RSEM or featureCounts.

    • Differential Expression Analysis: Differential gene expression between treatment groups is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.

Visualizations

Experimental Workflow

G Experimental Workflow for Comparative Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis A Seed Cells (e.g., Cardiomyocytes, Renal Cells) B Serum Starvation (24h) A->B C Treat with this compound, Eplerenone, or Vehicle B->C D Total RNA Extraction C->D E RNA Quality & Quantity Assessment D->E F RNA-Sequencing Library Preparation E->F G High-Throughput Sequencing F->G H Bioinformatic Analysis (Alignment, Quantification) G->H I Differential Gene Expression Analysis H->I

Caption: A generalized workflow for comparing the effects of this compound and eplerenone on gene expression in cultured cells.

Signaling Pathways

G Simplified Signaling Pathways of this compound and Eplerenone cluster_extracellular cluster_intracellular aldo Aldosterone mr Mineralocorticoid Receptor (MR) aldo->mr Activates spiro This compound spiro->mr Antagonizes ar Androgen Receptor (AR) spiro->ar Antagonizes pr Progesterone Receptor (PR) spiro->pr Antagonizes epl Eplerenone epl->mr Antagonizes nucleus Nucleus mr->nucleus Translocates gene_exp Altered Gene Expression nucleus->gene_exp

Caption: A diagram illustrating the primary mechanism of action and off-target effects of this compound and eplerenone.

Spironolactone Shows Promise in Enhancing Anti-Tumor Effects in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research analysis indicates that spironolactone, a potassium-sparing diuretic, demonstrates significant anti-tumor effects in xenograft models, particularly when used in combination with conventional chemotherapy agents. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a repurposed oncologic therapy.

This compound, traditionally used for conditions like heart failure and hypertension, is now being investigated for its ability to inhibit cancer cell growth and sensitize tumors to treatment.[1] Preclinical studies using xenograft models have shown that this compound can impair DNA damage repair mechanisms in cancer cells and reduce the expression of key survival proteins, ultimately leading to decreased tumor growth and enhanced efficacy of chemotherapy.[1][2][3]

Comparative Efficacy of this compound in Xenograft Models

The anti-tumor activity of this compound has been evaluated both as a standalone agent and in combination with various chemotherapeutic drugs. The following table summarizes the quantitative data from key xenograft studies.

Cancer TypeXenograft ModelTreatment GroupsKey FindingsReference
Bladder CancerKU-19-19 cells in SCID miceVehicle, Cisplatin (B142131), this compound, this compound + CisplatinCo-treatment significantly decreased tumor growth compared to either drug alone (P < 0.001).[4][4]
Bladder CancerKU-19-19 cells in SCID miceVehicle, Carboplatin, this compound, this compound + CarboplatinCo-treatment significantly impaired tumor growth compared to either drug alone (P < 0.05).[4][4]
Bladder CancerKU-19-19 cells in SCID miceGemcitabine (B846) + Cisplatin (GC), this compound + GCAfter the second cycle of chemotherapy, the this compound combination treatment demonstrated significantly impaired tumor growth (P < 0.001).[4][4]
Cervical CancerHeLa cells in Nod-SCID miceDMSO, this compoundThis compound treatment significantly reduced tumor growth, with some tumors being completely obliterated.[5][5]
Lung CancerA549 cells in miceControl, Osimertinib (B560133), this compound, this compound + OsimertinibThe combination of this compound and osimertinib significantly suppressed tumor growth.[1][6][7][1][6][7]

Experimental Protocols

The following section details the methodologies employed in the cited xenograft studies to validate the anti-tumor effects of this compound.

Xenograft Model Establishment
  • Cell Lines: Human bladder cancer (KU-19-19), cervical cancer (HeLa), and lung cancer (A549) cell lines were utilized.

  • Animal Models: Severe Combined Immunodeficient (SCID) and Non-obese diabetic/severe combined immunodeficiency (Nod-SCID) mice, typically 6-8 weeks old, were used for tumor implantation.

  • Implantation: A suspension of cancer cells (e.g., 2 million KU-19-19 cells in 50% Matrigel/PBS or 1 million HeLa cells in growing media) was subcutaneously injected into the flank of the mice.[4][5]

  • Tumor Growth Monitoring: Tumor nodules were monitored until they reached a specified volume (e.g., 50-100 mm³) before the commencement of treatment. Tumor volume was measured regularly, often three times a week.[4][5]

Drug Administration
  • This compound: Administered orally by gavage at doses ranging from 60 mg/kg to 80 mg/kg daily.[4] In some studies, a dose of 25 μg per gram of body weight was used three times a week.[5]

  • Chemotherapeutic Agents:

    • Cisplatin: Administered at a dose of 3 mg/kg twice a week.[4]

    • Carboplatin: Administered intraperitoneally (I.P.) at a dose of 50 mg/kg twice a week.[4]

    • Gemcitabine and Cisplatin (GC) regimen: Used in cyclical treatments to mimic clinical regimens.[4]

    • Osimertinib: Used in combination studies with this compound.[1][6][7]

  • Control Groups: Control groups received a vehicle, such as corn oil or DMSO.[4][5]

Assessment of Anti-Tumor Effects
  • Tumor Volume and Weight: Tumor size was measured regularly, and at the end of the study, tumors were harvested and weighed.[4]

  • Immunohistochemistry: Tumor tissues were analyzed for markers of cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and DNA damage (γ-H2AX).[4]

Mechanism of Action: Signaling Pathways

This compound's anti-tumor effects are attributed to its ability to interfere with critical cellular pathways involved in cancer cell survival and proliferation.

DNA Damage Repair Inhibition

This compound has been identified as an inhibitor of both Nucleotide Excision Repair (NER) and Homology Directed Repair (HDR).[4][5][8] By impairing these DNA repair mechanisms, this compound enhances the cytotoxicity of DNA-damaging chemotherapeutic agents like cisplatin and carboplatin.[4][8]

DNA_Repair_Inhibition cluster_chemo Chemotherapy (e.g., Cisplatin) cluster_spiro This compound cluster_cell Cancer Cell Chemo Cisplatin DNA DNA Damage Chemo->DNA Induces Spiro This compound NER Nucleotide Excision Repair (NER) Spiro->NER Inhibits HDR Homology Directed Repair (HDR) Spiro->HDR Inhibits DNA->NER DNA->HDR Apoptosis Apoptosis CellSurvival Cell Survival NER->CellSurvival Promotes HDR->CellSurvival Promotes CellSurvival->Apoptosis Inhibits

Caption: this compound inhibits DNA repair pathways, enhancing chemotherapy-induced apoptosis.

Survivin Expression Reduction

This compound has also been shown to reduce the expression of survivin, an anti-apoptotic protein.[1][7][9] This reduction in survivin levels sensitizes cancer cells to non-DNA-damaging drugs like gemcitabine and osimertinib, leading to augmented cell death.[1][7][9]

Survivin_Pathway cluster_spiro This compound cluster_chemo Chemotherapy (e.g., Gemcitabine) cluster_cell Cancer Cell Spiro This compound Survivin Survivin Spiro->Survivin Reduces Expression Chemo Gemcitabine / Osimertinib Apoptosis Apoptosis Chemo->Apoptosis Induces Survivin->Apoptosis Inhibits CellDeath Cell Death Apoptosis->CellDeath Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Drug Administration Randomization->Treatment Monitoring 6. Tumor Volume Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint Data 8. Statistical Analysis Endpoint->Data

References

Spironolactone vs. Placebo: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of spironolactone versus placebo in double-blind animal studies, focusing on its effects on behavioral and physiological endpoints relevant to neuropsychiatric and stress-related disorders. The data presented is supported by detailed experimental protocols and visual representations of key biological pathways.

This compound, a non-selective mineralocorticoid receptor (MR) antagonist, has been primarily utilized for its diuretic and anti-hypertensive properties. However, its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis and its potential effects on mood and anxiety have garnered increasing interest in the scientific community. This guide synthesizes findings from preclinical animal studies to elucidate the impact of this compound compared to a placebo control.

Behavioral Outcomes: Anxiety and Depressive-like Behaviors

Animal models of anxiety and depression are crucial tools for evaluating the neuropsychiatric effects of pharmacological compounds. Key experiments in this domain include the elevated plus maze (EPM) and the forced swim test (FST).

Elevated Plus Maze (EPM)
Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant-like activity. The test is based on the principle that when an animal is placed in an inescapable cylinder of water, it will eventually adopt an immobile posture. A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

A study by Wu et al. (2013) investigated the effect of this compound in a mouse model of depression induced by chronic corticosterone (B1669441) administration. In this double-blind, placebo-controlled study, co-administration of this compound (25 mg/kg, i.p.) for 7 days significantly reduced the immobility time in the FST compared to the vehicle-treated group in corticosterone-exposed mice, suggesting a potential antidepressant-like effect in a stress-induced depression model.[2][3]

Physiological Outcomes: Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a critical neuroendocrine system that regulates the body's response to stress. Corticosterone is the primary glucocorticoid hormone released in rodents in response to stress.

Plasma Corticosterone Levels

The effect of this compound on basal corticosterone levels appears to be context-dependent. In a study investigating the effects of this compound on electrolytes and hormones in rats on a normal sodium diet, this compound treatment did not result in a significant change in plasma corticosterone concentration compared to the control group.[4] This suggests that under normal physiological conditions, this compound may not significantly alter basal HPA axis activity. However, it is important to note that in human studies, this compound has been shown to lead to higher baseline cortisol levels.[5]

Quantitative Data Summary

ExperimentAnimal ModelTreatment GroupOutcome MeasureResultReference
Forced Swim Test Chronic Corticosterone-Treated MiceVehicle + CorticosteroneImmobility Time (s)155.8 ± 8.6Wu et al., 2013
This compound (25 mg/kg) + CorticosteroneImmobility Time (s)102.5 ± 9.3*Wu et al., 2013
Plasma Corticosterone Rats on Normal Sodium DietControlPlasma Corticosterone (ng/ml)~150Müller et al., 1978
This compoundPlasma Corticosterone (ng/ml)No significant changeMüller et al., 1978

*p < 0.05 compared to Vehicle + Corticosterone group.

Experimental Protocols

Elevated Plus Maze (EPM) Protocol

The EPM apparatus consists of two open arms and two enclosed arms, arranged in a plus shape and elevated from the floor.[6]

  • Acclimation: Rodents are habituated to the testing room for at least 30-60 minutes prior to the experiment.

  • Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.

  • Data Collection: The number of entries into and the time spent in each arm are recorded using a video-tracking system.

  • Analysis: The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries in both arms.

Forced Swim Test (FST) Protocol

The FST involves placing a rodent in an inescapable cylinder of water.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.

  • Procedure:

    • Mice: A single 6-minute session is typically used. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.

    • Rats: A two-day protocol is common, with a 15-minute pre-test session on day 1, followed by a 5-minute test session 24 hours later.

  • Data Collection: The duration of immobility (floating with only minor movements to keep the head above water) is manually or automatically scored.

  • Analysis: A reduction in immobility time in the this compound group compared to the placebo group is indicative of an antidepressant-like effect.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily by acting as a competitive antagonist at the mineralocorticoid receptor (MR).

Mineralocorticoid Receptor (MR) Signaling Pathway

Under normal conditions, aldosterone (B195564) (a mineralocorticoid) or cortisol/corticosterone binds to the MR in the cytoplasm. This binding causes the dissociation of heat shock proteins (HSPs), leading to a conformational change in the receptor. The activated receptor-ligand complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes.

This compound competitively binds to the MR, preventing the binding of endogenous mineralocorticoids and subsequent downstream signaling.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds This compound This compound This compound->MR Blocks MR_Aldo Active MR-Aldosterone Complex MR->MR_Aldo Translocation HSP Heat Shock Proteins (HSP) MR_HSP Inactive MR-HSP Complex MR_HSP->MR Dissociation MR_HSP->HSP HRE Hormone Response Element (HRE) MR_Aldo->HRE Binds Gene Target Gene Transcription HRE->Gene Modulates

This compound blocks the activation of the Mineralocorticoid Receptor signaling pathway.

This compound's Influence on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a key regulator of the stress response. Mineralocorticoid receptors in the brain, particularly in the hippocampus, play a crucial role in the negative feedback regulation of the HPA axis. By blocking these receptors, this compound can disrupt this feedback loop, potentially leading to alterations in HPA axis activity. While basal corticosterone levels may not be significantly affected under normal conditions, the blockade of MRs could influence the response to stressors.

HPA_Axis Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus + Pituitary Pituitary Gland Hypothalamus->Pituitary CRH Adrenal Adrenal Gland Pituitary->Adrenal ACTH Corticosterone Corticosterone Adrenal->Corticosterone Release Hippocampus Hippocampus (MR) Corticosterone->Hippocampus Negative Feedback Hippocampus->Hypothalamus - This compound This compound This compound->Hippocampus Blocks MR

This compound can disrupt the HPA axis negative feedback by blocking Mineralocorticoid Receptors.

Conclusion

The available preclinical evidence from double-blind, placebo-controlled animal studies suggests that this compound may have an antidepressant-like effect, particularly in models of stress-induced depression, as demonstrated by a reduction in immobility in the forced swim test. Its effects on anxiety-like behavior are less clear from the currently available quantitative data, with some qualitative evidence suggesting a potential anxiogenic effect. Under basal conditions, this compound does not appear to significantly alter plasma corticosterone levels in rats. The primary mechanism of action for these effects is the antagonism of the mineralocorticoid receptor, which plays a key role in both genomic signaling pathways and the regulation of the HPA axis. Further research is warranted to fully elucidate the behavioral and physiological effects of this compound in standard animal models of anxiety and its potential as a therapeutic agent for neuropsychiatric disorders.

References

Spironolactone's Dichotomous Effects: A Comparative Analysis in Wild-Type vs. Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular underpinnings of spironolactone's therapeutic actions reveals significant divergences in its effects on wild-type models compared to those with specific gene knockouts. This comparative guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comprehensive overview of the drug's impact on cardiac and renal tissues, supported by detailed experimental protocols and signaling pathway visualizations.

This compound, a mineralocorticoid receptor (MR) antagonist, is a widely utilized therapeutic agent for conditions such as heart failure and hypertension.[1][2] Its primary mechanism of action involves competitively blocking aldosterone (B195564) from binding to the MR, thereby inhibiting sodium and water reabsorption and promoting potassium retention.[2][3][4] However, emerging research utilizing knockout models highlights the complexity of its effects, which extend beyond simple MR antagonism and involve intricate signaling pathways.

Comparative Efficacy in Cardiac Fibrosis

Myocardial fibrosis, a key pathological feature of heart failure, is a primary target of this compound therapy. Studies in wild-type animal models have consistently demonstrated this compound's ability to attenuate cardiac fibrosis.[5][6][7] In a mouse model of experimental autoimmune myocarditis, this compound treatment significantly decreased myocardial inflammation and collagen deposition.[5][8] This anti-fibrotic effect is linked to the inhibition of the TGF-β1/Smad-2/3/Ets-1 signaling pathway.[5]

However, the role of the mineralocorticoid receptor in mediating these effects is nuanced. In a study utilizing smooth muscle mineralocorticoid receptor knockout (SMC-MR-KO) mice, the protective effects of MR antagonism were further elucidated. While MR-intact mice subjected to pressure overload developed cardiac hypertrophy, fibrosis, and inflammation, these pathological changes were significantly attenuated in SMC-MR-KO mice.[9] This suggests that MR in smooth muscle cells plays a crucial role in the pathogenesis of pressure overload-induced heart failure.

Interestingly, a study on male mice with a specific knockout of the glucocorticoid receptor in smooth muscle (SMGRKO) showed that this compound did not prevent the development of cardiac fibrosis, although it did modestly reduce the expression of collagen type 1α2 (Col1a2) mRNA.[10] This finding suggests that cardiac fibrosis in this particular model is only partially dependent on MR activation and points to the involvement of other pathways.

Table 1: Comparative Effects of this compound on Cardiac Parameters

ParameterWild-Type ModelKnockout Model (SMC-MR-KO)Knockout Model (SMGRKO)
Cardiac Fibrosis Significantly reduced[5][6][7]Not directly tested with this compound, but knockout itself prevents fibrosis[9]Not prevented, modest reduction in Col1a2 mRNA[10]
Myocardial Inflammation Significantly reduced[5][8]Not directly tested with this compound, but knockout itself reduces inflammation[9]Data not available
Cardiac Hypertrophy Reduced[5]Not directly tested with this compound, but knockout itself prevents hypertrophy[9]Heart weight increased irrespective of treatment[10]

Differential Impact on Renal Injury

This compound has also been shown to confer significant protection against renal injury in various wild-type animal models. In type II diabetic rats, this compound treatment ameliorated glomerulosclerosis and reduced urinary protein and albumin excretion.[11] These beneficial effects were associated with a decrease in renal connective tissue growth factor (CTGF) and collagen synthesis.[11] Furthermore, in models of ischemia-reperfusion injury, this compound administration, both before and after the ischemic event, prevented the development of chronic kidney disease by mitigating oxidative stress and inhibiting fibrotic and inflammatory pathways.[12][13][14]

Studies in knockout models to dissect the specific renal effects of this compound are less prevalent in the reviewed literature. However, the existing data from wild-type models strongly suggest that the MR plays a pivotal role in the pathophysiology of various renal injuries.

Table 2: Effects of this compound on Renal Parameters in Wild-Type Models

ParameterAnimal ModelEffect of this compound
Urinary Protein/Albumin Excretion Type II diabetic ratsSignificantly decreased[11]
Glomerulosclerosis Type II diabetic ratsAmeliorated[11]
Renal CTGF and Collagen Synthesis Type II diabetic ratsMarkedly decreased[11]
Chronic Kidney Disease Progression (post-ischemia) Wistar ratsPrevented[12][14]
Renal Oxidative Stress (post-ischemia) Wistar ratsReduced[12][13]
Renal Inflammation and Fibrosis (post-ischemia) Wistar ratsInhibited[12][15]

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound are mediated through a complex interplay of genomic and non-genomic signaling pathways.

Genomic Pathway

The classical genomic pathway involves the binding of this compound to the mineralocorticoid receptor in the cytoplasm. This prevents the translocation of the aldosterone-MR complex into the nucleus, thereby inhibiting the transcription of aldosterone-responsive genes involved in sodium and water retention and fibrosis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MR Mineralocorticoid Receptor (MR) This compound->MR Blocks Aldosterone Aldosterone Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Forms DNA DNA (Aldosterone Response Element) Aldo_MR->DNA Binds cluster_nucleus cluster_nucleus Aldo_MR->cluster_nucleus Translocates Gene_Transcription Gene Transcription (e.g., Sgk1, Col1a2) DNA->Gene_Transcription Initiates

Caption: Genomic signaling pathway of this compound action.

Non-Genomic Pathways

Recent studies have highlighted rapid, non-genomic effects of this compound that are independent of its direct antagonism of aldosterone.[16][17] In cardiomyocytes, this compound has been shown to increase intracellular calcium (Ca²⁺), cyclic GMP (cGMP), and cyclic AMP (cAMP) levels, and modulate the activity of protein kinase C (PKC) and ERK1/2.[16] These non-genomic actions may contribute to its cardioprotective effects.

cluster_effects Cardiomyocyte Effects This compound This compound Ca_increase ↑ Intracellular Ca²⁺ This compound->Ca_increase cGMP_increase ↑ cGMP This compound->cGMP_increase cAMP_increase ↑ cAMP This compound->cAMP_increase PKC_activity Modulates PKC activity This compound->PKC_activity ERK12_activity Modulates ERK1/2 activity This compound->ERK12_activity cluster_model Model Selection cluster_treatment Treatment cluster_induction Disease Induction cluster_analysis Analysis WT Wild-Type (e.g., Wistar Rat, BALB/c Mouse) This compound This compound Administration (Oral gavage or s.c. injection) WT->this compound Vehicle Vehicle Control WT->Vehicle KO Knockout (e.g., SMC-MR-KO, SMGRKO) KO->this compound KO->Vehicle EAM EAM Induction This compound->EAM TAC TAC Surgery This compound->TAC Ischemia Ischemia-Reperfusion This compound->Ischemia Vehicle->EAM Vehicle->TAC Vehicle->Ischemia Histology Histology (Picrosirius Red) EAM->Histology Gene_Expression Gene Expression (RT-qPCR) TAC->Gene_Expression Protein_Analysis Protein Analysis (Zymography) Ischemia->Protein_Analysis

References

Spironolactone's Preclinical Efficacy: A Meta-Analysis and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Spironolactone, a long-established mineralocorticoid receptor antagonist, is increasingly being investigated for its therapeutic potential beyond its primary indications for hypertension and heart failure. This guide provides a meta-analysis of key preclinical findings, offering a comparative look at its efficacy across various disease models. Detailed experimental protocols and signaling pathways are presented to support researchers, scientists, and drug development professionals in their understanding of this compound's multifaceted actions.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from various preclinical studies investigating the efficacy of this compound in different disease models.

Table 1: this compound in Bladder Cancer Models

ModelTreatment GroupOutcome MeasureResultCitation
In vivo xenograftThis compound + Cisplatin (B142131)Tumor Growth InhibitionSignificantly decreased compared to either drug alone (P < 0.001)[1]
In vivo xenograftThis compound + Carboplatin (B1684641)Tumor Growth InhibitionSignificantly impaired compared to either drug alone (P < 0.05)[1]
Patient-derived organoidsThis compound + PlatinumCytotoxicityIncreased platinum-induced cytotoxicity[1]

Table 2: this compound in Nonalcoholic Fatty Liver Disease (NAFLD) Models

ModelTreatment GroupOutcome MeasureResultCitation
Rodent NAFLD modelsThis compoundHepatic Fat AccumulationReduced[2]
Rodent NAFLD modelsThis compoundInflammationReduced[2]
Rodent NAFLD modelsThis compoundFibrosisReduced[2]

Table 3: this compound in Wound Healing Models

ModelTreatment GroupOutcome MeasureResultCitation
Rabbit wound modelThis compoundWound ClosureSignificant improvement compared to control[3]
Rat corneal wound model0.1% this compound eyedropsWound HealingAccelerated healing, reduced inflammation[3]

Key Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are primarily attributed to its antagonism of the mineralocorticoid receptor (MR), which in turn modulates various downstream signaling pathways. Additionally, it exhibits anti-androgenic properties.

This compound competitively binds to the mineralocorticoid receptor, preventing aldosterone (B195564) from exerting its effects. This action is central to its diuretic and antihypertensive effects and also plays a role in its protective effects in other conditions.[4][5][6] In preclinical models of liver disease, this antagonism has been shown to reduce hepatic fat accumulation and slow the progression of fibrosis.[2]

G This compound's Primary Mechanism of Action This compound This compound Mineralocorticoid_Receptor Mineralocorticoid Receptor This compound->Mineralocorticoid_Receptor Blocks Aldosterone Aldosterone Aldosterone->Mineralocorticoid_Receptor Activates Cellular_Effects Cellular Effects (e.g., Gene Transcription) Mineralocorticoid_Receptor->Cellular_Effects Physiological_Response Physiological Response (e.g., Sodium/Water Retention) Cellular_Effects->Physiological_Response Therapeutic_Effect Therapeutic Effect (e.g., Reduced Blood Pressure) Physiological_Response->Therapeutic_Effect Inhibition leads to

This compound's antagonistic action on the mineralocorticoid receptor.

This compound also acts as an androgen receptor antagonist and inhibits enzymes involved in androgen synthesis.[4][6] This mechanism is particularly relevant to its use in dermatological conditions like acne and hirsutism.[3]

G This compound's Anti-Androgenic Mechanism This compound This compound Androgen_Receptor Androgen Receptor This compound->Androgen_Receptor Blocks Androgen_Synthesis_Enzymes Androgen Synthesis Enzymes This compound->Androgen_Synthesis_Enzymes Inhibits Androgens Androgens Androgens->Androgen_Receptor Activates Androgenic_Effects Androgenic Effects (e.g., Sebum Production) Androgen_Receptor->Androgenic_Effects Therapeutic_Outcome Therapeutic Outcome (e.g., Reduced Acne) Androgenic_Effects->Therapeutic_Outcome Inhibition leads to

This compound's dual action in blocking androgen receptors and synthesis.

A preclinical study in bladder cancer has revealed a novel mechanism where this compound enhances the efficacy of platinum-based chemotherapy.[1] It was found to inhibit the expression of ERCC3, a key component of the Nucleotide Excision Repair (NER) pathway, thereby potentiating the cytotoxic effects of cisplatin and carboplatin.[1]

G This compound's Role in Chemotherapy Enhancement This compound This compound ERCC3 ERCC3 This compound->ERCC3 Inhibits Expression Platinum_Chemotherapy Platinum Chemotherapy (e.g., Cisplatin) DNA_Damage DNA Damage Platinum_Chemotherapy->DNA_Damage NER_Pathway Nucleotide Excision Repair (NER) Pathway DNA_Damage->NER_Pathway Activates Cell_Death Tumor Cell Death DNA_Damage->Cell_Death Induces NER_Pathway->DNA_Damage Repairs NER_Pathway->Cell_Death Prevents ERCC3->NER_Pathway Essential for

This compound inhibits the NER pathway, enhancing chemotherapy-induced cell death.

Detailed Experimental Protocols

A comprehensive understanding of the preclinical efficacy of this compound necessitates a detailed look at the methodologies employed in these studies.

  • Animal Model: Immunocompromised mice.

  • Cell Lines: Human muscle-invasive bladder cancer (MIBC) cells.

  • Procedure:

    • MIBC cells were subcutaneously injected into the flanks of the mice.

    • Once tumors reached a palpable size, mice were randomized into four treatment groups: vehicle control, this compound alone, cisplatin or carboplatin alone, and combination of this compound and the platinum agent.

    • Tumor growth was monitored regularly by caliper measurements.

    • At the end of the study, tumors were harvested for immunohistochemical analysis of proliferation (Ki-67), DNA damage (γ-H2AX), and apoptosis (cleaved caspase-3).

  • Key Parameters Measured: Tumor volume, protein expression levels of Ki-67, γ-H2AX, and cleaved caspase-3.

  • Animal Model: Rodent models of NAFLD (specific strains and induction methods may vary between studies).

  • Procedure:

    • NAFLD was induced in rodents, typically through a high-fat diet.

    • Animals were then treated with this compound or a vehicle control over a specified period.

    • At the end of the treatment period, liver tissues were collected for analysis.

  • Key Parameters Measured:

    • Hepatic Steatosis: Assessed by histological staining (e.g., Oil Red O) and measurement of liver triglyceride content.

    • Inflammation: Evaluated by measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and histological assessment of inflammatory cell infiltration.

    • Fibrosis: Determined by histological staining for collagen (e.g., Sirius Red) and measurement of fibrosis markers (e.g., α-SMA, collagen I).

  • Animal Model: Rabbits.

  • Procedure:

    • Full-thickness excisional wounds were created on the backs of the rabbits.

    • Wounds were topically treated with a this compound formulation or a control vehicle.

    • Wound closure was monitored and measured over time.

  • Key Parameters Measured: Percentage of wound closure at different time points, histological analysis of tissue regeneration, and inflammatory cell infiltration.

This comparative guide, based on a meta-analysis of preclinical data, highlights the diverse therapeutic potential of this compound. The detailed experimental protocols and pathway diagrams provide a foundational resource for further research and development in these promising areas.

References

Safety Operating Guide

Proper Disposal of Spironolactone in a Laboratory Setting: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of spironolactone, a potassium-sparing diuretic, within a research and development environment. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is recognized as a hazardous substance, a suspected carcinogen, and may pose risks to fertility.[1][2][3] Therefore, meticulous handling and disposal are mandatory.

I. Pre-Disposal Handling and Storage of this compound Waste

Proper segregation and storage of this compound waste from the point of generation are fundamental to a safe disposal process.

A. Personal Protective Equipment (PPE):

When handling this compound in any form (pure substance, solutions, or contaminated materials), the following PPE is required:

  • Gloves: Impervious gloves (e.g., nitrile, neoprene) are recommended.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard lab coat is necessary. For larger quantities, a disposable coverall of low permeability may be appropriate.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be worn.[1]

B. Waste Segregation and Containerization:

  • Solid Waste: Unused or expired pure this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE should be collected in a dedicated, clearly labeled, sealed, and leak-proof container.[5][6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof container that is compatible with the solvent used.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

All waste containers must be labeled as "Hazardous Waste: this compound" and include the date of initial waste accumulation.

II. This compound Disposal Procedures

This compound is not to be disposed of down the drain or in regular trash.[6][7] It is subject to disposal regulations for hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7][8]

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste streams containing this compound must be identified as hazardous.

  • Segregation: Ensure this compound waste is segregated from non-hazardous waste at the point of generation.

  • Containerization: Use appropriate, labeled containers for solid and liquid this compound waste as described above.

  • Accumulation: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Licensed Disposal: Arrange for the pickup and disposal of this compound waste through a licensed hazardous waste disposal company. This is the only approved method for the final disposal of this material.[8]

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

III. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

A. Minor Spills (Small Quantity of Powder):

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust generation.

  • Carefully sweep or vacuum the spilled material and absorbent into a designated hazardous waste container. Avoid dry sweeping which can create dust. A damp cloth or a filtered vacuum is recommended for cleaning spills of dry solids.[1][9]

  • Clean the spill area thoroughly with a suitable detergent and water.[6][7]

  • Collect all cleanup materials in the hazardous waste container.

B. Liquid Spills:

  • Contain the spill using absorbent pads or granules.

  • Once absorbed, collect the material and place it in a sealed hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent or detergent.

IV. Quantitative Data on this compound

The following table summarizes key quantitative data related to the environmental and safety aspects of this compound.

ParameterValueReference
Chemical Formula C24H32O4SPubChem
Molecular Weight 416.6 g/mol PubChem
Water Solubility Practically insolublePharmacy 180
Octanol/Water Partition Coefficient (log Kow) 2.78[6]
First-Order Hydrolysis Rate in Pure Water (25°C) 7.4 x 10⁻⁷ s⁻¹[10][11]
First-Order Hydrolysis Rate in Activated Sludge (25°C) 3.80 x 10⁻⁵ s⁻¹[10][11]
Ecotoxicity (Japanese Medaka & Fathead Minnow) Reduced fecundity at 50 µg/L (21-day exposure)[12]
Ecotoxicity (Daphnia magna) No effect on reproduction up to 500 µg/L (21-day exposure)[12]

V. Experimental Protocols for this compound Waste Treatment

While licensed disposal is the primary method, understanding the degradation of this compound can inform potential pre-treatment strategies to reduce its environmental impact. The primary degradation pathway for this compound in aqueous environments is hydrolysis to canrenone.[10][11]

Protocol for Forced Degradation Study (Hydrolysis):

This protocol is for research purposes to understand the degradation kinetics of this compound and is not a substitute for licensed disposal.

  • Objective: To determine the rate of hydrolysis of this compound under controlled laboratory conditions.

  • Materials:

    • This compound standard

    • Purified water

    • pH buffers (acidic, neutral, and basic)

    • Constant temperature water bath or incubator

    • HPLC with a suitable column (e.g., C18) and detector (UV)

    • Volumetric flasks and pipettes

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Prepare reaction solutions by spiking the this compound stock solution into purified water at different pH values (e.g., pH 4, 7, and 9).

    • Incubate the reaction solutions at a constant temperature (e.g., 25°C).

    • At predetermined time intervals, withdraw aliquots from each reaction solution.

    • Immediately quench any further reaction by diluting the aliquot in the mobile phase.

    • Analyze the samples by HPLC to quantify the remaining concentration of this compound and the formation of its degradation product, canrenone.

    • Plot the natural logarithm of the this compound concentration versus time to determine the first-order rate constant for hydrolysis.

VI. Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

SpironolactoneDisposalWorkflow This compound Waste Disposal Workflow cluster_generation Waste Generation & Segregation cluster_accumulation Containerization & Accumulation cluster_disposal Final Disposal start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp solid_waste Solid Waste (e.g., contaminated gloves, weigh boats) is_sharp->solid_waste No, Solid liquid_waste Liquid Waste (e.g., solutions containing this compound) is_sharp->liquid_waste No, Liquid sharps_container Place in designated Sharps Container is_sharp->sharps_container Yes solid_container Collect in labeled, sealed Hazardous Waste Container (Solid) solid_waste->solid_container liquid_container Collect in labeled, sealed Hazardous Waste Container (Liquid) liquid_waste->liquid_container accumulation_area Store in Satellite Accumulation Area sharps_container->accumulation_area solid_container->accumulation_area liquid_container->accumulation_area disposal_pickup Arrange for pickup by Licensed Hazardous Waste Vendor accumulation_area->disposal_pickup record_keeping Maintain Disposal Records disposal_pickup->record_keeping end Disposal Complete record_keeping->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of Spironolactone in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

Researchers and professionals in drug development are at the forefront of innovation, and their safety is paramount. When handling active pharmaceutical ingredients such as this compound, a potassium-sparing diuretic, a thorough understanding and implementation of safety protocols are critical. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower laboratory personnel in the safe management of this compound.

Personal Protective Equipment (PPE): A Multi-layered Defense

A site-specific risk assessment is crucial to determine the appropriate level of personal protective equipment required. However, the following table summarizes the recommended PPE for handling this compound, particularly when the potential for airborne particulates exists.

PPE CategoryRecommended EquipmentSpecifications and Use Cases
Eye Protection Safety glasses with side shieldsRecommended for all laboratory, medical, or industrial settings where airborne particulates may be generated.
Chemical splash goggles or full face shieldTo be used when the job activity presents a higher potential for contact with the eyes or face.[1]
Hand Protection Impervious disposable glovesRecommended if skin contact with the drug product is possible. Materials such as PVC, neoprene, nitrile, or vinyl are suitable.
Body Protection Protective clothing/Lab coatRecommended in laboratory, medical, or industrial settings to prevent skin contact.[1] Additional protection like an apron or full body protection may be necessary based on the conditions of use.[2]
Respiratory Protection NIOSH-approved respiratorGenerally not required for handling the final packaged form. However, it is recommended when manufacturing or handling large quantities where dust or particulates may be generated.[3] A tight-fitting full-face respirator with HEPA filters is suggested for spill cleanup.[1]

An emergency eye wash station should be readily available in any area where this compound is handled.[1]

Procedural Guidance: From Handling to Disposal

Adherence to strict procedural guidelines is essential to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal Obtain Special Instructions Obtain Special Instructions Conduct Risk Assessment Conduct Risk Assessment Obtain Special Instructions->Conduct Risk Assessment Step 1 Don PPE Don PPE Conduct Risk Assessment->Don PPE Step 2 Handle in Ventilated Area Handle in Ventilated Area Don PPE->Handle in Ventilated Area Avoid Dust Generation Avoid Dust Generation Handle in Ventilated Area->Avoid Dust Generation Minimize Inhalation Collect in Labeled Container Collect in Labeled Container Handle in Ventilated Area->Collect in Labeled Container Wash Hands Thoroughly Wash Hands Thoroughly Avoid Dust Generation->Wash Hands Thoroughly Post-Handling Evacuate Unnecessary Personnel Evacuate Unnecessary Personnel Equip Cleanup Crew Equip Cleanup Crew Evacuate Unnecessary Personnel->Equip Cleanup Crew Secure Area Contain and Collect Spill Contain and Collect Spill Equip Cleanup Crew->Contain and Collect Spill Proper PPE Contain and Collect Spill->Collect in Labeled Container Dispose via Approved Method Dispose via Approved Method Collect in Labeled Container->Dispose via Approved Method Follow Regulations

Caption: Workflow for Safe Handling of this compound.

Handling Practices:

  • Precautionary Measures: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4] Avoid all personal contact, including inhalation.[5]

  • Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits, especially when handling large quantities.[3] A laboratory fume hood is an appropriate form of local exhaust ventilation.

  • Hygiene: Wash hands and other exposed skin thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in areas where this compound is handled.[5] Contaminated work clothes should be laundered separately before reuse.[5]

Emergency Procedures for Spills:

In the event of a spill, the following steps should be taken:

  • Evacuate: Keep unnecessary personnel away from the spill area.[6]

  • Ventilate: Ensure adequate ventilation.[3]

  • Protective Equipment: The cleanup crew must be equipped with proper protection, including a NIOSH-approved respirator, rubber boots, safety goggles, and heavy rubber gloves.[3]

  • Containment and Cleanup: For small spills, collect the material and transfer it to a closed waste container for disposal. For larger spills, use an inert absorbent material, then sweep up the spilled material and place it in a labeled, sealed container.[2] Avoid generating dust during cleanup.[6][7] The spill area should be thoroughly cleaned with soap and water.[2]

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection: All waste material should be collected in a labeled, sealed container.[7]

  • Disposal Methods: Dispose of the contents and container in accordance with all local, state, and federal regulations.[4] Options for disposal of unused medicines include drug take-back programs sponsored by the U.S. Drug Enforcement Administration (DEA) or local communities.[8] Some pharmacies also offer on-site drop-off boxes or mail-back programs.[8]

  • Household Trash Disposal (if no take-back option is available): If a take-back program is not accessible, most medicines can be disposed of in the household trash by following these steps:

    • Remove the drug from its original container.

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[8][9]

    • Place the mixture in a sealed bag or container to prevent leakage.[9]

    • Scratch out all personal information on the prescription label to protect your privacy.[9]

Do not flush this compound down the toilet unless specifically instructed to do so by the product labeling, as this can harm the water supply. [9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spironolactone
Reactant of Route 2
Spironolactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.